molecular formula C12H13BrO2 B3331144 Ethyl 4-bromomethylcinnamate CAS No. 78712-67-1

Ethyl 4-bromomethylcinnamate

Cat. No.: B3331144
CAS No.: 78712-67-1
M. Wt: 269.13 g/mol
InChI Key: ZIRVAUOPXCOSFU-BQYQJAHWSA-N
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Description

Ethyl 4-bromomethylcinnamate is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromomethylcinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromomethylcinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVAUOPXCOSFU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-bromomethylcinnamate: Structural Dynamics, Synthesis Workflows, and Pharmacological Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromomethylcinnamate (CAS 60682-98-6) is a highly versatile, bifunctional electrophile widely utilized in advanced medicinal chemistry and drug development[1][2]. Featuring both a highly reactive benzylic bromide and an


-unsaturated ester (cinnamate) moiety, this compound serves as a critical synthetic intermediate. It is prominently featured in the design of 5

-reductase inhibitors for endocrine modulation[2][3] and novel uracil-containing histone deacetylase (HDAC) inhibitors targeting epigenetic regulation in oncology and latent viral infections[4]. This whitepaper provides an authoritative guide on its physicochemical profiling, pharmacological utility, and validated synthetic protocols.

Physicochemical Profiling & Structural Dynamics

The utility of Ethyl 4-bromomethylcinnamate stems from its unique structural topology. The E-isomer configuration of the cinnamate backbone provides a rigid, planar geometry, which is essential for maintaining the extended conformation required to span the hydrophobic channels of target enzymes. Simultaneously, the bromomethyl group serves as an elite electrophile for Sₙ2 alkylation reactions.

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication in Drug Design
CAS Number 60682-98-6[1]Standardized identification for procurement and regulatory tracking.
Molecular Formula C12H13BrO2[1]Dictates stoichiometric calculations in synthetic workflows.
Molecular Weight 269.13 g/mol [1][2]Optimal for Lipinski's Rule of 5 compliance in precursor development.
Melting Point 164 °C[1]Indicates reliable solid-state stability at room temperature.
Boiling Point 348 °C[1]High thermal stability; low volatility minimizes inhalation risks during handling.
Density 1.370 g/mL (at 25 °C)[1]Relevant for phase separations in liquid-liquid extractions.
Polar Surface Area 26.3 Ų[1]High lipophilicity, promoting membrane permeability in derived drugs[3].

Pharmacological Applications & Logical Relationships

5 -Reductase Inhibition

Ethyl 4-bromomethylcinnamate is a foundational building block for cinnamamide derivatives that act as 5


-reductase inhibitors[2]. The mechanism relies on specific steric hindrance and electronic modulation within the enzyme's active site. The lipophilic ethyl ester enhances membrane permeability, while the bromomethyl-derived functional groups disrupt the binding of testosterone, thereby inhibiting its conversion to dihydrotestosterone (DHT)[3].

BiologicalPathway Testosterone Testosterone Enzyme 5α-Reductase Enzyme Testosterone->Enzyme Binds DHT Dihydrotestosterone (DHT) Enzyme->DHT Catalyzes Inhibitor Cinnamamide Derivative (from Ethyl 4-bromomethylcinnamate) Steric Steric Hindrance & Active Site Blockade Inhibitor->Steric Induces Steric->Enzyme Inhibits

Fig 1: Mechanism of 5α-reductase inhibition by cinnamamide derivatives.

Epigenetic Modulation via HDAC Inhibition

In the realm of epigenetics, the compound is critical for synthesizing uracil-based HDAC inhibitors. The cinnamate moiety acts as a highly effective surface recognition cap and linker, mimicking the aliphatic chain of Suberoylanilide Hydroxamic Acid (SAHA). It positions the zinc-binding group (ZBG) precisely into the 11 Å deep catalytic pocket of Class I and II HDACs, leading to chromatin remodeling and the reactivation of tumor suppressor genes or latent proviruses[4].

Experimental Protocols: Validated Synthetic Workflows

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the causality behind each reagent. The following protocol details the S-alkylation of 6-benzyl-4-hydroxy-2-mercaptopyrimidine using Ethyl 4-bromomethylcinnamate to yield an HDAC inhibitor precursor[4].

S-Alkylation Protocol

Objective: Chemoselective alkylation of the thiol group over the hydroxyl group on the pyrimidine ring.

Materials:

  • 6-benzyl-4-hydroxy-2-mercaptopyrimidine (1.0 eq, 6.87 mmol, 1.5 g)[4]

  • Ethyl 4-bromomethylcinnamate (1.1 eq, 7.56 mmol, 2.2 g)[4]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq, 7.56 mmol, 1.0 g)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)[4]

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 6-benzyl-4-hydroxy-2-mercaptopyrimidine in 3 mL of anhydrous DMF[4].

  • Base Addition: Add anhydrous K₂CO₃ to the solution[4].

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic thiol (pKa ~8) over the hydroxyl group (pKa ~10), ensuring S-alkylation rather than O-alkylation.

  • Electrophile Introduction: Add crude Ethyl 4-bromomethylcinnamate. Stir the mixture at room temperature (RT) for 1 hour[4].

    • Causality: The benzylic bromide is highly activated for Sₙ2 substitution due to the adjacent aromatic ring stabilizing the transition state. RT is sufficient; heating would risk hydrolyzing the ethyl ester or inducing polymerization of the

      
      -unsaturated system.
      
  • Quenching: Pour the reaction mixture into 100 mL of cold water[4].

    • Causality: Cold water crashes out the highly lipophilic product and neutralizes the reaction, while DMF remains miscible in the aqueous phase.

  • Extraction & Washing: Extract the aqueous phase with ethyl acetate (3 x 40 mL). Wash the combined organic phases with brine (3 x 40 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

SynthesisWorkflow A 6-benzyl-4-hydroxy- 2-mercaptopyrimidine C S-Alkylation (K2CO3, DMF, RT, 1h) A->C B Ethyl 4-bromomethylcinnamate (Alkylating Agent) B->C D Uracil-Cinnamate Intermediate C->D Extraction E Hydrolysis & Amidation D->E F Uracil-Based HDAC Inhibitor E->F Final Drug

Fig 2: Synthesis workflow of uracil-based HDAC inhibitors.

Table 2: Reaction Optimization Parameters & Rationale
VariableSelectionMechanistic Rationale
Solvent Anhydrous DMFPolar aprotic solvent solvates K⁺, leaving the thiolate nucleophile "naked" and highly reactive for Sₙ2.
Temperature Room TemperaturePrevents thermal degradation of the cinnamate double bond and avoids ester hydrolysis.
Stoichiometry 1.1 eq ElectrophileSlight excess drives the reaction to completion without complicating downstream chromatographic purification.

References

Sources

Thermodynamic Stability and Photophysical Dynamics of Para-Substituted Cinnamate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist working at the intersection of photochemistry and formulation stability, I frequently encounter a critical challenge in the development of sunscreens, fragrances, and pharmaceuticals: the structural degradation of active pharmaceutical ingredients (APIs) and UV filters under environmental stress. Cinnamate esters, particularly para-substituted derivatives like octyl methoxycinnamate (octinoxate), are ubiquitous in these industries. However, their efficacy is entirely dependent on their thermodynamic stability and their ability to dissipate absorbed UV radiation without undergoing irreversible


 (trans-cis) photoisomerization.

This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing cinnamate ester stability, the electronic influence of para-substitution, and the self-validating experimental workflows required to rigorously profile these compounds.

Thermodynamic Principles of Cinnamate Isomerization

The ground-state thermodynamic stability of cinnamate esters is fundamentally dictated by steric minimization and the extent of


-conjugation between the phenyl ring and the ester carbonyl. In ambient conditions, the 

(trans) isomer is thermodynamically favored.

This stability differential can be quantified via the enthalpy of hydrogenation (


). For example, high-temperature microcalorimetry reveals that the enthalpy of hydrogenation for methyl (

)-cinnamate is

kJ/mol, whereas the sterically hindered (

)-isomer exhibits a more exothermic enthalpy of

kJ/mol[1]. The lower energy release of the

-isomer confirms its superior ground-state thermodynamic stability. When exposed to UV radiation, however, the molecule is excited to the

state, bypassing ground-state thermodynamic controls and entering a kinetically driven photochemical arena where the

-isomer frequently converts to the less stable

-isomer[2].

Electronic Effects: The Role of Para-Substitution

To engineer highly photostable cinnamates, we must manipulate the potential energy surface of the excited state. This is achieved through strategic substitution at the para position of the phenyl ring, the effects of which can be quantified using 3

3[4].
  • Electron-Donating Groups (EDGs): Substituents such as -OH and -OCH

    
     stabilize the highest occupied 
    
    
    
    orbital. Theoretical and experimental models demonstrate that para-derivatives exhibit 5[5]. This allows the molecule to rapidly funnel the absorbed UV energy back to the ground state via a conical intersection (
    
    
    )[6]. This ultrafast internal conversion prevents the population of reactive triplet states, rendering compounds like para-hydroxy methylcinnamate exceptionally photostable UV absorbers[5].
  • The "Meta/Ortho" vs. "Para" Effect: Unlike para-substitution, substitution at the meta or ortho positions significantly lowers the

    
     state energy, creating a high energy barrier for internal conversion. This results in longer excited-state lifetimes, unwanted fluorescence, and a higher propensity for irreversible degradation[6].
    

Quantitative Thermodynamic Data

To facilitate easy comparison during formulation development, the thermodynamic and photophysical properties of key cinnamate esters are summarized below.

CompoundSubstituent

(kJ/mol)
Primary Excited State Relaxation PathwayPhotostability Profile
Methyl (E)-cinnamate -H-101.2 ± 1.0

Moderate
Methyl (Z)-cinnamate -H-117.9 ± 1.0N/A (Ground state)Low (Reverts to E)
Octyl (E)-p-methoxycinnamate -OCH

N/A

Conical Intersection

High (Ultrafast quenching)
(E)-p-hydroxycinnamate -OHN/ANonradiative decay without barrierExcellent

(Data synthesized from calorimetric studies[1] and time-dependent density functional theory (TDDFT) calculations[5],[6].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of cinnamate stability cannot rely on a single analytical technique. The following protocols form a self-validating system: chromatographic data is structurally confirmed by NMR, while calorimetric data establishes the absolute thermodynamic baseline.

Protocol A: Photochemical Isomerization and HPLC-MS/NMR Quantification

Causality: This workflow determines the photostationary state and quantifies the


 conversion rate. Because the 

-isomer has a lower molar absorptivity, quantifying this conversion is directly proportional to the loss of UV-absorbing efficacy in a commercial formulation[2].
  • Sample Preparation: Dissolve the para-substituted cinnamate ester in a biologically relevant solvent (e.g., ethanol) to a concentration of 10

    
    M.
    
  • Controlled Irradiation: Expose the sample to a Xenon arc solar simulator (290–400 nm) at a controlled dose of 10–50 J/cm

    
    .
    
  • Kinetic Sampling: Draw 1 mL aliquots at 10-minute intervals to capture the kinetic profile of the isomerization.

  • HPLC-DAD-MS Analysis: Inject samples onto a C18 reverse-phase column. The planar, more hydrophobic

    
    -isomer will elute later than the sterically hindered 
    
    
    
    -isomer. Use Diode-Array Detection (DAD) to monitor the characteristic absorption shift.
  • Structural Validation (NMR): Isolate the new chromatographic peak and perform

    
    H-NMR. Confirm the vinylic proton coupling constants (
    
    
    
    Hz,
    
    
    Hz). This step is critical to prove the product is the
    
    
    -isomer and not a photodegraded cyclodimer (e.g., truxinate)[7].
Protocol B: High-Temperature Microcalorimetry for Enthalpy Determination

Causality: While Protocol A measures kinetic photostability, Protocol B establishes the absolute ground-state thermodynamic baseline (


) of the isomers, allowing us to calculate the exact energy penalty of the 

-conformation[1].
  • Instrument Calibration: Calibrate a Calvet microcalorimeter using a standard reference material (synthetic sapphire) to ensure precise heat capacity measurements.

  • Sample Introduction: Introduce 15 mg of the purified cinnamate ester into the drop-calorimeter cell maintained at 298.15 K.

  • Vaporization Measurement: Measure the enthalpy of vaporization (

    
    ) using the vacuum drop microcalorimetric technique.
    
  • Data Integration: Combine the measured

    
     with the enthalpy of formation in the liquid phase (obtained via oxygen bomb calorimetry) to derive the definitive gas-phase standard enthalpy of formation (
    
    
    
    ).

Mechanistic and Workflow Visualizations

G E_Ground E-Isomer (Ground State S0) Excited_S1 Excited State (S1 ππ*) E_Ground->Excited_S1 UV Absorption (~310 nm) Conical_Int Conical Intersection Excited_S1->Conical_Int Nonradiative Decay Conical_Int->E_Ground Internal Conversion Z_Ground Z-Isomer (Ground State S0) Conical_Int->Z_Ground Photoisomerization Thermal_Relax Thermal Relaxation Z_Ground->Thermal_Relax Heat Dissipation Thermal_Relax->E_Ground Thermal Reversion

Mechanistic pathway of E/Z photoisomerization and nonradiative decay in para-substituted cinnamates.

Workflow Prep 1. Sample Preparation (Standardized Matrix) Irrad 2. UV Irradiation (Solar Simulator) Prep->Irrad Calorimetry 5. Microcalorimetry (Enthalpy Determination) Prep->Calorimetry Ground State Baseline HPLC 3. HPLC-DAD-MS (Kinetic Profiling) Irrad->HPLC NMR 4. 1H-NMR Analysis (Structural Validation) HPLC->NMR Isomer Isolation Data 6. Thermodynamic Data Integration NMR->Data Calorimetry->Data

Self-validating experimental workflow for thermodynamic and photophysical profiling of cinnamates.

References

  • [5] Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. RSC Publishing.

  • [6] Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. ResearchGate.

  • [1] Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI.

  • [2] Stability of octyl methoxycinnamate and identification of its photo-degradation product. ResearchGate.

  • [7] uv-filter octyl-methoxycinnamate omc: Topics by Science.gov. Science.gov.

  • [4] Quantitative Structure–Property Relationship (QSPR) Models for a Local Quantum Descriptor: Investigation of the 4- and 3-Substituted-Cinnamic Acid Esterification. PMC - NIH.

Sources

Photochemical Properties and Engineering Applications of Ethyl 4-Bromomethylcinnamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photochemical properties and experimental utility of Ethyl 4-bromomethylcinnamate derivatives.

Executive Summary

Ethyl 4-bromomethylcinnamate (E4BMC) represents a specialized class of "bifunctional photo-anchors." Unlike simple cinnamates used solely for UV absorption (sunscreens), E4BMC is engineered for molecular ligation . It possesses two distinct reactive centers:

  • The Bromomethyl Handle (

    
    ):  A chemically reactive electrophile that allows for dark-state attachment to nucleophiles (amines, thiols, carboxylates) on polymers or biomolecules.
    
  • The Cinnamate Core (

    
    ):  A photo-responsive moiety capable of reversible 
    
    
    
    isomerization and irreversible [2+2] photocycloaddition (crosslinking).

This duality makes E4BMC derivatives critical in designing photo-curable biodegradable elastomers , shape-memory polymers , and caged pharmaceutical intermediates .

Molecular Architecture & Reactivity

The utility of E4BMC relies on the orthogonality of its reactive sites. The bromomethyl group is stable under ambient light but highly reactive towards nucleophiles, while the alkene is stable towards nucleophiles but highly reactive under UV light.

Structural Analysis
  • Chromophore: The

    
    -substituted cinnamate system provides a strong 
    
    
    
    transition.
  • Absorption Max (

    
    ):  Typically 280–310 nm  (UVB region), depending on solvent polarity.
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    .
The "Anchor-then-Lock" Strategy

The primary workflow for E4BMC involves a two-step process:

  • Chemical Anchoring (Dark Reaction): The bromine is displaced by a nucleophile (e.g., a cysteine residue on a protein or a hydroxyl group on a polymer).

  • Photochemical Locking (Light Reaction): UV irradiation induces dimerization, covalently linking two anchored strands.

G E4BMC Ethyl 4-bromomethylcinnamate (Bifunctional Core) Intermediate Cinnamate-Functionalized Precursor E4BMC->Intermediate -HBr (Dark Reaction) Substrate Substrate-Nu: (Polymer/Peptide) Substrate->E4BMC Nucleophilic Attack (SN2) Crosslinked Crosslinked Network (Truxillic Acid Dimer) Intermediate->Crosslinked UV Irradiation (>280 nm) [2+2] Cycloaddition

Figure 1: The "Anchor-then-Lock" workflow utilizing the orthogonality of the bromomethyl and cinnamate groups.

Photochemical Mechanisms

Upon absorption of a photon, the cinnamate moiety enters an excited singlet state (


). From here, two competing pathways dictate the outcome: Photoisomerization  (energy dissipation) or Photocycloaddition  (structural change).
Photoisomerization

This is the dominant pathway in dilute solutions.

  • Mechanism: Rotation around the alkene double bond.

  • Kinetics: Extremely fast (

    
    ).
    
  • Outcome: A photostationary state (PSS) containing both trans (

    
    ) and cis (
    
    
    
    ) isomers. The cis isomer is generally less stable and sterically hindered, often preventing dimerization.
  • Significance: In drug delivery, this shape change can be used to "uncage" a drug or alter its binding affinity.

[2+2] Photocycloaddition (Dimerization)

This is the desired pathway for material crosslinking.

  • Mechanism: Two excited cinnamate alkenes align parallel to each other (distance

    
    ) and form two new covalent 
    
    
    
    -bonds, creating a cyclobutane ring.
  • Regioselectivity: Depends on molecular alignment (Head-to-Head vs. Head-to-Tail).

  • Requirement: High local concentration. This is why E4BMC is effective after it has been attached to a polymer backbone—the polymer chain holds the cinnamates in close proximity.

Reaction Ground Ground State (E)-Cinnamate Excited Excited State (S1) Ground->Excited hν (UV Absorption) Dimer Cyclobutane Dimer (Crosslink) Excited->Dimer [2+2] Cycloaddition (High Conc/Solid State) Isomer (Z)-Isomer (Non-reactive) Excited->Isomer Relaxation (Dilute Soln) Isomer->Ground Thermal/hν Reversion

Figure 2: Competing photochemical pathways. Crosslinking requires high local concentration to outcompete isomerization.

Experimental Protocols

Protocol A: Synthesis of Cinnamate-Functionalized Precursor

Objective: To attach the E4BMC motif to a nucleophilic substrate (e.g., a PEG-amine) without triggering photochemistry.

Reagents:

  • Ethyl 4-bromomethylcinnamate (1.0 eq)

  • Amino-PEG-Resin (Substrate, 1.0 eq)

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation: Dissolve the Amino-PEG substrate in DMF under an inert atmosphere (

    
    ).
    
  • Addition: Add DIPEA followed by the dropwise addition of Ethyl 4-bromomethylcinnamate.

    • Critical Step: Perform this step in an amber vial or wrapped in aluminum foil to prevent premature photo-degradation.

  • Reaction: Stir at room temperature for 12 hours. The bromine is displaced by the amine, forming a stable secondary amine linkage.

  • Purification: Precipitate the polymer in cold diethyl ether. Wash

    
     to remove unreacted bromide.
    
  • Validation:

    
     should show the disappearance of the 
    
    
    
    peak (
    
    
    ppm) and the appearance of the
    
    
    peak (
    
    
    ppm), while retaining the characteristic alkene doublets (
    
    
    and
    
    
    ppm).
Protocol B: UV-Induced Crosslinking

Objective: To induce the [2+2] cycloaddition for material hardening.

Equipment:

  • Mercury Arc Lamp or UV-LED array (

    
     or broad spectrum 
    
    
    
    ).
  • Quartz cuvettes or glass slides.

Procedure:

  • Casting: Cast the functionalized precursor from Protocol A onto a glass slide to form a thin film. Allow solvent to evaporate.

  • Irradiation: Expose the film to UV light (

    
    ).
    
  • Monitoring: Measure UV-Vis absorbance at 5-minute intervals.

    • Endpoint: The reaction is complete when the absorbance peak at

      
       (attributed to the conjugated double bond) decreases and plateaus. The cyclobutane ring does not absorb in this region.
      

Quantitative Data Summary

The following table summarizes the key physical and photochemical parameters for Ethyl 4-bromomethylcinnamate derivatives.

ParameterValue / RangeNotes
Molecular Weight 269.14 g/mol Base molecule (Br-Cinnamate)

(Abs)
285 – 310 nmSolvent dependent (Red-shifted in polar solvents)
Photoreaction Quantum Yield (

)
0.1 – 0.4Highly dependent on matrix rigidity and alignment
Isomerization Rate (

)

Extremely fast, competes with fluorescence
Dimerization Limit ~80% ConversionSteric constraints in polymer networks often prevent 100% conversion
Thermal Stability Stable up to 150°CBromomethyl group may degrade >100°C if nucleophiles are present

References

  • Santa Cruz Biotechnology. Ethyl 4-Bromomethylcinnamate Product Data. Retrieved from

  • Lentz, P., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow. Angewandte Chemie . Retrieved from

  • Kishimoto, T., et al. (2014). Excited-State Dynamics of Cinnamate-Based Sunscreens. Journal of Physical Chemistry Letters . Retrieved from

  • Nijenhuis, W.F., et al. (2012). Photoisomerization of Cinnamic Acid Derivatives. Chemical Society Reviews . Retrieved from

  • BenchChem. Ethyl 4-bromo-2-methylbutanoate as a Pharmaceutical Intermediate. Retrieved from

Molecular Weight and Formula Analysis for Ethyl 4-bromomethylcinnamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, Ethyl 4-bromomethylcinnamate (also known as Ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate) serves as a highly versatile electrophilic intermediate. As a Senior Application Scientist, I approach the characterization of this compound not merely as a collection of physical constants, but as a dynamic system of reactivity. This whitepaper provides an in-depth analysis of its molecular weight, empirical formula, synthetic pathways, and downstream pharmacological applications, grounded in self-validating experimental protocols.

Physicochemical Profiling & Structural Analysis

The utility of Ethyl 4-bromomethylcinnamate stems from its bifunctional nature: it possesses a highly reactive benzylic bromide optimized for nucleophilic substitution, and an


-unsaturated ethyl ester that provides lipophilicity and electronic delocalization[1].

The precise molecular formula is C₁₂H₁₃BrO₂ . The molecular weight calculation is a foundational metric for mass spectrometry validation:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 269.13 g/mol [2][3]

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
CAS Number 60682-98-6Unique registry identifier for sourcing and compliance[2].
Molecular Formula C₁₂H₁₃BrO₂Dictates the isotopic distribution pattern observed in MS[4].
Molecular Weight 269.13 g/mol Critical for stoichiometric calculations during synthesis[2].
Density 1.370 g/mL (at 25 °C)High density driven by the heavy bromine atom[3].
Stereochemistry (E)-isomer (Trans)The trans-geometry minimizes steric clash between the aryl ring and the ester group, ensuring thermodynamic stability[4][5].

Synthetic Methodology: Wohl-Ziegler Halogenation

To synthesize Ethyl 4-bromomethylcinnamate, we employ the Wohl-Ziegler reaction. This is not a simple mixing of reagents; it requires precise kinetic control to ensure the bromine radical attacks the benzylic position rather than adding across the trans-alkene double bond.

Protocol: Benzylic Bromination Workflow
  • Preparation: Dissolve Ethyl 4-methylcinnamate (1.0 eq) in a non-polar, unreactive solvent (e.g., trifluorotoluene or carbon tetrachloride).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Benzoyl Peroxide (BPO, 0.05 eq).

    • Causality: NBS is strictly chosen because its low solubility provides a steady, minute concentration of molecular bromine. This kinetic bottleneck prevents unwanted electrophilic addition across the alkene, favoring radical substitution[6].

  • Initiation: Reflux the mixture under an inert argon atmosphere for 4-6 hours.

    • Causality: Thermal energy induces the homolytic cleavage of the weak O-O bond in BPO, generating benzoyloxy radicals that initiate the radical chain reaction.

  • Monitoring: Monitor via Thin Layer Chromatography (TLC). The reaction is visually self-validating: the dense NBS powder at the bottom of the flask converts to succinimide, which floats to the surface upon completion.

  • Workup & Purification: Filter the succinimide byproduct. Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize acidic byproducts, concentrate under reduced pressure, and purify via flash column chromatography.

SynthesisWorkflow Start Ethyl 4-methylcinnamate (Starting Material) Initiation Radical Initiation (Homolytic Cleavage of BPO) Start->Initiation Reagents N-Bromosuccinimide (NBS) + Benzoyl Peroxide (BPO) Reagents->Initiation Heat/Light Propagation Benzylic Bromination (Propagation Step) Initiation->Propagation Br• radical Product Ethyl 4-bromomethylcinnamate (Target Product) Propagation->Product High Yield

Figure 1: Radical halogenation workflow for synthesizing Ethyl 4-bromomethylcinnamate.

Analytical Characterization Protocols (Self-Validating System)

To guarantee scientific integrity, the synthesized compound must be subjected to a self-validating analytical matrix. Each technique confirms a different aspect of the C₁₂H₁₃BrO₂ formula.

Protocol: Structural Validation Matrix
  • Mass Spectrometry (ESI-MS):

    • Method: Dilute the sample in HPLC-grade methanol and inject into an ESI-TOF mass spectrometer in positive ion mode.

    • Self-Validation: You must observe an isotopic doublet at m/z 269 and 271 in a nearly 1:1 ratio. Causality: Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a ~50:50 ratio. This distinct pattern definitively confirms both the molecular weight and the successful incorporation of exactly one bromine atom.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Method: Dissolve 5 mg of the product in 0.5 mL of CDCl₃ with 0.03% TMS. Acquire at 400 MHz[7].

    • Self-Validation: Look for the disappearance of the benzylic methyl singlet (~2.3 ppm) and the emergence of a new singlet at ~4.4–4.5 ppm . Causality: The highly electronegative bromine atom deshields the adjacent methylene protons, shifting them downfield. The preservation of doublets at ~6.4 ppm and ~7.6 ppm confirms the trans-alkene remains intact.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Method: Prepare a KBr pellet and scan from 4000 to 400 cm⁻¹[7].

    • Self-Validation: A sharp, intense peak at ~1710 cm⁻¹ confirms the conjugated ester carbonyl (C=O) stretch, while a distinct band between 600–500 cm⁻¹ confirms the C-Br bond.

AnalyticalLogic Sample Ethyl 4-bromomethylcinnamate C12H13BrO2 MS Mass Spectrometry (ESI-MS) MW = 269.13 g/mol Sample->MS NMR 1H NMR Spectroscopy Structural Elucidation Sample->NMR IR FT-IR Spectroscopy Functional Groups Sample->IR MS_Result Isotopic Doublet m/z 269 & 271 (1:1) Confirms 1 Br atom MS->MS_Result NMR_Result Singlet at ~4.5 ppm Confirms -CH2Br group NMR->NMR_Result IR_Result Peak at ~1710 cm⁻¹ Confirms Ester C=O IR->IR_Result

Figure 2: Analytical decision tree for structural validation via MS, NMR, and IR.

Pharmacological Applications & Mechanistic Insights

Ethyl 4-bromomethylcinnamate is not an end-product; it is a critical stepping stone in drug development. Its precise molecular architecture enables several key pharmacological pathways:

  • Synthesis of Ozagrel: The compound acts as a primary electrophile. Alkylation of imidazole with Ethyl 4-bromomethylcinnamate yields an ethyl ester intermediate. Subsequent saponification (hydrolysis of the ester) produces Ozagrel , a potent thromboxane A2 synthase inhibitor utilized clinically to treat cerebral vasospasm and asthma[6].

  • 5α-Reductase Inhibition: It is utilized in the preparation of cinnamamide derivatives acting as 5α-reductase inhibitors[2]. Mechanistic Causality: The bromomethyl group introduces unique steric hindrance that disrupts natural substrate binding (testosterone) in the enzyme's active site, while the ethyl ester enhances lipophilicity, promoting cellular membrane permeability[1].

  • Latent HIV-1 Eradication: Recent advancements have utilized this compound as an intermediate in synthesizing non-iron metallodrugs (epigenetic modulators). These derivatives induce targeted oxidative stress and inhibit thioredoxin reductase, effectively activating latent HIV-1 reservoirs from quiescence so they can be targeted by standard antiretroviral therapy[7].

PharmaPathways E4BMC Ethyl 4-bromomethylcinnamate (Key Intermediate) Path1 Alkylation of Imidazole + Saponification E4BMC->Path1 Path2 Steric & Electronic Modulation of Enzyme Active Site E4BMC->Path2 Ozagrel Ozagrel (Thromboxane A2 Synthase Inhibitor) Path1->Ozagrel Reductase 5α-Reductase Inhibitors (Androgen Metabolism) Path2->Reductase

Figure 3: Pharmacological pathways and applications of Ethyl 4-bromomethylcinnamate.

References

  • Wikipedia. "Ozagrel - Synthesis". [Link]

  • American Chemical Suppliers. "Ethyl 4-bromomethylcinnamate suppliers USA". [Link]

  • GSRS (Global Substance Registration System). "ETHYL 3-(4-(BROMOMETHYL)PHENYL)-2-PROPENOATE". [Link]

  • Inxight Drugs (NCATS). "Ethyl 3-[4-(bromomethyl)phenyl]-2-propenoate".[Link]

  • Google Patents. "US4780558A - Sulfone compounds".
  • Google Patents. "EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide".

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The History, Discovery, and Mechanistic Applications of Bromomethylcinnamate Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethylcinnamate derivatives—most notably methyl and ethyl 4-(bromomethyl)cinnamate—have transitioned from niche electrophilic probes into foundational building blocks in targeted therapeutics. Historically conceptualized as affinity labels for the covalent modification of serine proteases, the unique structural dynamics of the cinnamate backbone (an α,β-unsaturated ester coupled with a highly reactive benzylic bromide) have unlocked new paradigms in medicinal chemistry. Today, these derivatives are indispensable in the synthesis of thromboxane A2 synthase inhibitors, epigenetic modulators (Class I HDAC inhibitors), and 5-alpha-reductase inhibitors. This technical guide explores the history, structural causality, and self-validating experimental protocols surrounding these critical compounds.

Introduction & Historical Discovery

The discovery and utilization of bromomethylcinnamate derivatives map closely to the evolution of rational drug design. Early biochemical research frequently employed halomethyl compounds (such as chloromethyl and bromomethyl ketones) as irreversible affinity labels to map the active sites of enzymes like α-chymotrypsin.

However, as medicinal chemistry advanced, researchers recognized that the cinnamate backbone offered a unique geometric rigidity. The trans (E) double bond provides a linear, hydrophobic vector, while the terminal ester allows for modular tuning of lipophilicity and electronic distribution. When equipped with a bromomethyl group at the para or meta position, the molecule becomes a highly versatile electrophile. This bifunctional nature catalyzed its adoption in modern drug discovery, transitioning it from a mere biochemical probe to a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[1].

Chemical Properties & Structural Dynamics

The utility of bromomethylcinnamates in drug design is governed by strict structure-activity relationships (SAR) and physicochemical parameters. The bromomethyl group undergoes rapid SN2 nucleophilic substitutions due to the stabilization of the transition state by the adjacent aromatic ring (benzylic activation). Meanwhile, the ester moiety (methyl or ethyl) dictates the molecule's solubility and membrane permeability.

Table 1: Physicochemical Properties of Methyl 4-(bromomethyl)cinnamate

Data summarized to highlight causality in drug design workflows.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 255.11 g/mol Low MW allows it to serve as a highly efficient fragment/linker without violating Lipinski's Rule of 5 in the final API[2].
XLogP3 3.2High lipophilicity aids in membrane permeability; crucial for targeting intracellular enzymes like HDACs[2].
Topological Polar Surface Area 26.3 ŲLow TPSA ensures the linker region remains hydrophobic, ideal for fitting into the hydrophobic channels of target proteins[2].
Melting Point 62-63 °CSolid at room temperature, facilitating easy handling, purification by recrystallization, and long-term storage stability[2].

Key Mechanistic Applications in Drug Discovery

Thromboxane A2 Synthase Inhibition (Ozagrel)

Ozagrel, a potent antithrombotic agent, relies entirely on methyl 4-(bromomethyl)cinnamate for its synthesis[1]. The para-substitution of the cinnamate perfectly spaces the basic imidazole nitrogen to coordinate with the heme iron in thromboxane A2 synthase. The rigid cinnamate tail mimics the endogenous arachidonic acid substrate, competitively blocking the enzyme and preventing platelet aggregation.

Epigenetic Modulation (HDAC Inhibitors)

Histone deacetylases (HDACs) are critical targets in oncology and latent viral infections (e.g., HIV-1)[3]. Bromomethylcinnamates are used to construct the classic three-component pharmacophore of HDAC inhibitors (such as Panobinostat analogues): a zinc-binding group, a hydrophobic linker, and a surface recognition cap[4]. The cinnamate moiety serves as the ideal hydrophobic linker, fitting perfectly into the narrow, 11 Å tubular active site of Class I HDACs, while the bromomethyl group acts as an attachment point for diverse cap groups, enabling the development of dual PD-L1/HDAC inhibitors[5].

Endocrine Modulation (5-alpha-reductase)

Ethyl 4-bromomethylcinnamate exhibits direct inhibitory activity against 5-alpha-reductase. The mechanism relies on specific steric hindrance introduced by the bromomethyl group, which disrupts natural substrate binding, while the ethyl ester enhances lipophilicity to promote necessary membrane permeability[6].

Mechanistic Probes in Organic Synthesis

Beyond therapeutics, these derivatives are heavily utilized as mechanistic probes. For instance, (Z)-ethyl α-cyano-β-bromomethylcinnamate has been utilized to investigate the hydrogen-atom-donating ability and aromatization mechanisms of Hantzsch ester radical cations[7]. Furthermore, they serve as highly regioselective electrophiles in Morita-Baylis-Hillman (MBH) reactions to form complex P-C bonds with phosphorus nucleophiles[8].

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen. The following protocols are designed as self-validating systems to ensure maximum yield and mechanistic integrity.

Protocol 1: Synthesis of Ozagrel Core via SN2 Alkylation

Objective: Covalent attachment of the imidazole pharmacophore to the cinnamate backbone. Causality & Design: This reaction utilizes a Finkelstein-type in situ catalysis. Adding a catalytic amount of potassium iodide (KI) converts the bromomethyl group to a highly reactive iodomethyl intermediate. Potassium carbonate (K₂CO₃) is selected as a heterogeneous, mild base to deprotonate imidazole without causing premature hydrolysis of the methyl ester. Acetonitrile provides a polar aprotic environment that solvates the potassium cations while leaving the imidazole anion highly nucleophilic[9].

Step-by-Step Methodology:

  • Preparation: Suspend imidazole (1.2 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous acetonitrile (0.2 M relative to substrate). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Catalysis: Add KI (0.1 eq) to the suspension.

  • Electrophile Addition: Dissolve methyl 4-(bromomethyl)cinnamate (1.0 eq) in a minimal volume of acetonitrile and add dropwise to the reaction mixture to prevent bis-alkylation.

  • Thermal Activation: Heat the reaction to 50°C and maintain for 8 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot (Rf ~0.7) and the appearance of a highly polar product spot (Rf ~0.2) validates complete conversion.

  • Workup: Filter the heterogeneous mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure, extract with ethyl acetate/water, and purify via flash column chromatography to yield the methyl ozagrel intermediate.

G A Methyl 4-(bromomethyl)cinnamate C SN2 Alkylation (Acetonitrile, 50°C) A->C B Imidazole + K2CO3 (Deprotonation) B->C D Methyl Ozagrel Intermediate C->D E Saponification (NaOH, then HCl) D->E F Ozagrel (Active API) E->F

Workflow for the synthesis of Ozagrel via SN2 alkylation.

Protocol 2: Construction of the HDAC Inhibitor Zinc-Binding Pharmacophore

Objective: Conversion of the bromomethylcinnamate intermediate into a hydroxamic acid-based epigenetic modulator. Causality & Design: Class I HDAC inhibitors require a hydroxamic acid moiety to chelate the catalytic Zn(II) ion at the bottom of the enzyme's hydrophobic pocket[4]. Direct conversion of the methyl ester to a hydroxamic acid using hydroxylamine avoids multi-step saponification and re-coupling, maximizing yield and preventing degradation of the sensitive α,β-unsaturated system.

Step-by-Step Methodology:

  • Linker Assembly: React methyl 4-(bromomethyl)cinnamate with the desired amine-bearing cap group (e.g., a biphenyl or indole derivative) in DMF using N,N-Diisopropylethylamine (DIEA) as a non-nucleophilic base[5].

  • Purification: Isolate the coupled methyl ester intermediate via precipitation in cold water, exploiting the high lipophilicity of the cinnamate core.

  • Hydroxaminolysis: Dissolve the intermediate in a 1:1 mixture of THF/MeOH. Add an excess of 50% aqueous hydroxylamine (NH₂OH) and a catalytic amount of sodium hydroxide (NaOH) at 0°C.

  • Self-Validation (Colorimetric Assay): To validate the formation of the hydroxamic acid, take a 10 µL aliquot and treat it with a 1% FeCl₃ solution. A rapid color change to deep purple/red confirms the successful formation of the chelating hydroxamic acid group.

  • Isolation: Neutralize the reaction with 1M HCl to pH 7, extract with ethyl acetate, and crystallize the final dual-inhibitor compound.

G N1 Cap Group Surface Recognition N2 Bromomethyl-derived Linker Hydrophobic Channel N1->N2 Connected via N3 Hydroxamic Acid Zinc Binding Group N2->N3 Cinnamoyl core N4 Class I HDAC Enzyme Active Site Zn(II) N3->N4 Chelates

Pharmacophore model of cinnamoyl-based HDAC inhibitors.

References

  • 5 α-Reductase Inhibitors | SCBT - Santa Cruz Biotechnology, scbt.com.
  • Treatment of latent hiv-1 infections using auranofin or arsenic trioxide - Google P
  • Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC, nih.gov.
  • Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms - PMC, nih.gov.
  • Quantitative Estimation of the Hydrogen-Atom-Donating Ability of 4-Substituted Hantzsch Ester Radical C
  • P-C bond formation in reactions of Morita-Baylis-Hillman adducts with phosphorus nucleophiles - ResearchGate, researchg
  • Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium, sdqh-chem.com.
  • Methyl 3-[4-(bromomethyl)
  • Methyl (E)-4-(Bromomethyl)cinnamate | C11H11BrO2 | CID 11658908 - PubChem, nih.gov.

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The Reactivity of the α,β-Unsaturated Ester in Cinnamates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Cinnamic acid and its ester derivatives (cinnamates) are a class of naturally occurring compounds that serve as a foundational scaffold in medicinal chemistry and drug development.[1][2] Their prevalence in nature and wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—make them attractive starting points for the synthesis of novel therapeutic agents.[3][4][5] The core of their chemical versatility and biological function lies in the reactivity of the α,β-unsaturated ester moiety. This technical guide provides an in-depth exploration of the key reactions governing cinnamate chemistry, focusing on the underlying mechanisms, experimental considerations, and strategic applications in the design of bioactive molecules. We will delve into conjugate additions, cycloadditions, and reductions, offering field-proven insights and detailed protocols for researchers aiming to harness the synthetic potential of this privileged scaffold.

The Cinnamate Scaffold: An Overview of Structure and Reactivity

The Electronic Landscape of the α,β-Unsaturated Ester System

The characteristic reactivity of cinnamates is dictated by the conjugated system formed by the phenyl ring, the alkene (C=C double bond), and the ester carbonyl (C=O). This extended π-system delocalizes electron density across the molecule, creating distinct electrophilic sites. The primary sites for chemical transformation are:

  • The β-Carbon: Due to resonance with the electron-withdrawing ester group, the β-carbon is electron-deficient and serves as a prime target for nucleophilic attack in what is known as a conjugate or Michael addition.

  • The Alkene Double Bond: The C=C bond can participate in cycloaddition reactions and is susceptible to reduction.

  • The Ester Carbonyl: This group can undergo nucleophilic acyl substitution, primarily hydrolysis or conversion to amides, which is crucial for modulating physicochemical properties.[6]

The interplay between these sites allows for a diverse range of chemical modifications, making the cinnamate core a highly adaptable template for building molecular libraries.

Caption: Key reactive sites on the cinnamate scaffold.

Conjugate Addition: The Michael Reaction

The Michael addition, or 1,4-conjugate addition, is a cornerstone of C-C bond formation and is arguably the most significant reaction involving the cinnamate scaffold for drug discovery.[7][8] It involves the addition of a nucleophile (the Michael donor) to the electron-deficient β-carbon of the α,β-unsaturated system (the Michael acceptor).

Mechanism and Causality

The reaction proceeds via the attack of a nucleophile on the β-carbon, which pushes electron density through the conjugated system to form an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. The thermodynamic driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C π-bond.[8] It is important to note that cinnamates are often less reactive Michael acceptors compared to analogues like chalcones, due to the stabilizing effect of the phenyl group on the double bond.[9][10] Consequently, reactions may require strong nucleophiles or base catalysis to proceed efficiently.

G start Cinnamate Ester + Nucleophile (Nu⁻) enolate Enolate Intermediate start->enolate  1. Nucleophilic Attack  at β-Carbon product 1,4-Adduct (Protonated) enolate->product  2. Protonation

Caption: Generalized mechanism of the Michael addition reaction.

Thia-Michael Addition: A Key Tool for Covalent Inhibitors

A particularly relevant variant in drug development is the thia-Michael addition, which uses a thiol nucleophile (e.g., the cysteine residue in a protein). This reaction is central to the mechanism of many covalent drugs, where the cinnamate moiety acts as a "warhead" that forms an irreversible covalent bond with a target protein. While the uncatalyzed reaction with simple thiols can be slow, the reaction with cysteine residues in an enzyme's active site can be significantly accelerated.[10]

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Dodecanethiol to Ethyl Cinnamate

This protocol describes a representative thia-Michael addition. The choice of a non-polar thiol and a common cinnamate ester makes this a robust model system.

Materials:

  • Ethyl cinnamate (1.0 mmol, 176.2 mg)

  • 1-Dodecanethiol (1.1 mmol, 222.6 mg, 264 µL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30.4 mg, 30 µL)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl cinnamate (1.0 mmol).

  • Dissolve the ethyl cinnamate in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-dodecanethiol (1.1 mmol) to the solution via syringe.

  • Add the DBU catalyst (0.2 mmol) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluting with 9:1 Hexane:Ethyl Acetate). The disappearance of the ethyl cinnamate spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure β-thioether adduct.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure by observing the disappearance of the alkene proton signals and the appearance of new aliphatic protons corresponding to the newly formed C-C single bond backbone.[11]

  • Mass Spectrometry (MS): Verify the molecular weight of the final product.[12]

Photochemical [2+2] Cycloaddition Reactions

[2+2] cycloadditions provide a powerful method for constructing four-membered cyclobutane rings, which are prevalent scaffolds in numerous natural products.[13] For cinnamates, these reactions are typically initiated by UV light or visible-light photocatalysis.[14][15]

The reaction involves the dimerization of two cinnamate molecules. The regioselectivity (head-to-head vs. head-to-tail) and diastereoselectivity are critical challenges. Regioselectivity is often controlled by π-π stacking interactions of the phenyl rings, favoring head-to-head adducts.[13] Diastereoselectivity can be influenced by the electronic nature of substituents or through the use of covalent templates that pre-organize the reactants.[16]

G cluster_workflow Workflow: Template-Directed [2+2] Photocycloaddition A 1. Covalent Template Assembly (e.g., with 1,8-naphthalenediol) B 2. Solid-State UV Irradiation (Pre-organizes cinnamate molecules) A->B C 3. [2+2] Cycloaddition (Forms cyclobutane ring) B->C D 4. Hydrolysis (Releases β-truxinic acid derivative) C->D E 5. Template Recovery (Enables green chemistry) D->E

Caption: Workflow for a diastereoselective [2+2] cycloaddition.[16]

Selective Reduction of the Alkene Bond

Reducing the α,β-double bond of cinnamates provides access to saturated phenylpropanoate derivatives, which often exhibit distinct biological profiles from their unsaturated precursors. The key challenge is achieving this reduction with high chemoselectivity, leaving the ester and phenyl ring intact.

Several methodologies exist, each with distinct advantages and limitations.

Methodology Typical Reagents/System Selectivity & Advantages Limitations
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, well-established. Can reduce the double bond selectively under controlled conditions.Over-reduction of the phenyl ring or carbonyl can occur under harsh conditions. Functional group tolerance can be an issue.
Biocatalytic Reduction Ene-Reductases (ENEs), NADH/NADPH cofactorExcellent chemo-, regio-, and stereoselectivity. Operates under mild aqueous conditions.[17][18]Requires specific enzymes; substrate scope can be limited. The ester group may require activation for efficient conversion.[18]
Photochemical Reduction Organophotocatalyst (e.g., 4CzIPN), H-atom donor (e.g., formate)Mild conditions, high functional group tolerance (halogens, etc.). Avoids high-pressure H₂.[19]May require screening of photocatalysts and donors. Can be sensitive to oxygen.
Electrochemical Reduction Cathodic reduction, sacrificial anode (e.g., Mg)Can be tuned by adjusting electrode potential. Can be coupled with carboxylation.[20]Requires specialized equipment. Electrolyte and solvent choice are critical.

Applications in Drug Discovery

The predictable and versatile reactivity of the cinnamate core makes it a powerful tool in modern drug discovery.

Structure-Activity Relationship (SAR) Studies

The ease of modifying the three key reactive sites allows for the systematic generation of analogues to probe structure-activity relationships. For example, libraries of cinnamate amides and esters can be synthesized to optimize properties like lipophilicity and cell permeability, which are critical for bioavailability.[6][21]

Multi-Target Drug Design

The cinnamate scaffold can be conjugated with other pharmacophores to create hybrid molecules designed to interact with multiple biological targets simultaneously.[1] This is a promising strategy for treating complex, multifactorial diseases.[22]

G cluster_workflow Drug Discovery Workflow for Cinnamate Derivatives A 1. Rational Design (Target-based or Phenotypic) B 2. Chemical Synthesis (e.g., Michael Addition, Amidation) A->B C 3. Structural Confirmation (NMR, MS) B->C D 4. In Vitro Biological Assays (Screening for activity) C->D E 5. Lead Optimization (Iterative SAR studies) D->E E->A Iterate

Caption: A typical workflow for the discovery of bioactive cinnamate derivatives.[21]

Conclusion and Future Outlook

The α,β-unsaturated ester of the cinnamate scaffold is a hub of chemical reactivity that has been expertly exploited by nature and chemists alike. Its capacity to undergo conjugate additions, cycloadditions, and selective reductions provides a reliable and versatile toolkit for the synthesis of complex and biologically active molecules. For professionals in drug development, a deep understanding of these reaction mechanisms and the factors that control them is essential for the rational design of next-generation therapeutics. Future advancements will likely focus on developing more sophisticated catalytic systems—particularly for asymmetric transformations—and further integrating the cinnamate scaffold into multi-target and covalent drug design paradigms.

References

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC.[Link]

  • Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Royal Society of Chemistry.[Link]

  • Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. Chemical Communications (RSC Publishing).[Link]

  • Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. PMC.[Link]

  • Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. Chemical Communications (RSC Publishing). DOI:10.1039/C7CC06710K. [Link]

  • Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. PubMed.[Link]

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. IBS Publications Repository.[Link]

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences.[Link]

  • Biocatalytic Reduction of Activated Cinnamic Acid Derivatives : Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes. Academia.edu.[Link]

  • Electrochemical Reduction and Carboxylation of Ethyl Cinnamate in MeCN. ResearchGate.[Link]

  • Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. ResearchGate.[Link]

  • Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. International Journal of Scientific Research.[Link]

  • Polarographic Reduction of p-Substituted Cinnamic Acids and Esters. J-STAGE.[Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]

  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology. ResearchGate.[Link]

  • Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. International Journal of Scientific Research.[Link]

  • Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. PMC.[Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science.[Link]

  • Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. ACS Publications.[Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.[Link]

  • Asymmetric 1,6‐Michael addition reaction of 4‐(tert‐butyl)‐2,6‐dimethylphenyl‐3,5‐dinitrobenzoate to 4‐nitro‐5‐styrylisoxazoles. ResearchGate.[Link]

  • Cinnamic acid. Wikipedia.[Link]

  • Reduction of cinnamic acid to cinnamaldehyde and alcohol. PubMed.[Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC.[Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.[Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.[Link]

  • The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. PMC.[Link]

  • Michael addition reaction. Wikipedia.[Link]

  • ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). ResearchGate.[Link]

  • Reduce cinnamaldehyde to hydrocinnamaldehyde. Sciencemadness Discussion Board.[Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. chemport.cas.org.[Link]

  • Biocatalytic Reduction of Activated Cinnamic Acid Derivatives: Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes. ResearchGate.[Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]

  • Effect of the Alkyl Side Chain of Antitrypanosomal Cinnamate, p-Coumarate, and Ferulate n-Alkyl Esters Using Multivariate Analysis and Computer-Aided Drug Design. SciELO.[Link]

  • Steric effects. Wikipedia.[Link]

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Unlocking the Pharmacological Potential of Cinnamic Acid Derivatives: A Technical Guide to Biological Activities and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Cinnamoyl Scaffold

Cinnamic acid (3-phenylprop-2-enoic acid) and its derivatives (CADs) represent a highly versatile class of naturally occurring and synthetically modifiable compounds. Abundant in Cinnamomum cassia and various plant resins, the core structure of CADs features a phenyl ring, an


-unsaturated double bond, and a carboxylic acid group[1]. As a Senior Application Scientist, I approach the cinnamoyl skeleton not just as a static molecule, but as a modular platform for drug discovery. By systematically modifying these three reactive sites—via esterification, amidation, or phenyl ring substitution—researchers can fine-tune the lipophilicity, electronic distribution, and steric hindrance of the molecule to target specific biological pathways, yielding potent antioxidant, antimicrobial, and anticancer agents[2],[3].

Structure-Activity Relationship (SAR) & Mechanistic Pathways

Understanding the causality behind the biological efficacy of CADs requires a deep dive into their Structure-Activity Relationships (SAR).

Antioxidant Activity: The Power of Resonance

The antioxidant superiority of CADs over their benzoic acid counterparts is fundamentally driven by the propenoic side chain. When a hydroxycinnamic acid (e.g., caffeic or ferulic acid) donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by resonance delocalization across the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated double bond. Furthermore, the electron-withdrawing nature of the carboxylic group can influence the H-donating ability, meaning that esterification or amidation often alters the radical scavenging kinetics[4].
Anticancer Activity: Multi-Target Modulation

CADs exhibit potent antiproliferative effects through several interconnected mechanisms. They are known to inhibit DNA synthesis, disrupt tubulin polymerization, and act as histone deacetylase (HDAC) inhibitors[5],[1]. Crucially, CADs inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκB, thereby downregulating the transcription of pro-inflammatory and pro-survival cytokines (like TNF-α and IL-6)[6]. Simultaneously, they upregulate pro-apoptotic proteins such as caspase-3, driving malignant cells toward programmed cell death[6],[1].

Mechanism CAD Cinnamic Acid Derivatives (CADs) ROS Reactive Oxygen Species (ROS) CAD->ROS Scavenges (Antioxidant) NFKB NF-κB Signaling Pathway CAD->NFKB Inhibits IκB Phosphorylation Apoptosis Apoptosis (Caspase-3 Activation) CAD->Apoptosis Upregulates Cancer Cancer Cell Proliferation ROS->Cancer Promotes Mutation NFKB->Cancer Promotes Survival Apoptosis->Cancer Induces Cell Death

Figure 1: Multi-target pharmacological mechanisms of Cinnamic Acid Derivatives.

Antimicrobial Activity: Membrane Disruption

The antimicrobial efficacy of CADs is heavily dependent on lipophilicity and electrophilicity. For instance, cinnamaldehyde exhibits significantly higher antibacterial activity than pure cinnamic acid because the highly reactive aldehyde group readily forms Schiff bases with primary amines in bacterial membrane proteins, disrupting intracellular pH and ATPase activity[6],[7]. Among the hydroxycinnamic acids, the antibacterial potency generally follows the order: p-coumaric acid > caffeic acid > ferulic acid[7].

Quantitative SAR Data Synthesis

To facilitate rational drug design, the following table summarizes the structural modifications and corresponding biological activities of key CADs.

Compound NameStructural ModificationPrimary Biological ActivityKey Mechanistic Insight
Caffeic Acid 3,4-dihydroxy substitutionAntioxidant / HepatoprotectiveOrtho-dihydroxy groups provide optimal H-donation and radical resonance stabilization[8],[1].
Ferulic Acid 4-hydroxy-3-methoxy substitutionHypolipidemic / AntioxidantDecreases LDL peroxidation and inhibits hepatic cholesterol synthesis[4].
p-Coumaric Acid 4-hydroxy substitutionAntibacterial / Anti-inflammatoryHigh membrane permeability; disrupts bacterial ATPase activity[4],[7].
Cinnamaldehyde Carboxylic acid reduced to aldehydeBroad-spectrum AntimicrobialAldehyde group covalently binds to bacterial proteins via Schiff base formation[7],[9].
3,4,5-Trihydroxycinnamate decyl ester Esterification with long-chain alkylAnticancer (Breast Cancer MCF-7)Enhanced lipophilicity increases cellular uptake; IC50 ~3.2 µM via cell cycle arrest[6].

Standardized Experimental Protocols

A robust scientific claim is only as strong as the assay used to measure it. The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in biochemical causality and rigorous control integration.

Antioxidant Evaluation: DPPH Radical Scavenging Assay

Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable, nitrogen-centered free radical with a deep purple color (absorbance at 517 nm). When a CAD donates a hydrogen atom, DPPH is reduced to the yellow diphenylpicrylhydrazine. The decrease in absorbance is directly proportional to the CAD's antioxidant capacity[4]. Self-Validating Controls:

  • Positive Control: Trolox or Ascorbic Acid (benchmarks maximum physiological scavenging).

  • Blank Control: Solvent + DPPH (establishes the 0% inhibition baseline).

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

  • Prepare serial dilutions of the CAD (e.g., 10–100 µM) in methanol.

  • In a 96-well plate, mix 100 µL of the CAD solution with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes (allowing the H-transfer reaction to reach equilibrium).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate % Scavenging Activity: [(Abs_blank - Abs_sample) / Abs_blank] × 100. Determine the IC50 via non-linear regression.

Anticancer Evaluation: MTT Cell Viability Assay

Causality: The MTT assay measures cellular metabolic activity as a proxy for viability. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals. Dead cells, lacking active mitochondria, cannot perform this reduction[6]. Self-Validating Controls:

  • Vehicle Control: Cells treated with 0.1% DMSO (establishes 100% viability).

  • Positive Control: Doxorubicin or Cisplatin (validates assay sensitivity to known cytotoxins).

MTT_Workflow Step1 1. Seed Cells (96-well plate) Step2 2. Treat with CADs (24-72h incubation) Step1->Step2 Step3 3. Add MTT Reagent (Formazan formation) Step2->Step3 Step4 4. Add DMSO (Solubilize crystals) Step3->Step4 Step5 5. Read Absorbance (570 nm microplate reader) Step4->Step5

Figure 2: Logical workflow of the MTT Cell Viability Assay for evaluating CAD cytotoxicity.

Step-by-Step Methodology:

  • Seed cancer cells (e.g., MCF-7 or MDA-MB-231) at a density of

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to allow adherence.
    
  • Aspirate media and apply serial dilutions of CADs (e.g., 1–100 µM) in fresh media. Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystallization.

  • Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to solubilize the formazan.

  • Agitate the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm.

Antimicrobial Evaluation: Broth Microdilution Assay (MIC)

Causality: This assay exposes microbial strains to a concentration gradient of CADs in a liquid nutrient medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely prevents visible microbial replication (turbidity), indicating the threshold of bacteriostatic or fungistatic activity[7]. Self-Validating Controls:

  • Sterility Control: Uninoculated broth (ensures no baseline contamination).

  • Growth Control: Inoculated broth without CAD (ensures strain viability).

Step-by-Step Methodology:

  • Prepare a standardized microbial suspension matching a 0.5 McFarland standard (

    
     CFU/mL). Dilute to a final working concentration of 
    
    
    
    CFU/mL in Mueller-Hinton broth.
  • In a 96-well plate, perform two-fold serial dilutions of the CAD (e.g., from 1024 µg/mL down to 1 µg/mL) across the columns.

  • Inoculate each test well with 50 µL of the standardized microbial suspension.

  • Incubate the plate at 37°C for 18–24 hours.

  • Visually inspect for turbidity or use a spectrophotometer (OD 600 nm) to determine the MIC.

Future Perspectives: Overcoming Pharmacokinetic Barriers

While the in vitro efficacy of CADs is undisputed, their clinical translation is often hindered by rapid metabolism in the peripheral circulation and poor aqueous solubility. The future of CAD-based therapeutics lies in advanced drug delivery systems. Recent studies have demonstrated that encapsulating cinnamic acid in Poly(lactic-co-glycolic acid) nanoparticles (PLGA-NPs) significantly enhances its bioavailability, dissolution rate, and targeted cytotoxicity against metastatic breast cancer models in vivo[1]. Hybridization techniques—fusing the cinnamoyl moiety with other pharmacophores—also present a highly promising frontier for discovering next-generation, selective therapeutic agents[5].

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Rel
  • Pharmacological Potential of Cinnamic Acid and Deriv
  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Taylor & Francis.
  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. Royal Society of Chemistry (RSC).
  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives.
  • Cinnamic Acid Derivatives as Anticancer Agents-A Review. Bentham Science Publishers.
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.

Sources

Methodological & Application

Protocol for nucleophilic substitution using Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Nucleophilic Substitution with Ethyl 4-bromomethylcinnamate

Part 1: Executive Summary & Strategic Logic

The Compound: Ethyl 4-bromomethylcinnamate is a bifunctional electrophile. It contains a highly reactive benzylic bromide (primary alkyl halide) and an


-unsaturated ester  (Michael acceptor).

The Challenge: The primary objective in nucleophilic substitution is to selectively displace the bromide (


) without triggering a competing Michael addition at the 

-carbon or hydrolyzing the ester.

The Solution: Success relies on Kinetic Control . The benzylic position is significantly more electrophilic toward "soft" and good nucleophiles (thiols, amines, azides) than the Michael position. By selecting non-polar or polar aprotic solvents and mild bases, we maximize the rate of


 substitution while suppressing conjugate addition and polymerization.

Critical Safety Warning: Lachrymator Hazard: This compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) and eye protection are non-negotiable.

Part 2: Mechanistic Insight & Reaction Pathways

The following diagram illustrates the competing pathways. Our protocols are designed to force the reaction down the Path A (


)  trajectory.

ReactionPathways Start Ethyl 4-bromomethylcinnamate PathA Path A: Benzylic Substitution (SN2) (Kinetic Product) Start->PathA Fast (k1) PathB Path B: Michael Addition (Thermodynamic Side-Reaction) Start->PathB Slow (k2) PathC Path C: Ester Hydrolysis (Avoid Aqueous Strong Base) Start->PathC pH > 12 Nu Nucleophile (Nu-) Nu->PathA Nu->PathB ProductA Target: 4-Substituted Cinnamate PathA->ProductA ProductB Impurity: Beta-Substituted Adduct PathB->ProductB

Figure 1: Reaction landscape. Path A is favored by soft nucleophiles and mild conditions.

Part 3: General Considerations & Solvent Selection

To ensure reproducibility, select conditions based on the nucleophile type.

ParameterRecommendationRationale
Solvent DMF, MeCN, THF Polar aprotic solvents accelerate

by solvating cations but leaving anions "naked" and reactive.
Base

,

, DIPEA
Strong enough to deprotonate the nucleophile; weak enough to avoid ester hydrolysis or elimination.
Temperature 0°C to RT Lower temperatures favor the lower activation energy of

over Michael addition.
Concentration 0.1 M - 0.2 M Moderate concentration prevents intermolecular polymerization.

Part 4: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Secondary/Tertiary Amines

Reagents:

  • Ethyl 4-bromomethylcinnamate (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF[2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) in anhydrous MeCN (0.15 M concentration relative to bromide).

  • Activation: Add

    
      (2.0 equiv). Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Dissolve Ethyl 4-bromomethylcinnamate (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Dropwise addition keeps the concentration of the electrophile low, minimizing the risk of double-alkylation if the amine is primary.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear; product will be more polar.
    
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF/MeCN and inorganic salts.
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: C-S Bond Formation (Thiolation)

Target: Thioethers

Reagents:

  • Ethyl 4-bromomethylcinnamate (1.0 equiv)

  • Thiol (1.05 equiv)

  • Base:

    
     (1.2 equiv)[2]
    
  • Solvent: DCM or THF

Procedure:

  • Preparation: Dissolve Ethyl 4-bromomethylcinnamate (1.0 equiv) in DCM (0.2 M) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C (Ice bath).

    • Why? Thiols are highly nucleophilic (

      
       is very fast). Cooling suppresses side reactions completely.
      
  • Addition: Add

    
      (1.2 equiv), followed by the slow addition of the Thiol  (1.05 equiv).
    
  • Reaction: Allow to warm to RT naturally. Stir for 1–2 hours.

  • Workup: Wash organic layer with 1M HCl (to remove excess amine) and then saturated

    
    . Dry and concentrate.
    
Protocol C: C-O Bond Formation (Etherification)

Target: Ethers (Phenols/Alcohols)

Reagents:

  • Ethyl 4-bromomethylcinnamate (1.0 equiv)

  • Phenol/Alcohol (1.1 equiv)

  • Base:

    
     (2.0 equiv) for Phenols; NaH (1.1 equiv) for Aliphatic Alcohols
    
  • Solvent: Acetone (for Phenols) or DMF (for Alcohols)

Procedure (Phenols):

  • Preparation: Combine Phenol (1.1 equiv) and

    
      (2.0 equiv) in Acetone. Stir for 15 mins.
    
  • Addition: Add Ethyl 4-bromomethylcinnamate (1.0 equiv).

  • Reaction: Reflux (approx. 56°C) for 4–6 hours.

    • Note: Phenoxides are weaker nucleophiles than thiols; mild heat is often required.

  • Workup: Filter off solids (

    
    , excess base). Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (removes unreacted phenol), then brine.
    

Part 5: The Self-Validating System (Troubleshooting)

A robust protocol includes checkpoints to verify success during the process.

CheckpointObservationInterpretationAction
TLC (Mid-Rxn) New spot appears, Starting Material (SM) persists.Reaction incomplete.Add 0.1 eq more nucleophile or increase temp slightly.
TLC (Post-Rxn) Smearing or streak at baseline.Polymerization or amine salt formation.Add 1%

to eluent or perform acid/base wash.
1H NMR Doublet at

6.4 & 7.7 ppm (J=16Hz) disappears.
FAILURE: Michael addition or polymerization occurred.Double bond lost. Repeat at lower temp with less base.
1H NMR Singlet at

4.5 ppm (

-Br) shifts to

3.5-4.0 ppm.
SUCCESS: Substitution occurred.Proceed to biological testing.

Part 6: References

  • Santa Cruz Biotechnology. Ethyl 4-Bromomethylcinnamate (CAS 60682-98-6).[4] Product Data Sheet.[5][6][7] Link[4]

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. (Adapted for benzylic bromide reactivity).[2] Link

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl 4-bromomethylcinnamate. (Lachrymator/Corrosive data). Link

  • Master Organic Chemistry. Nucleophilic Substitution of Benzylic Halides. (Mechanistic grounding). Link

  • Chemistry Steps. Nucleophilic Aromatic Substitution vs Benzylic Substitution.Link

Sources

Using Ethyl 4-bromomethylcinnamate for peptide modification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine-Selective Peptide Modification using Ethyl 4-bromomethylcinnamate

Introduction & Mechanism

Ethyl 4-bromomethylcinnamate is a specialized alkylating agent utilized in peptide chemistry for the site-selective modification of cysteine residues. Unlike standard alkylating agents (e.g., Iodoacetamide) used primarily for blocking thiols during proteomic analysis, this reagent introduces a cinnamate moiety —a conjugated system with distinct UV absorbance and photochemical properties.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (


) mechanism. The thiolate anion of the cysteine residue attacks the methylene carbon of the allylic bromide, displacing the bromide ion.
  • Selectivity: The reaction is highly selective for sulfhydryl groups (-SH) over amino groups (-NH2) or hydroxyls (-OH) at physiological pH (7.5–8.5) due to the superior nucleophilicity of the thiolate anion.

  • Stability: The resulting thioether linkage is chemically stable, resistant to hydrolysis, and survives standard acidic deprotection conditions (e.g., TFA cleavage).

  • Chromophore Addition: The modification introduces a significant UV chromophore (

    
     nm), facilitating the detection of cysteine-containing peptides in HPLC without relying solely on Tryptophan/Tyrosine absorbance.
    

Applications

  • Hydrophobic Tagging: The ethyl cinnamate group significantly increases the hydrophobicity of the peptide, which can be leveraged to alter retention times in Reverse-Phase HPLC (RP-HPLC) for separating modified vs. unmodified species.

  • Photochemical Crosslinking (Advanced): Cinnamate derivatives are known to undergo [2+2] photocycloaddition upon UV irradiation. While primarily used in materials science, this moiety allows for potential photo-induced dimerization of peptides in material scaffolds.

  • Intermediate for Functionalization: The ethyl ester group serves as a latent reactive handle. Post-conjugation, it can be hydrolyzed to a carboxylic acid or subjected to transesterification/amidation to introduce other functional tags (e.g., biotin, fluorophores) in a secondary step.

Experimental Protocol

Materials Required
  • Peptide: Synthetic or recombinant peptide containing at least one free Cysteine.

  • Reagent: Ethyl 4-bromomethylcinnamate (MW: 269.14 g/mol ).

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) OR 100 mM Sodium Phosphate (pH 7.5).

  • Organic Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). Note: The reagent is hydrophobic and requires organic co-solvent.

  • Reducing Agent: TCEP-HCl or DTT (to ensure cysteines are reduced prior to reaction).

Step-by-Step Workflow

Step 1: Peptide Reduction Ensure all cysteine residues are in the free thiol state. Disulfides will not react.

  • Dissolve peptide to 1–2 mM in Buffer (pH 8.0).

  • Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.2 equivalents per cysteine.

  • Incubate at Room Temperature (RT) for 30 minutes.

Step 2: Reagent Preparation

  • Prepare a fresh 100 mM stock solution of Ethyl 4-bromomethylcinnamate in 100% ACN or DMF.

  • Critical: Do not store this stock long-term in protic solvents to prevent hydrolysis of the bromide.

Step 3: Alkylation Reaction

  • Add the reagent stock to the peptide solution.

  • Target Concentration: Final peptide conc. ~1 mM. Organic solvent content should be 20–50% (v/v) to ensure reagent solubility.

  • Stoichiometry: Add 1.5 to 2.0 equivalents of reagent per cysteine residue.

  • Incubation: Vortex gently and incubate at RT for 60 minutes in the dark (protect the cinnamate from premature photo-isomerization).

Step 4: Quenching

  • Quench the reaction by adding DTT (Dithiothreitol) to a final concentration of 10 mM or acidify with TFA (Trifluoroacetic acid) to pH < 3.

Step 5: Purification/Analysis

  • Analyze via LC-MS.

  • Expected Mass Shift: +189.21 Da per cysteine modified.

    • Calculation: Reagent (269.14) – HBr (80.91) + H (replaced)

      
       +189.2 Da.
      
    • Accurate Delta: Mass of added group (

      
      ) = 189.0916 Da.
      

Visualization of Workflow

PeptideModification Start Start: Lyophilized Peptide Solubilization Solubilize in pH 8.0 Buffer (Ammonium Bicarbonate) Start->Solubilization Reduction Reduction Step Add TCEP (1.2 eq) 30 min @ RT Solubilization->Reduction Alkylation Alkylation Reaction Add Reagent (1.5-2.0 eq) Maintain 20-50% Organic Solvent 60 min @ RT (Dark) Reduction->Alkylation ReagentPrep Reagent Prep Ethyl 4-bromomethylcinnamate 100mM in ACN/DMF ReagentPrep->Alkylation Add Reagent Quench Quenching Add DTT or Acidify (TFA) Alkylation->Quench Analysis QC & Analysis LC-MS (Delta +189 Da) RP-HPLC Purification Quench->Analysis

Caption: Workflow for cysteine-selective alkylation using Ethyl 4-bromomethylcinnamate.

Reaction Scheme

Caption: Nucleophilic substitution mechanism resulting in a stable thioether conjugate.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Reagent insolubility in aqueous buffer.Increase ACN/DMF concentration to 30–50%. Add reagent dropwise while vortexing.
Low Yield Incomplete reduction of disulfides.Ensure TCEP is fresh. Perform reduction at 37°C if the peptide is structured.
Non-Specific Modification pH too high (> 8.5) causing Lysine reactivity.Strictly maintain pH between 7.5 and 8.0. Lower reagent equivalents to 1.1 eq.
Hydrolysis of Ester High pH or prolonged storage.Avoid pH > 9.[1]0. Process reaction within 2 hours. Do not store stock in water.

References

  • Kemp, D. S., & McNamara, P. E. (1985).[2] Conformationally restricted cyclic nonapeptides derived from L-cysteine and LL-3-amino-2-piperidone-6-carboxylic acid (LL-Acp), a potent beta-turn-inducing dipeptide analogue. The Journal of Organic Chemistry, 50(26), 5834–5838.

    • Context: Foundational work on using bromomethyl-phenyl derivatives for cysteine modific
  • Timmerman, P., et al. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821–824.

    • Context: Establishes protocols for using allylic bromides in aqueous/organic mixtures for peptide modific
  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification.[3][4][5][6] Analytical Chemistry, 70(24), 5150–5158.

    • Context: General protocols for cysteine alkyl
  • Cuzzucoli Crucitti, G., et al. (2011). EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide. European Patent Office.

    • Context: Specific citation of Ethyl 4-bromomethylcinnamate reaction conditions (anhydrous carbonate/DMF)

Sources

Application Note: High-Yield N-Alkylation Protocols for Coupling Amines with Ethyl 4-Bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Causality

Ethyl 4-bromomethylcinnamate (CAS: 60682-98-6) is a highly versatile bifunctional electrophile widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Its most prominent application is serving as the core building block in the synthesis of Ozagrel, a potent thromboxane A2 synthetase inhibitor used as an antiplatelet agent[1],[2].

When designing a reaction to couple amines (or nitrogen heterocycles like imidazole) with this substrate, chemists must navigate specific electronic and steric factors to ensure high yields and chemoselectivity.

Mechanistic Insights: The "Self-Validating" Reaction Design

To build a robust protocol, we must understand the causality behind the reactivity of Ethyl 4-bromomethylcinnamate:

  • Hyper-Electrophilicity of the Benzylic Carbon: The bromomethyl group is attached to a phenyl ring, which stabilizes the

    
     transition state through 
    
    
    
    -orbital overlap. This drastically lowers the activation energy for nucleophilic attack compared to standard alkyl bromides.
  • Chemoselectivity vs. Michael Addition: The molecule features an

    
    -unsaturated ethyl ester (a Michael acceptor). However, because the benzylic bromide is overwhelmingly more reactive toward hard and borderline nucleophiles (like primary/secondary amines and imidazoles), direct 
    
    
    
    displacement outcompetes conjugate addition.
  • Ester Preservation: The ethyl ester is susceptible to saponification if exposed to strong aqueous bases for prolonged periods. Therefore, the choice of base (e.g., anhydrous

    
     or suspension NaOH in THF) is critical to act as an acid scavenger for the generated HBr without hydrolyzing the ester[3],[4].
    

Quantitative Data: Reaction Condition Matrix

The following table summarizes field-proven conditions for coupling various nucleophiles with Ethyl 4-bromomethylcinnamate, optimizing for yield while suppressing ester hydrolysis and over-alkylation.

Nucleophile TypeBase (Equiv)SolventTempTimeYield RangeChemoselectivity FocusRef
Nitrogen Heterocycle (e.g., Imidazole)NaOH (1.2 eq)THF25–40 °C2–4 h75–85%Prevents ester hydrolysis via biphasic solid/liquid kinetics.[3]
Thiol / Pyrimidine

(1.1 eq)
DMF20–25 °C1 h>80%Mild heterogeneous base prevents over-alkylation.[4]
Aliphatic 2° Amine DIPEA (1.5 eq)MeCN40 °C4–6 h70–90%Homogeneous organic base ensures complete solubility.General

Experimental Workflows & Visualizations

Reaction Workflow Diagram

Workflow A Step 1: Nucleophile Activation Amine + Base in Solvent B Step 2: Electrophile Addition Add Ethyl 4-bromomethylcinnamate A->B C Step 3: S_N2 Coupling Stir at RT to 40°C B->C D Step 4: Reaction Quench Aqueous Wash / Filtration C->D E Step 5: Product Isolation Chromatography or Crystallization D->E

Experimental workflow for N-alkylation using Ethyl 4-bromomethylcinnamate.

Mechanistic Pathway Diagram

Mechanism Nuc Nucleophile (Amine) TS Transition State [Nuc ··· CH2 ··· Br]‡ Nuc->TS Attack Elec Electrophile (Activated Benzylic Bromide) Elec->TS Prod N-Alkylated Product (e.g., Ozagrel Ester) TS->Prod Bond Formation LG Leaving Group (Bromide Salt) TS->LG Cleavage

SN2 Mechanistic pathway for the coupling of amines with Ethyl 4-bromomethylcinnamate.

Step-by-Step Methodologies

Protocol A: Synthesis of Ozagrel Precursor (Heterocyclic Amine Coupling)

This protocol is optimized for robust nitrogen heterocycles like imidazole, utilizing a suspension base to drive the reaction while protecting the ester moiety[1],[3].

Reagents:

  • Imidazole (Nucleophile): 1.1 mmol

  • Ethyl 4-bromomethylcinnamate (Electrophile): 1.0 mmol

  • Sodium Hydroxide (NaOH, finely powdered): 1.2 mmol

  • Tetrahydrofuran (THF, anhydrous): 5.0 mL

Procedure:

  • Activation: Charge a flame-dried reaction vessel with anhydrous THF and imidazole. Add the powdered NaOH. Stir the suspension vigorously at room temperature (20–25 °C) for 15–30 minutes. Note: The limited solubility of NaOH in THF creates a biphasic system that acts as a slow-release acid binder, preventing the rapid saponification of the ester.

  • Coupling: Slowly add Ethyl 4-bromomethylcinnamate to the stirring suspension.

  • Reaction Monitoring: Stir the mixture at 25–40 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1). The highly activated benzylic bromide typically reaches full conversion within 2 to 4 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated sodium bromide (NaBr) salts and unreacted NaOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate can be purified via recrystallization from ethanol or silica gel chromatography.

Protocol B: Mild Alkylation for Sensitive Substrates

This protocol utilizes mild, heterogeneous carbonate bases in a polar aprotic solvent, ideal for sensitive primary amines or complex heterocycles[4].

Reagents:

  • Amine/Nucleophile: 1.0 mmol

  • Ethyl 4-bromomethylcinnamate: 1.1 mmol

  • Potassium Carbonate (

    
    , anhydrous): 1.1 mmol
    
  • N,N-Dimethylformamide (DMF, anhydrous): 3.0 mL

Procedure:

  • Preparation: In a dry flask under nitrogen, dissolve the amine in anhydrous DMF.

  • Base Addition: Add anhydrous

    
     and stir for 15 minutes. Note: 
    
    
    
    remains largely insoluble in DMF; it acts as a heterogeneous proton sponge, keeping the bulk pH neutral and preventing ester hydrolysis.
  • Electrophile Addition: Introduce the Ethyl 4-bromomethylcinnamate to the mixture in one portion.

  • Reaction: Stir the mixture at room temperature for 1 hour. The polar nature of DMF heavily accelerates the

    
     transition state.
    
  • Quench & Extraction: Pour the reaction mixture into 15 mL of cold distilled water. Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers thoroughly with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.

References

1.[1] Ozagrel - Wikipedia, wikipedia.org, 1 2.[3] Sodium ozagrel patented technology retrieval search results - Eureka | Patsnap, patsnap.com, 3 3.[4] EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide - Google Patents, google.com, 4 4.[2] Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives | Journal of Medicinal Chemistry - ACS Publications, acs.org,2

Sources

Application Note: Synthesis and Characterization of Photo-Responsive PEG-Cinnamate Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

Hydrogels synthesized via photo-polymerization are indispensable in tissue engineering and controlled drug delivery due to their tunable mechanical properties and capacity for minimally invasive in situ gelation. However, traditional photo-crosslinking workflows rely heavily on free-radical polymerization. This necessitates the use of photoinitiators (e.g., Irgacure 2959), which can generate reactive oxygen species (ROS) and exhibit dose-dependent cytotoxicity, thereby compromising the viability of encapsulated cells or sensitive biologics.

Cinnamate-functionalized polymers offer a robust, initiator-free, and highly biocompatible alternative. The cinnamoyl moiety undergoes a reversible [2+2] cycloaddition upon ultraviolet (UV) irradiation. According to the Woodward-Hoffmann orbital symmetry rules, the dimerization of two C=C double bonds is forbidden in the ground state but becomes symmetry-allowed when one of the reactants is elevated to an excited state[1].

When exposed to 365 nm UV light, the cinnamate groups undergo photodimerization to form a truxillic or truxinate acid cyclobutane dimer. This reaction effectively crosslinks the polymer chains into a stable hydrogel matrix without the need for any added catalysts or initiators[2]. A highly advantageous feature of this system is its reversibility; subsequent irradiation at a higher energy wavelength (254 nm) induces photo-cleavage of the cyclobutane rings, triggering a precise gel-to-sol transition[3].

Mechanistic Pathway Visualization

PhotoResponsiveGel Precursor PEG-Cinnamate (Sol Phase) UV365 UV Irradiation (λ = 365 nm) Precursor->UV365 Initiates Cycloaddition [2+2] Photodimerization (Truxillic Acid Formation) UV365->Cycloaddition Excited State Reaction Hydrogel Crosslinked Hydrogel (Gel Phase) Cycloaddition->Hydrogel Network Formation UV254 UV Irradiation (λ = 254 nm) Hydrogel->UV254 Initiates Cleavage Cyclobutane Cleavage (Photo-Scission) UV254->Cleavage Ring Opening Cleavage->Precursor Reversion to Sol

Figure 1: Reversible photo-responsive mechanism of PEG-cinnamate hydrogels via UV irradiation.

Materials and Reagents

  • Polymer Backbone: 4-Arm Poly(ethylene glycol) (4-Arm PEG-OH, MW 10,000 Da)

  • Functionalizing Agent: Cinnamoyl chloride (98%)

  • Catalyst/Scavenger: Triethylamine (TEA, ≥99%)

  • Solvents: Anhydrous Dichloromethane (DCM), Ice-cold Diethyl Ether

  • Aqueous Medium: Phosphate-Buffered Saline (PBS, 1X, pH 7.4)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Arm PEG-Cinnamate Precursor

Expert Insight: The esterification reaction between PEG-OH and cinnamoyl chloride generates hydrochloric acid (HCl) as a highly reactive byproduct. TEA is employed not merely as a catalyst, but critically as an acid scavenger. Failing to neutralize the HCl will result in acid-catalyzed ether cleavage, severely degrading the PEG backbone and ruining the mechanical integrity of the final hydrogel.

  • Desiccation: Aseptically dry 10 g of 4-Arm PEG-OH under a vacuum at 60 °C for 4 hours. Causality: Removing trace moisture is critical to prevent the competitive hydrolysis of cinnamoyl chloride into unreactive cinnamic acid.

  • Dissolution: Dissolve the dried 4-Arm PEG-OH in 100 mL of anhydrous DCM within a 250 mL round-bottom flask purged with inert nitrogen gas.

  • Activation: Add 3.0 molar equivalents of TEA (relative to the PEG hydroxyl groups) to the solution. Submerge the flask in an ice bath to bring the temperature to 0 °C.

  • Functionalization: Dissolve 3.0 molar equivalents of cinnamoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the PEG mixture over 30 minutes under continuous magnetic stirring to control the exothermic reaction rate.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature (25 °C) for 24 hours. Keep the flask wrapped in aluminum foil to prevent premature ambient photo-reaction.

  • Purification: Filter the mixture through a fritted glass funnel to remove the precipitated triethylamine hydrochloride salts. Concentrate the filtered liquid to approximately 30 mL using a rotary evaporator.

  • Precipitation & Recovery: Dropwise add the concentrated polymer solution into 500 mL of vigorously stirred, ice-cold diethyl ether. Recover the precipitated PEG-Cinnamate via filtration and dry under a vacuum for 48 hours.

Phase 2: Hydrogel Formation via [2+2] Photodimerization

Expert Insight: Because the cinnamate groups intrinsically absorb UV light (peaking around 270-320 nm and tailing into the 365 nm range), no exogenous photoinitiator is required. This establishes a self-validating, highly biocompatible system where gelation is solely dependent on the concentration of the polymer and the UV dose[2].

  • Precursor Solution: Dissolve the purified 4-Arm PEG-Cinnamate in PBS (pH 7.4) to achieve a 10% (w/v) solution. Ensure complete dissolution by vortexing gently.

  • Casting: Pipette 100 µL of the precursor solution into a cylindrical Teflon mold (e.g., 8 mm diameter x 2 mm depth).

  • Irradiation (Gelation): Expose the mold to a 365 nm UV LED lamp at an intensity of 15 mW/cm² for 10–15 minutes. The solution will undergo a rapid sol-gel transition as the truxillic acid crosslinks form a stable 3D network.

Phase 3: Photo-Cleavage and Reversibility
  • Decrosslinking: To reverse the gelation and release encapsulated payloads, expose the crosslinked hydrogel to a 254 nm UV light source (10 mW/cm²) for 20–30 minutes.

  • Observation: The high-energy UV light selectively cleaves the cyclobutane dimers, returning the matrix to a liquid (sol) state[3].

Quantitative Data Presentation

The physical properties of the PEG-Cinnamate hydrogel are highly dependent on the UV exposure time, which dictates the degree of crosslinking.

Table 1: Physico-Chemical Properties of 10% (w/v) PEG-Cinnamate Hydrogels at Varying 365 nm UV Exposure Times

UV (365 nm) Exposure Time (min)Gelation Yield (%)Swelling Ratio (Q)Storage Modulus (G') (kPa)Sol-Gel State
0 0N/A< 0.1Sol (Liquid)
5 ~4532.52.4Weak Gel
10 ~8218.28.7Firm Gel
15 >9512.414.5Stiff Gel

Note: Swelling Ratio (Q) decreases as exposure time increases due to a tighter, more heavily crosslinked polymer network, which restricts water uptake.

References

  • [1] Title: Chemistry and Lithography | Source: scribd.com | URL: 4

  • [3] Title: Coumarin Derivative Trigger Controlled Photo-Healing of Ion Gels and Photo-Controlled Reversible Adhesiveness | Source: researchgate.net | URL: 3

  • [2] Title: Reversible Cluster Formation of Colloidal Nanospheres by Interparticle Photodimerization | Source: researchgate.net | URL: 2

Sources

Application Notes & Protocols: Solid-Phase Synthesis Utilizing Benzylic Bromide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of benzylic bromide linkers in solid-phase synthesis (SPS), a cornerstone technique for the construction of small molecules, peptides, and other chemical libraries. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for resin loading and cleavage, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this robust linker strategy.

Introduction: The Strategic Role of Benzylic Halide Linkers

Solid-phase synthesis, first pioneered by Bruce Merrifield, revolutionized chemical synthesis by anchoring a starting molecule to an insoluble polymer support.[1][2] This approach simplifies purification to a mere filtration and washing process, enabling the use of excess reagents to drive reactions to completion.[1] Central to this strategy is the "linker," a molecular bridge connecting the molecule of interest to the solid support.

The benzylic halide linker, particularly the bromide variant, represents a classic and highly effective anchor for nucleophiles, most commonly carboxylic acids. Its utility stems from the benzylic position's enhanced reactivity towards nucleophilic substitution (SN2) reactions. This guide focuses specifically on resins functionalized with a benzylic bromide moiety, such as brominated Wang or Merrifield-type resins, which are instrumental in both solid-phase organic synthesis (SPOS) and Boc-strategy peptide synthesis.[3][4]

The Chemistry: Mechanism and Advantages

The core of this technique lies in the reaction between a nucleophile (e.g., a carboxylate salt) and the electrophilic benzylic carbon of the linker. The bromide serves as an excellent leaving group, facilitating a clean and efficient SN2 reaction to form a stable ester bond.

Key Advantages:

  • Robust Attachment: The resulting benzyl ester linkage is stable to a wide range of non-acidic reaction conditions used during chain elongation.[5]

  • Tunable Cleavage: While stable, the bond can be readily cleaved under specific acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), to release the final product.[3][6]

  • Versatility: This linker is highly effective for anchoring the C-terminal carboxylic acid of the first amino acid in peptide synthesis or for attaching a variety of carboxylic acid-containing small molecules.[7]

Workflow & Mechanism Visualization

The following diagrams illustrate the overall process flow and the key chemical transformation at the heart of this technique.

dot digraph "SPS_Workflow_Benzylic_Bromide" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; Resin [label="Benzylic Bromide\nResin (e.g., Br-Wang)", shape=cylinder, fillcolor="#FBBC05"]; Swell [label="Swell Resin\n(e.g., DMF, DCM)"]; Nuc_Prep [label="Prepare Nucleophile\n(e.g., R-COO⁻ Cs⁺)"]; }

subgraph "cluster_Reaction" { label="On-Resin Synthesis"; style="rounded"; bgcolor="#F1F3F4"; Load [label="Immobilization (Loading)\nSN2 Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash Excess\nReagents"]; Elongate [label="Chain Elongation\n(Repeat n cycles)"]; Wash2 [label="Wash"]; }

subgraph "cluster_Release" { label="Product Release"; style="rounded"; bgcolor="#F1F3F4"; Cleave [label="Acidolytic Cleavage\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="Collect Filtrate\n(Crude Product)"]; Purify [label="Purification\n(e.g., HPLC)"]; }

Resin -> Swell; Swell -> Load; Nuc_Prep -> Load; Load -> Wash1; Wash1 -> Elongate; Elongate -> Wash2; Wash2 -> Elongate [label="Next cycle"]; Wash2 -> Cleave [label="Final step"]; Cleave -> Collect; Collect -> Purify; } caption: "Overall workflow for solid-phase synthesis using a benzylic bromide linker."

dot digraph "SN2_Mechanism" { graph [nodesep=0.3, ranksep=0.5]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#202124"];

Resin [label=<

Resin

];

Linker [label=<

-O--CH₂-Br

, shape=box, style=rounded];

Nucleophile [label=, shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label=<

-O--CH₂-O-CO-R

, shape=box, style=rounded]; LeavingGroup [label="Br⁻", shape=plaintext];

Resin -> Linker [label=" "]; Nucleophile -> Linker:s [label=" SN2 Attack", fontcolor="#34A853"]; Linker -> Product [label=" Bond Formation"]; Linker -> LeavingGroup [label=" Leaving Group", arrowhead=open, style=dashed, fontcolor="#EA4335"];

{rank=same; Nucleophile; Linker;} } caption: "Mechanism of nucleophilic substitution for substrate immobilization."

Detailed Protocols

Protocol 3.1: Resin Preparation and Swelling

Causality: The polymer matrix of the resin must be fully solvated to ensure that reactive sites within the beads are accessible to reagents. Inadequate swelling is a primary cause of low loading efficiency and failed syntheses.[8] The choice of solvent depends on the resin type; polystyrene resins swell well in non-polar solvents like Dichloromethane (DCM), while PEG-grafted resins require more polar solvents like N,N-Dimethylformamide (DMF).

Procedure:

  • Place the desired amount of benzylic bromide resin (e.g., 1.0 g) into a fritted syringe reaction vessel.

  • Add 10-15 mL of an appropriate solvent (e.g., DCM for polystyrene resins) per gram of resin.

  • Agitate the suspension using a shaker or gentle nitrogen bubbling for at least 1 hour at room temperature.

  • After swelling, drain the solvent by vacuum filtration.

  • Wash the resin three times with the solvent to be used in the subsequent loading step (typically DMF) to ensure solvent exchange.

Protocol 3.2: Immobilization of Carboxylic Acids (Loading)

This protocol details the widely-used Gisin method, which employs the cesium salt of the carboxylic acid to enhance nucleophilicity and drive the reaction efficiently.[9]

Causality: The direct reaction of a carboxylic acid with the benzylic bromide is slow. Conversion to the carboxylate salt is necessary. The cesium salt is particularly effective because the large, soft Cs⁺ cation does not tightly coordinate the carboxylate anion, making it a more potent and soluble nucleophile in DMF. This significantly accelerates the SN2 reaction.[9] The reaction is often heated to further increase the rate, and catalytic potassium iodide (KI) can be added to facilitate an in-situ Finkelstein reaction, converting the more reactive benzyl iodide, which speeds up the substitution.

Materials:

  • Swollen benzylic bromide resin (1.0 eq, based on theoretical substitution).

  • Carboxylic acid to be loaded (1.5 - 2.0 eq).

  • Cesium carbonate (Cs₂CO₃).

  • Methanol (MeOH), DMF.

  • Anhydrous conditions are critical for success.

Procedure:

  • Prepare the Cesium Salt:

    • Dissolve the carboxylic acid (e.g., an N-protected amino acid) in methanol (5 mL/mmol).[9]

    • Add a small amount of water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[6]

    • Evaporate the solution to dryness using a rotary evaporator.

    • To ensure the salt is completely dry, add DMF (2.5 mL/mmol) and evaporate to dryness again. Repeat this step. The dryness of the cesium salt is critical for obtaining good results.[6][9]

  • Loading Reaction:

    • Add the pre-swollen resin to a round-bottom flask.

    • Add the dried cesium salt (1.2 eq relative to the resin's theoretical substitution) and enough anhydrous DMF to create a slurry (approx. 8-10 mL/g resin).

    • Heat the mixture to 50°C and shake or stir for 12-24 hours.[6][9]

  • Washing:

    • After the reaction, filter the resin and wash it thoroughly to remove all unreacted materials and byproducts. A typical washing sequence is:

      • 3x DMF

      • 3x 50% aqueous DMF

      • 3x DMF

      • 3x DCM

      • 3x Methanol

    • Dry the loaded resin in vacuo to a constant weight.

Protocol 3.3: Determination of Resin Loading

It is essential to quantify the amount of substrate successfully loaded onto the resin. For Fmoc-protected amino acids, a spectrophotometric method is standard.

Procedure (Fmoc Quantification):

  • Accurately weigh a small amount of the dry, loaded resin (approx. 5 mg) into a small flask.

  • Add 2 mL of a 20% solution of piperidine in DMF.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc protecting group.

  • Dilute the solution with a known volume of DMF/MeCN.

  • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm using a UV-Vis spectrophotometer.

  • Calculate the loading (in mmol/g) using the Beer-Lambert law (ε₃₀₁ₙₘ ≈ 7800 M⁻¹cm⁻¹).

Protocol 3.4: Cleavage of the Product from the Resin

Causality: The benzyl ester bond is cleaved by acidolysis. A strong acid protonates the ester oxygen, making the benzylic carbon highly electrophilic and susceptible to cleavage, forming a resonance-stabilized benzylic carbocation.[10] The choice of acid and the addition of "scavengers" are critical. Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)) are required to trap reactive carbocations and other species generated during cleavage, preventing them from causing side reactions with sensitive functional groups on the product molecule.[6]

Procedure (TFA Cleavage):

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]

  • Filter the resin and collect the filtrate into a separate flask.

  • Wash the resin beads with a small amount of fresh TFA to recover any remaining product.

  • Combine the filtrates and precipitate the crude product by adding it to a large volume (10x) of cold diethyl ether.

  • Isolate the precipitated product by centrifugation or filtration, wash with cold ether, and dry in vacuo.

Data Summary & Troubleshooting

Successful synthesis requires careful control over reaction parameters. The following table summarizes typical data and common issues.

ParameterTypical Value / ConditionPotential ProblemCause & Solution
Resin Type Polystyrene (1% DVB), TentaGelPoor SwellingCause: Wrong solvent. Solution: Use DCM/Toluene for PS, DMF for TentaGel. Ensure adequate swelling time (>1 hr).[8]
Initial Loading 0.4 - 1.2 mmol/gLow Loading EfficiencyCause: Incomplete salt formation; wet reagents; steric hindrance. Solution: Ensure cesium salt is bone-dry.[9] Use a more potent base or activating agent. Double the coupling time or increase temperature slightly.
Loading Reaction 50°C, 12-24h in DMFRacemization of first AACause: Over-activation or prolonged exposure to basic conditions. Solution: Avoid strong, non-hindered bases. Use milder conditions if possible, or choose a different linker (e.g., 2-Cl-Trt) for sensitive residues.[11]
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISIncomplete CleavageCause: Insufficient reaction time; highly stable linkage. Solution: Increase cleavage time to 4 hours. For very resistant linkages, a stronger acid like HF or TFMSA may be required (use with extreme caution).[3][6]
Final Yield Varies (50-90%)Low Final YieldCause: Premature cleavage during synthesis; aggregation; poor cleavage. Solution: Perform a test cleavage on a small resin sample to diagnose if the issue is on-resin synthesis or final release.[12] If aggregation occurs, use higher temperatures or chaotropic salts.[12]

Conclusion

The use of benzylic bromide linkers is a powerful and well-established method in solid-phase synthesis. Its reliability for anchoring carboxylic acids, combined with the stability of the resulting ester bond and the well-defined conditions for cleavage, makes it a go-to choice for a wide array of synthetic targets. By understanding the chemical principles behind each step and adhering to validated protocols, researchers can effectively troubleshoot and optimize their syntheses to achieve high yields and purities.

References

  • Aapptec Peptides. Attaching the first amino acid to a resin. [Link]

  • Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Nie, Q., et al. (2023). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. ChemRxiv. [Link]

  • University of Cambridge. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]

  • ChemRxiv. Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. [Link]

  • ResearchGate. 4‐Methylbenzhydryl Bromine Resin: Bridging the Gap between 2‐Chlorotrityl Chloride and Wang‐Type Resins for the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]

  • University of Southampton. Synthesis and development of novel silicon linkers for solid phase synthesis. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

  • CEM Corporation. Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). [Link]

  • ACS Publications. Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting. [Link]

Sources

Cysteine alkylation methods using Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine Alkylation & Chromogenic Tagging using Ethyl 4-bromomethylcinnamate

Abstract & Introduction

Ethyl 4-bromomethylcinnamate is a specialized alkylating agent used for the selective modification of cysteine residues in peptides and proteins. Unlike standard capping reagents such as Iodoacetamide (IAM) or N-ethylmaleimide (NEM), this reagent introduces a bulky, UV-active ethyl cinnamate moiety.

This application note details the protocol for using Ethyl 4-bromomethylcinnamate to label reactive thiols. This modification serves three primary analytical purposes:

  • Chromogenic Tagging: The cinnamate group possesses a strong UV absorbance (

    
     nm), significantly enhancing the detection sensitivity of cysteine-containing peptides that lack Tryptophan or Tyrosine.
    
  • Hydrophobicity Shift: The lipophilic ester tag increases retention time on Reverse-Phase HPLC (RP-HPLC), shifting labeled species away from the solvent front or interfering contaminants.

  • Topological Probing: Due to its larger steric bulk compared to IAM, this reagent can be used to differentiate between solvent-exposed and buried cysteine residues.

Chemical Basis & Mechanism[1][2]

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Substitution (


) . The thiolate anion (

) of the cysteine residue attacks the benzylic carbon of the Ethyl 4-bromomethylcinnamate, displacing the bromide leaving group.
  • Electrophile: Benzylic bromide (highly reactive toward soft nucleophiles like thiols).

  • Nucleophile: Cysteine thiolate (requires pH

    
     pKa 
    
    
    
    8.0-8.5 for optimal rate, though reaction occurs at pH 7.5).
  • Selectivity: High for Cysteine over Lysine/Histidine at controlled pH (7.5–8.5) due to the superior nucleophilicity of sulfur.

Reaction Scheme

ReactionScheme Cys Cysteine Thiol (Protein-SH) Complex Transition State (SN2 Attack) Cys->Complex + Base (pH 8.0) Reagent Ethyl 4-bromomethylcinnamate (Electrophile) Reagent->Complex Product S-Cinnamate Thioether (UV-Tagged Protein) Complex->Product Alkylation Byproduct HBr (Byproduct) Complex->Byproduct

Figure 1: Reaction pathway for the alkylation of cysteine by Ethyl 4-bromomethylcinnamate.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorage
Ethyl 4-bromomethylcinnamate >97% Purity. MW: 269.13 g/mol .4°C, Dark, Dry
Reaction Buffer 50 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0Room Temp
Organic Solvent Acetonitrile (MeCN) or DMF (Anhydrous)Room Temp
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)-20°C
Quenching Agent Dithiothreitol (DTT) or

-Mercaptoethanol
4°C
Preparation of Stock Solutions
  • Reagent Stock (100 mM): Dissolve 26.9 mg of Ethyl 4-bromomethylcinnamate in 1.0 mL of Acetonitrile (MeCN) or DMF. Note: Prepare fresh or store at -20°C for <1 month. Protect from light.[1][2]

  • TCEP Stock (100 mM): Dissolve TCEP-HCl in water. Neutralize to pH 7.0 with NaOH if necessary.

Labeling Workflow

Step 1: Protein Reduction Ensure cysteines are in the free thiol state. Disulfides must be reduced prior to labeling.

  • Mix Protein solution (e.g., 1 mg/mL in Buffer pH 8.0) with 5 mM TCEP (final concentration).

  • Incubate at RT for 30 minutes .

Step 2: Alkylation Reaction

  • Add Ethyl 4-bromomethylcinnamate Stock to the reduced protein solution.

  • Target Ratio: 10-20 molar excess over total thiol concentration.

  • Solvent Tolerance: Ensure final organic solvent concentration is 10–20% (v/v) to maintain reagent solubility without precipitating the protein.

  • Example: To 90

    
    L protein/TCEP mix, add 10 
    
    
    
    L of 10 mM Reagent (diluted from stock).
  • Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes in the dark .

Step 3: Quenching

  • Add DTT to a final concentration of 20–50 mM.

  • Incubate for 10 minutes. The excess DTT will react with remaining benzylic bromide, preventing over-alkylation or non-specific reactions during workup.

Step 4: Analysis/Purification

  • Proceed to LC-MS, SDS-PAGE, or Dialysis.

Data Analysis & Interpretation

Mass Spectrometry (LC-MS)

Successful alkylation results in a specific mass shift for every labeled cysteine.

ParameterValueCalculation
Reagent MW 269.13 Da

Added Moiety +188.22 Da

(Reagent - Br + H displacement*)
Mechanism Note Cys loses H (1.01 Da), Reagent loses Br (79.90 Da). Net shift = MW(Reagent) - MW(HBr).
  • Calculation:

    
     Da.
    
  • Verification: Look for peaks at

    
    .
    
UV-Vis Spectroscopy

The ethyl cinnamate tag provides a distinct absorbance signature.

  • 
    :  ~280 nm (overlaps with Protein, but broader) to 310 nm.
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    at 280-290 nm.
  • Utility: By monitoring 310 nm (where intrinsic protein absorbance is low), you can selectively detect the labeled peptides.

Workflow Diagram

Workflow Start Start: Protein Sample Red Reduction (TCEP, 30 min, pH 8) Start->Red Alk Alkylation (+ Ethyl 4-bromomethylcinnamate) (10-20% MeCN, 1h, Dark) Red->Alk Quench Quench (+ Excess DTT) Alk->Quench Analyze Analysis (LC-MS: +188 Da shift) (UV: Signal at 310 nm) Quench->Analyze

Figure 2: Step-by-step workflow for cysteine tagging.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation Reagent insolubilityIncrease organic co-solvent (MeCN/DMF) to 20-30%. Ensure dropwise addition with vortexing.
Incomplete Labeling pH too lowAdjust buffer to pH 8.0–8.5. Benzylic bromides are less reactive than iodoacetamides; slightly higher pH helps.
Non-Specific Labeling pH too high (>9.0)At high pH, Lysine amines may react.[3] Keep pH

8.5.
Hydrolysis Ester cleavageAvoid strong bases or prolonged incubation at pH > 9. The ethyl ester can hydrolyze to the free acid over time.

References

  • Reagent Properties & Cinnamate UV Spectra

    • Tan, S. P., et al. (2015). "Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile." Journal of Molecular Modeling.

  • Benzylic Bromide Reactivity with Thiols

    • Jones, J. B., & Hysert, D. W. (1971). "Alkylations of the Side-chain Nucleophiles of Cysteine... with Allyl Bromide, 1-Bromo-2-butyne, and 2-Bromoacetophenone." Canadian Journal of Chemistry.

  • General Cysteine Alkylation Protocols

    • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."

  • Inhibitor Synthesis Context (Patent)

    • Savarino, A., et al. (2011). "Treatment of latent HIV-1 infections using auranofin or arsenic trioxide." EP2349245B1. (Describes synthesis using Ethyl 4-bromomethylcinnamate and thiols).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Bromination of Ethyl 4-Methylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 4-methylcinnamate presents a classic chemoselectivity challenge for synthetic chemists and drug development professionals. Because the molecule features both an activated allylic/benzylic methyl group and a conjugated alkene, it is susceptible to two entirely different bromination pathways depending on the reaction conditions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you control this reactivity and maximize your yield.

Executive Overview: Divergent Reactivity Pathways

Understanding the causality behind your reaction conditions is the first step to improving yield.

  • The Radical Pathway (Wohl-Ziegler): Targets the 4-methyl group to yield ethyl 4-(bromomethyl)cinnamate. This is a critical intermediate in the commercial synthesis of the antiplatelet drug Ozagrel[1].

  • The Ionic Pathway (Electrophilic Addition): Targets the double bond to yield ethyl 2,3-dibromo-3-(4-methylphenyl)propanoate[2].

G Substrate Ethyl 4-methylcinnamate NBS NBS, AIBN Non-polar solvent, 80°C Substrate->NBS Radical Pathway Br2 Br2 or PTB Polar solvent, 0°C Substrate->Br2 Ionic Pathway Benzylic Ethyl 4-(bromomethyl)cinnamate (Ozagrel Precursor) NBS->Benzylic Alkene Ethyl 2,3-dibromo-3- (4-methylphenyl)propanoate Br2->Alkene

Divergent bromination pathways of ethyl 4-methylcinnamate based on reaction conditions.

Quantitative Reaction Matrix

Use this table to benchmark your expected yields and identify primary impurity risks based on your chosen pathway.

Reaction PathwayTarget ProductOptimal ReagentsOptimal SolventTempExpected YieldMajor Impurity Risk
Benzylic (Radical) Ethyl 4-(bromomethyl)cinnamateNBS, AIBN or BPOTFT or CCl₄80°C75 - 85%Dibromomethyl derivative, Alkene addition
Alkene (Ionic) Ethyl 2,3-dibromo-3-(4-methylphenyl)propanoateBr₂ or PTBDCM or CHCl₃0°C85 - 95%Aromatic ring bromination (EAS)

Troubleshooting FAQs

Q1: I am targeting the Ozagrel intermediate (benzylic bromination), but NMR shows significant alkene bromination. How do I suppress the ionic pathway?

A: Alkene bromination is an ionic process catalyzed by trace HBr or free Br₂. Commercial N-bromosuccinimide (NBS) degrades over time, releasing these species.

  • Causality: Polar solvents and trace acids stabilize the bromonium ion intermediate, diverting the reaction away from the radical pathway.

  • Solution: First, always recrystallize your NBS from boiling water and dry it under vacuum in the dark. Pure NBS is stark white; yellow NBS contains free bromine. Second, switch from polar solvents (like acetonitrile) to strictly non-polar solvents like Trifluorotoluene (TFT) or Carbon Tetrachloride (CCl₄). Non-polar environments destabilize the ionic bromonium intermediate, enforcing strictly radical-mediated benzylic bromination.

Q2: My Wohl-Ziegler bromination stalls at 50-60% conversion. Should I increase the reaction temperature?

A: No. Increasing the temperature beyond the reflux point of your solvent will not improve conversion and may lead to thermal degradation.

  • Causality: The radical initiator Azobisisobutyronitrile (AIBN) has a half-life of approximately 1 hour at 80°C. If your reaction takes 3 hours, the radical chain reaction terminates because the initiator is entirely consumed.

  • Solution: Add the AIBN in three equal portions (e.g., at t=0, t=1h, and t=2h). This maintains a continuous steady state of radical generation.

Q3: How do I prevent the formation of the genotoxic impurity ethyl 4-(dibromomethyl)cinnamate?

A: Over-bromination at the benzylic position is a common issue when excess NBS is used[3].

  • Causality: The mono-brominated product is still highly susceptible to radical abstraction. If NBS is present in excess, the second bromination occurs rapidly.

  • Solution: Strictly limit NBS to 1.02 - 1.05 equivalents. Ensure vigorous stirring to prevent high local concentrations of NBS. Stop the reaction at 95% conversion; it is chemically simpler to separate unreacted starting material than to remove the dibromomethyl impurity.

Q4: I am conducting an electrophilic addition to the alkene. How do I avoid Electrophilic Aromatic Substitution (EAS) on the ring?

A: The 4-methyl group is electron-donating, which activates the aromatic ring toward EAS.

  • Causality: At room temperature or in the presence of Lewis acids, the activated ring competes with the alkene for the electrophile.

  • Solution: Run the reaction strictly at 0°C in the dark (to prevent radical initiation). Instead of elemental Br₂, use Pyridinium tribromide (PTB). PTB provides a low, controlled steady-state concentration of Br₂, which is sufficient for alkene addition but too mild to initiate EAS on the deactivated aromatic ring.

G Start Issue: Low Yield in Benzylic Bromination Check1 Is unreacted starting material present? Start->Check1 Yes1 Add AIBN in portions, Ensure anhydrous conditions Check1->Yes1 Yes No1 Check for over-bromination or alkene addition Check1->No1 No Check2 Are dibromomethyl or alkene dibromide impurities high? No1->Check2 Yes2 Recrystallize NBS, Use strictly non-polar solvent (TFT) Check2->Yes2 Yes

Diagnostic workflow for optimizing Wohl-Ziegler benzylic bromination yields.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They contain built-in physical and chemical checkpoints to confirm the reaction is proceeding correctly before you commit to workup.

Protocol A: Highly Selective Benzylic Bromination (Target: Ozagrel Precursor)
  • Preparation: Dissolve ethyl 4-methylcinnamate (1.0 eq) in anhydrous trifluorotoluene (TFT) under a nitrogen atmosphere.

  • Reagent Addition: Add freshly recrystallized N-bromosuccinimide (1.05 eq) and AIBN (0.02 eq).

  • Initiation: Heat the mixture to a gentle reflux (80°C).

  • Maintenance: Add an additional 0.02 eq of AIBN every hour for 3 hours.

  • Validation Step 1 (Physical State): Observe the flask. The reaction will initially be a dense suspension (NBS is denser than TFT). As the reaction proceeds, it will transition to a clear solution, followed by the precipitation of succinimide, which will float to the surface. This buoyancy shift confirms the consumption of the brominating agent.

  • Validation Step 2 (TLC): Check conversion via TLC (Hexanes/EtOAc 9:1). Confirm the disappearance of the starting material spot and the appearance of a new, slightly lower Rf spot. If a much lower Rf spot appears, over-bromination is occurring.

  • Workup: Cool to 0°C, filter off the floating succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify via recrystallization.

Protocol B: Chemoselective Alkene Bromination
  • Preparation: Dissolve ethyl 4-methylcinnamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Conditioning: Cool the solution to 0°C and protect the flask from light by wrapping it in aluminum foil.

  • Reagent Addition: Add Pyridinium tribromide (PTB) or elemental Br₂ (1.05 eq) dropwise/portion-wise over 30 minutes.

  • Validation Step 1 (Colorimetric): The deep red/orange color of the bromine source will persist initially but must fade to a pale yellow or colorless state as the electrophilic addition reaches completion[4].

  • Validation Step 2 (Quench): Add 1-2 drops of cyclohexene. The solution should instantly decolorize, confirming the total destruction of any excess unreacted bromine[4].

  • Workup: Wash the organic layer with 10% aqueous sodium thiosulfate, dry over Na₂SO₄, and allow the solvent to evaporate spontaneously.

  • Validation Step 3 (Crystallization): The dibromo ester will spontaneously separate into large crystals, forming a solid cake at the bottom of the vessel[2].

References

  • Ozagrel - Synthesis Wikipedia URL:[Link]

  • ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE Organic Syntheses URL:[Link]

  • Bromination of Cinnamic acid The Royal Society of Chemistry URL:[Link]

  • Sodium ozagrel patented technology retrieval (Genotoxic Impurities) Patsnap / Eureka URL:[Link]

Sources

Purification methods for Ethyl 4-bromomethylcinnamate: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of Ethyl 4-bromomethylcinnamate . This guide is designed for researchers and drug development professionals who require high-purity benzylic bromide intermediates for downstream syntheses, such as the preparation of 5α-reductase inhibitors[1].

Due to the inherent reactivity of the benzylic bromide moiety, standard purification workflows often lead to product degradation or persistent oiling[2]. This guide provides the physicochemical causality behind these issues and establishes self-validating protocols for both Recrystallization and Column Chromatography.

Physicochemical Profiling & Causality of Purification Challenges

Ethyl 4-bromomethylcinnamate contains two sensitive functional groups: an


-unsaturated ester and a highly reactive benzylic bromide. The primary challenge in its purification is the lability of the carbon-bromine bond, which is highly susceptible to nucleophilic attack and hydrolysis, particularly in acidic microenvironments[3].
Table 1: Physicochemical Data & Purification Implications
PropertyValueCausality & Purification Implication
CAS Number 60682-98-6Standard identifier for material safety and sourcing[4].
Molecular Formula C12H13BrO2The dual functionality requires orthogonal stability considerations during solvent selection[4].
Molecular Weight 269.13 g/mol The relatively high molecular weight aids in the potential for crystallization[4].
Reactivity High (Benzylic Bromide)Highly prone to hydrolysis on unbuffered silica gel. Requires rapid processing or pH-neutralized stationary phases.
Physical State Solid / OilImpurities (e.g., unreacted starting material) disrupt the crystal lattice, causing the product to present as a persistent oil[2].

Troubleshooting Guide & FAQs

Q1: My crude Ethyl 4-bromomethylcinnamate presents as a persistent sticky oil instead of a solid. Should I force crystallization or run a column? A1: If your product is an oil, it is likely due to the presence of impurities (such as unreacted starting materials or succinimide byproducts from Wohl-Ziegler bromination) that depress the melting point and inhibit crystallization[2]. Do not attempt to force crystallization immediately, as impurities will co-precipitate. Instead, perform a rapid preliminary purification using silica gel column chromatography to remove gross impurities. Once the purity exceeds ~85%, attempt crystallization from a suitable solvent mixture (e.g., hexane/ethyl acetate). Seeding the oil with a previously obtained pure crystal can also induce solidification[2].

Q2: During silica gel column chromatography, my yield drops significantly, and I detect a new highly polar spot on TLC. What is happening? A2: You are observing the hydrolysis of the benzylic bromide to the corresponding benzylic alcohol. Standard silica gel is slightly acidic (pH ~4.5-5.5) due to surface silanol groups. When a reactive benzylic bromide is retained on the column, ambient moisture and the acidic microenvironment catalyze the nucleophilic substitution of the bromide by water[3]. Solution: To prevent this, neutralize the silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes, or bypass chromatography entirely and use recrystallization if the crude purity is sufficient[5].

Q3: How do I effectively separate the product from excess N-bromosuccinimide (NBS) and succinimide without using chromatography? A3: Succinimide is highly soluble in water, whereas Ethyl 4-bromomethylcinnamate is lipophilic. Before attempting recrystallization, perform a rigorous aqueous workup. Wash the organic layer multiple times with water or brine. For unreacted NBS, washing with a mild reducing agent like saturated aqueous sodium bisulfite will quench the active bromine, converting it to water-soluble species.

Detailed Experimental Methodologies

Protocol A: Buffered Flash Column Chromatography

Objective: Purify crude Ethyl 4-bromomethylcinnamate while preventing silica-induced benzylic bromide hydrolysis.

  • Column Preparation: Slurry silica gel (230-400 mesh) in a mixture of Hexanes containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites that cause product degradation.

  • Packing: Pour the slurry into the glass column and flush with 2 column volumes of the Hexane/TEA mixture.

  • Equilibration (Critical Step): Flush the column with 2 column volumes of pure Hexanes to remove excess TEA. Causality: Free TEA left on the column will act as a nucleophile and react with your benzylic bromide to form an unwanted quaternary ammonium salt[6].

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a step-gradient of Hexanes to Ethyl Acetate (typically starting at 95:5 and ramping to 85:15). Monitor fractions via TLC (UV active).

  • Concentration: Combine product-containing fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: Recrystallization (Orthogonal Purification)

Objective: Isolate high-purity crystalline Ethyl 4-bromomethylcinnamate from a semi-pure (>80%) solid or oil, avoiding silica contact entirely[5].

  • Solvent Selection: A dual-solvent system of Hexane (anti-solvent) and Ethyl Acetate (solvent) is optimal.

  • Dissolution: Suspend the crude material in a minimum volume of hot Ethyl Acetate (approx. 60°C). Stir until completely dissolved.

  • Anti-solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals. Rapid cooling causes kinetic precipitation, which traps impurities within the crystal lattice.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.

Workflow Visualization

PurificationWorkflow Start Crude Ethyl 4-bromomethylcinnamate PurityCheck Crude Purity > 80%? (via NMR/HPLC) Start->PurityCheck StateCheck Physical State? PurityCheck->StateCheck Yes Chromatography Protocol A: Buffered Silica Chromatography PurityCheck->Chromatography No Recryst Protocol B: Recrystallization (Hexane/EtOAc) StateCheck->Recryst Solid StateCheck->Chromatography Persistent Oil PureSolid Pure Crystalline Product Recryst->PureSolid Vacuum dry Chromatography->Recryst Post-column polishing HydrolysisRisk Risk: Silica-induced Hydrolysis Chromatography->HydrolysisRisk HydrolysisRisk->Chromatography Mitigate with 1% TEA buffer

Decision matrix for the purification of Ethyl 4-bromomethylcinnamate.

References

  • Title: How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL: [Link]

  • Title: Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde Source: ChemRxiv URL: [Link]

Sources

Technical Support Center: Preventing Ethyl Ester Hydrolysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl esters are ubiquitous protecting groups and structural motifs in drug development. However, their lability under both acidic and basic conditions often leads to unwanted hydrolysis, severely impacting reaction yields. This guide provides mechanistic troubleshooting, preventative strategies, and validated protocols to ensure the integrity of the ethyl ester group during complex syntheses.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my ethyl ester convert to a carboxylic acid during basic alkylation reactions? A: This degradation is caused by a competing side reaction known as saponification. Under basic conditions, hydroxide ions (often generated from trace water reacting with your base) act as strong nucleophiles. They attack the electrophilic carbonyl carbon of the ethyl ester, forming a highly unstable tetrahedral intermediate . When this intermediate collapses, it expels the ethoxide leaving group to form a carboxylic acid. The base immediately deprotonates the acid to form a carboxylate salt. Because this final acid-base proton transfer is thermodynamically highly favorable, saponification is an irreversible process that drives the reaction to completion, permanently destroying your ester .

Q2: How does acid-catalyzed hydrolysis differ, and how can I prevent it during acidic deprotection steps? A: Unlike base-catalyzed saponification, acid-catalyzed ester hydrolysis is a reversible, equilibrium-driven process—essentially the exact reverse of Fischer esterification 1. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by a weak nucleophile like water 1. Because it relies on equilibrium, the most effective way to prevent it is by strictly excluding water. If your synthesis requires acidic conditions (e.g., Boc deprotection), use anhydrous acids such as HCl in dioxane or pure Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Q3: How do I select the right base to prevent both hydrolysis and transesterification? A: Base selection is critical. If you use an aqueous base (like NaOH or KOH), saponification is guaranteed. If you use a non-matching alkoxide (e.g., Sodium methoxide, NaOMe), you risk transesterification, which will convert your ethyl ester into a methyl ester. To prevent both, use a matching alkoxide base—specifically, Sodium ethoxide (NaOEt) in absolute ethanol 2. Alternatively, for reactions requiring stronger or non-nucleophilic bases, use sterically hindered options like Diisopropylethylamine (DIPEA) or Lithium diisopropylamide (LDA) in anhydrous solvents.

Q4: My ester survives the reaction but degrades during the aqueous workup. What is the optimal mild workup strategy? A: Exposing the crude reaction mixture to highly acidic or basic aqueous solutions during extraction initiates hydrolysis. Furthermore, the heat generated from exothermic quenching accelerates this degradation. To prevent this, implement a "mild workup." Quench the reaction at low temperatures (0–5 °C) to kinetically slow down hydrolysis, and use pH-neutral or mildly acidic buffer systems (like saturated aqueous ammonium chloride) to neutralize strong bases without dropping the pH low enough to catalyze acidic hydrolysis 3.

Section 2: Visualizing the Reaction Pathways

Saponification_Pathway Ester Ethyl Ester (Starting Material) Enolate Enolate Intermediate Ester->Enolate NaOEt / Anhydrous (Intended) Hydrolysis Carboxylate Salt (Hydrolysis Byproduct) Ester->Hydrolysis NaOH / H2O (Saponification) Product Alkylated Ethyl Ester (Desired Product) Enolate->Product Electrophile (R-X) Enolate->Hydrolysis Trace H2O + Heat (Side Reaction)

Caption: Reaction pathways illustrating desired alkylation vs. competing base-catalyzed hydrolysis (saponification).

Section 3: Data Presentation - Reagent & Workup Selection

Table 1: Base Selection Matrix for Ethyl Ester Synthesis

Base TypeExampleHydrolysis RiskTransesterification RiskRecommendation
Aqueous Hydroxide NaOH, KOHHigh (Irreversible)LowAvoid completely.
Non-Matching Alkoxide NaOMe in MeOHLow (if anhydrous)High Avoid; yields methyl ester mixtures.
Matching Alkoxide NaOEt in EtOHLow (if anhydrous)NoneOptimal for enolate formation [[2]]().
Non-Nucleophilic DIPEA, TEALowNoneExcellent for mild deprotonations.

Table 2: Workup Buffers and pH Ranges for Ester Stability

Quenching ReagentApprox. pHKinetic Effect on EsterBest Use Case
1M HCl 0 - 1High risk of acidic hydrolysisAvoid for sensitive esters.
Sat. NH₄Cl 5.5 - 6.5Stable (Mildly acidic)Optimal for neutralizing basic reactions 3.
Phosphate Buffer 7.0Highly Stable (Neutral)Ideal for highly labile esters.
Sat. NaHCO₃ 8.0 - 8.5Low risk (Mildly basic)Good for neutralizing acidic reactions.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Anhydrous Enolate Formation and Alkylation

Objective: Perform a basic alkylation of an ethyl ester while strictly excluding water to prevent saponification 2. Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with inert Argon gas. Repeat this cycle three times.

  • Solvent Addition: Inject anhydrous absolute ethanol (water content <50 ppm) via an oven-dried syringe.

  • Base Addition: Add 1.05 equivalents of freshly titrated Sodium Ethoxide (NaOEt).

    • Self-Validation Step: The solution must remain perfectly clear. Turbidity indicates the presence of NaOH (formed from moisture reacting with the ethoxide), which is a direct warning of impending saponification.

  • Substrate Addition: Dropwise add the ethyl ester starting material at 0 °C. Stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) and slowly warm to room temperature. Monitor via TLC until the starting material is completely consumed.

Protocol 2: Mild Aqueous Workup for Base-Sensitive Ethyl Esters

Objective: Isolate the ethyl ester product without inducing hydrolysis during the extraction phase 3. Methodology:

  • Thermal Quenching: Submerge the reaction flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Chemical Quenching: Slowly add a cold, saturated aqueous solution of Ammonium Chloride (NH₄Cl) dropwise.

    • Self-Validation Step: Extract a 10 µL aliquot of the aqueous layer and test with pH paper. The pH must read between 6.0 and 7.0. If it is higher, continue adding NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract three times with cold Ethyl Acetate (EtOAc).

  • Drying: Wash the combined organic layers with brine (to remove bulk water), then dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Section 5: Visualizing the Workup Workflow

Mild_Workup Start Crude Reaction Mixture (Contains Ethyl Ester) Cool Cool to 0-5 °C (Kinetic Control) Start->Cool Quench Quench with Sat. NH4Cl (Buffer to pH ~7) Cool->Quench Extract Extract with EtOAc (Phase Separation) Quench->Extract Dry Dry over Na2SO4 (Remove Trace H2O) Extract->Dry

Caption: Step-by-step decision workflow for the mild aqueous workup of ester-containing compounds.

References

  • [2] Title: Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Source: benchchem.com. URL:

  • Title: Ch20: Hydrolysis of Esters. Source: ucalgary.ca. URL:

  • [1] Title: hydrolysis of esters. Source: chemguide.co.uk. URL:

  • [3] Title: Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Source: acs.org. URL:

Sources

Technical Support Center: Handling Moisture Sensitivity of Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with Ethyl 4-bromomethylcinnamate , a critical intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Ozagrel[1].

Because this compound features a highly reactive benzylic bromide moiety, it is exceptionally susceptible to moisture-driven degradation. This center provides the mechanistic causality behind this sensitivity, diagnostic tools to verify reagent integrity, and field-proven protocols to ensure reproducible yields.

Core Mechanistic Insight: The Vulnerability of Benzylic Bromides

To effectively handle Ethyl 4-bromomethylcinnamate, one must understand the thermodynamic and kinetic drivers of its degradation. The bromomethyl group is an activated electrophile. The adjacent aromatic ring stabilizes developing positive charge via resonance, making the benzylic carbon highly susceptible to nucleophilic attack by ambient moisture (water) via mixed


 and 

mechanisms[2][3].

When exposed to atmospheric humidity or wet solvents, the benzylic bromide undergoes hydrolysis to form Ethyl 4-hydroxymethylcinnamate and Hydrobromic acid (HBr) [2][3]. The generation of HBr is particularly insidious; it creates an autocatalytic acidic environment that can further degrade the ethyl ester functional group or induce unwanted polymerization of the cinnamate double bond[2].

Hydrolysis A Ethyl 4-bromomethylcinnamate (Intact Reagent) B H2O Exposure (Nucleophilic Attack) A->B Ambient Moisture C Benzylic Transition State (Resonance Stabilized) B->C SN1 / SN2 D Ethyl 4-hydroxymethylcinnamate (Degraded Alcohol) C->D -H+ E Hydrobromic Acid (HBr) (Acidic Byproduct) C->E Br- leaving E->B Acid Catalysis

Moisture-driven hydrolysis pathway of Ethyl 4-bromomethylcinnamate generating autocatalytic HBr.

Diagnostic Data: Recognizing Degradation

Before initiating a sensitive coupling or substitution reaction, you must validate the integrity of your reagent. Relying on degraded material will drastically reduce yields and complicate purification. The most definitive method for self-validating the purity of Ethyl 4-bromomethylcinnamate is


H-NMR spectroscopy.

Table 1: Quantitative


H-NMR Diagnostic Markers (CDCl

, 400 MHz)
Functional GroupIntact Reagent (Ethyl 4-bromomethylcinnamate)Degraded Byproduct (Ethyl 4-hydroxymethylcinnamate)Diagnostic Indicator
Benzylic -CH

-
Singlet, ~4.45 - 4.55 ppmSinglet, ~4.65 - 4.75 ppmA downfield shift of ~0.2 ppm indicates hydrolysis.
Hydroxyl -OH AbsentBroad singlet, ~1.80 - 2.50 ppm (variable)Presence confirms water addition.
Ester -CH

-CH

Quartet (~4.25 ppm), Triplet (~1.33 ppm)Quartet (~4.25 ppm), Triplet (~1.33 ppm)Remains unchanged unless severe acid-catalyzed ester hydrolysis occurs.
Physical State Free-flowing crystalline solid / powderClumping, sticky, or discolored (yellowing)Visual cue of moisture ingress and HBr liberation.

Troubleshooting & FAQs

Q: My reaction yield dropped significantly, and I see a new highly polar spot on my TLC plate. What happened? A: The highly polar spot is likely the hydrolyzed benzyl alcohol byproduct. Because water is a superior nucleophile compared to many sterically hindered amines or weak nucleophiles, even trace moisture in your solvent will outcompete your intended reactant for the benzylic bromide[3]. Ensure your solvents are rigorously dried over molecular sieves or dispensed from a solvent purification system.

Q: How should I store Ethyl 4-bromomethylcinnamate to maximize its shelf life? A: The compound must be isolated from both moisture and heat. Store it in a tightly sealed amber glass vial (to prevent photolytic degradation of the double bond), backfilled with inert gas (Argon or Nitrogen), and kept in a desiccator at 2–8°C. For long-term storage, sealing the compound inside a glass ampoule under vacuum or inert atmosphere is the ultimate fail-safe[4].

Q: Can I recover or purify the degraded reagent? A: If the degradation is minor (<5%), you can attempt to recrystallize the material from anhydrous hexanes/ethyl acetate under an inert atmosphere. However, if significant hydrolysis has occurred, the liberated HBr may have already caused secondary degradation. In such cases, it is more time- and cost-efficient to discard the batch or chemically re-brominate the alcohol using reagents like PBr


 or Appel reaction conditions (CBr

/PPh

), followed by rigorous purification.

Q: What is the best way to handle this solid reagent on the bench without a glovebox? A: You can safely handle it using standard Schlenk line techniques. Weigh the solid quickly in ambient air, transfer it to a Schlenk flask, and immediately subject the flask to three cycles of high vacuum and inert gas purging before introducing any anhydrous solvents[5][6].

Standard Operating Procedure: Air- and Moisture-Free Transfer

To establish a self-validating, moisture-free environment, follow this strictly controlled Schlenk line protocol for setting up reactions with Ethyl 4-bromomethylcinnamate[4][5][6].

Step-by-Step Methodology
  • Glassware Preparation: Dry all Schlenk flasks, magnetic stir bars, and glass stoppers in an oven at >100°C for at least 4 hours (preferably overnight) to eliminate adsorbed surface moisture[6][7].

  • Hot Assembly: Remove the glassware from the oven using heat-resistant gloves. While still hot, apply a thin, continuous layer of silicone-free vacuum grease (e.g., Lithelen grease) to the ground glass joints and assemble the apparatus[5][6]. Connect the flask to the Schlenk line.

  • Evacuation and Purging (The 3-Cycle Rule): Open the flask to the vacuum manifold. Allow it to cool to room temperature under dynamic vacuum (approx. 5–10 minutes)[5][6]. Slowly turn the stopcock to backfill the flask with inert gas (Argon/Nitrogen), monitoring the bubbler to prevent oil suck-back[6]. Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere[5][6].

  • Reagent Addition (Solid): Under a positive flow of inert gas, briefly remove the stopper and add the Ethyl 4-bromomethylcinnamate. Immediately replace the stopper and perform one additional brief vacuum/purge cycle (do not pull vacuum long enough to sublime the solid)[4].

  • Solvent Degassing & Addition: Use only anhydrous solvents. Degas the solvent prior to addition using the freeze-pump-thaw method or by sparging with inert gas for 10–15 minutes[4][7][8]. Transfer the solvent into the Schlenk flask using an oven-dried, inert-gas-purged syringe or a stainless-steel cannula[6][8].

SchlenkWorkflow N1 1. Glassware Prep (Oven >100°C) N2 2. Hot Assembly (Apply Vacuum Grease) N1->N2 N3 3. Cycle Vacuum / Inert Gas (3x Purge Protocol) N2->N3 N4 4. Add Reagent & Degassed Solvent (Cannula / Purged Syringe) N3->N4 N5 5. Reaction Execution (Continuous Inert Atmosphere) N4->N5

Standard Schlenk line workflow for handling moisture-sensitive benzylic bromides.

References

  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line JoVE (Journal of Visualized Experiments)[Link]

  • The Schlenk Line Survival Guide Schlenk Line Survival Guide[Link]

  • Performing Sensitive Reactions without a Schlenk Line LibreTexts[Link]

  • Working with Air and Moisture Sensitive Compounds Molecular Inorganic Chemistry[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds University of Pittsburgh (Wipf Group)[Link]

  • Latent Amine Cures of Brominated Poly(isobutylene-co-isoprene) Bibliothèque et Archives Canada[Link]

  • Aliphatic Nucleophilic Substitution Practical Synthetic Organic Chemistry[Link]

  • Preparation Method of Ozagrel Sodium Patent CN107698513A (Eureka | Patsnap)[Link]

Sources

Technical Support Center: Troubleshooting Cinnamate Polymer Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve low photo-crosslinking efficiencies in cinnamate-functionalized polymers.

Cinnamate polymers are highly valued in drug delivery and tissue engineering because they form robust networks without the need for toxic photoinitiators. However, the underlying photochemical mechanism—a [2+2] cycloaddition —is highly sensitive to wavelength, spatial alignment, and competing energy dissipation pathways. This guide will deconstruct the causality behind common failures and provide self-validating protocols to ensure high-yield crosslinking.

Part 1: Core Mechanisms & Competing Pathways

To troubleshoot effectively, you must first understand that UV irradiation of cinnamate groups does not guarantee crosslinking. The excited trans-cinnamate intermediate faces a kinetic competition between successful dimerization and unproductive energy dissipation.

Pathway Trans Trans-Cinnamate (Reactive State) Cis Cis-Cinnamate (Unreactive State) Trans->Cis UV (E/Z Isomerization) Cyclobutane Cyclobutane Dimer (Crosslinked Network) Trans->Cyclobutane UV > 260 nm [2+2] Cycloaddition Cis->Trans UV / Thermal Recovery Cyclobutane->Trans UV < 260 nm (Photocleavage)

Fig 1. Competing photochemical pathways of cinnamate groups under UV irradiation.
FAQ: Why is my polymer failing to crosslink?

Q: I am irradiating my polymer film for hours, but the gel fraction remains below 30%. What is happening? A: You are likely using the wrong UV wavelength, creating a photostationary state. The photocrosslinking of cinnamate is a reversible reaction. Photo-dimerization (forming the cyclobutane ring) is dominant at wavelengths longer than 260 nm [1]. However, photocleavage (breaking the cyclobutane ring back into monomers) occurs at wavelengths shorter than 260 nm [1]. If you are using a broad-spectrum UV lamp or a 254 nm germicidal lamp, you are simultaneously crosslinking and degrading your polymer.

Q: My UV wavelength is correct (>280 nm), but efficiency is still low. Could the polymer structure be the issue? A: Yes. The [2+2] cycloaddition is a topochemical reaction. It strictly requires two trans-cinnamate double bonds to be aligned parallel to each other within a spatial distance of ~3.8 to 4.0 Å. If your polymer is in a rigid glassy state (below its glass transition temperature, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the polymer chains lack the mobility to align these groups. When a cinnamate group absorbs a photon but cannot find a partner, it dissipates the energy by rotating around its double bond, undergoing reversible E/Z (trans-to-cis) photoisomerization  instead of crosslinking.
Part 2: Diagnostic Guide & Quantitative Benchmarks

Use the following diagnostic logic tree to isolate the root cause of your low crosslinking yield.

Troubleshooting Start Low Crosslinking Efficiency Detected CheckUV Check UV Wavelength Start->CheckUV Is254 Is λ < 260 nm? CheckUV->Is254 FixUV Switch to λ > 260 nm (e.g., 285-313 nm) Is254->FixUV Yes (Photocleavage) CheckMobility Check Polymer Mobility Is254->CheckMobility No IsBelowTg Is T < Tg? CheckMobility->IsBelowTg Anneal Anneal film above Tg IsBelowTg->Anneal Yes (Steric Hindrance) CheckIso UV-Vis Spectroscopy IsBelowTg->CheckIso No Isosbestic Clear Isosbestic Point? CheckIso->Isosbestic FixIso Increase Local Concentration (Micelles/Templates) Isosbestic->FixIso Yes (Isomerization Dominates)

Fig 2. Diagnostic logic tree for resolving low cinnamate photo-crosslinking yields.
Quantitative Troubleshooting Parameters

Compare your experimental setup against these validated mechanistic benchmarks to ensure optimal thermodynamic and kinetic conditions:

ParameterTarget Value / RangeMechanistic Causality
UV Wavelength (Cleavage) < 260 nm Induces cyclobutane photocleavage; actively reverses the crosslinking process[1].
UV Wavelength (Crosslinking) > 260 nm (Optimal: 280–313 nm)Drives the forward [2+2] cycloaddition of adjacent cinnamate alkenes[2],[1].
UV Absorbance Peak ~273 – 285 nm Represents the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

transition of the C=C bond. Must decrease as crosslinking proceeds,[3].
Intermolecular Distance < 4.0 Å The strict spatial proximity required for topochemical [2+2] cycloaddition to occur.
Triplet Energy (Sensitizers) > 53.3 kcal/mol Required for efficient Dexter energy transfer if using Ir(III) photocatalysts for visible-light crosslinking[4].
Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, do not rely solely on post-reaction gel fraction tests. The following protocol incorporates a self-validating spectroscopic feedback loop . By monitoring the reaction in real-time, you can definitively prove whether your polymer is crosslinking or merely isomerizing.

Standard Operating Procedure: UV-Vis Monitored Photo-Crosslinking

Phase 1: Preparation & Spatial Alignment

  • Sample Preparation: Dissolve the cinnamate-functionalized polymer in an appropriate solvent. If forming nanoassemblies (e.g., for drug delivery), induce micellization in aqueous media to force the hydrophobic cinnamate groups into the core, artificially increasing their local concentration[2].

  • Thermal Annealing (For Solid Films): If casting a film, heat the substrate to 10°C above the polymer's

    
     for 30 minutes prior to irradiation.
    
    • Causality: Annealing increases free volume and polymer chain mobility, allowing the cinnamate functionalities to concentrate in amorphous domains and align parallel to one another[5].

Phase 2: Controlled Irradiation 3. Wavelength Selection: Place the sample under a UV light source equipped with a bandpass filter or LED emitting strictly at 285 nm or 313 nm . Ensure no emission occurs below 260 nm to prevent photocleavage[1]. 4. Irradiation: Expose the sample to UV light. Typical intensities range from 10 to 50 mW/cm², with exposure times varying from 10 to 120 minutes depending on the desired crosslinking density[2].

Phase 3: The Self-Validating Check (Critical Step) 5. Spectroscopic Tracking: At intervals of 0, 15, 30, 60, and 120 minutes, pause irradiation and measure the UV-Vis absorbance of the sample. 6. Data Interpretation: Focus on the absorbance peak at ~285 nm (the cinnamate C=C bond)[2].

  • Success Condition: The absorbance at 285 nm steadily decreases over time without the appearance of a clear isosbestic point. This proves that [2+2] cycloaddition is dominating[2].

  • Failure Condition (Abort & Troubleshoot): If a clear isosbestic point appears in the spectra, reversible E/Z isomerization is taking place instead of crosslinking[2]. Action: Abort the run. You must increase the degree of substitution (DS) of cinnamate on your polymer backbone or improve spatial alignment via templating.

Phase 4: Physical Validation 7. Gel Fraction Analysis: Submerge the irradiated film in a solvent that easily dissolves the uncrosslinked polymer. Weigh the insoluble mass after 24 hours. An insoluble gel confirms the formation of a macroscopic 3D network[5].

References
  • Photo-inducible Crosslinked Nanoassemblies for pH-Controlled Drug Release Source: National Institutes of Health (PMC) URL:[Link]

  • Photocrosslinkable natural polymers in tissue engineering Source: National Institutes of Health (PMC) URL:[Link]

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning Source: ResearchGate URL:[Link]

Sources

Minimizing side reactions during nucleophilic attack on bromomethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Alkylation. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the high reactivity of bromomethyl (-CH2Br) groups. While benzylic bromides are exceptional substrates for SN2 reactions, their lack of steric hindrance and high electrophilicity often lead to a cascade of side reactions.

This guide deconstructs the causality behind these failures, provides a diagnostic workflow, and establishes self-validating protocols to ensure chemoselectivity during your syntheses.

Diagnostic Workflow: Mitigating Side Reactions

G start Bromomethyl Substrate + Nucleophile check_nuc Is the nucleophile a primary amine? start->check_nuc risk_amine High Risk: Over-alkylation (2°, 3°, 4° amines) check_nuc->risk_amine Yes check_cond Are strong bases or aqueous solvents used? check_nuc->check_cond No sol_amine Use Cs2CO3 in DMF or Sulfonamide Protection risk_amine->sol_amine success Clean SN2 Substitution sol_amine->success risk_hydro High Risk: Hydrolysis or Elimination check_cond->risk_hydro Yes check_cond->success No sol_hydro Use DIPEA & Anhydrous Polar Aprotic Solvents risk_hydro->sol_hydro sol_hydro->success

Diagnostic workflow for mitigating side reactions during bromomethyl alkylation.

Frequently Asked Questions & Mechanistic Troubleshooting

FAQ 1: Why does my primary amine alkylation yield a mixture of secondary, tertiary, and quaternary amines? Mechanistic Causality: This is the most notorious issue in amine alkylation, commonly referred to as "over-alkylation"[1]. The SN2 attack of a primary amine on a bromomethyl group generates a secondary amine hydrobromide salt. Because acid-base proton exchange is orders of magnitude faster than the SN2 substitution, the unreacted primary amine rapidly deprotonates the secondary amine salt[2]. The newly formed secondary amine is more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the new alkyl group, causing it to outcompete the primary amine for the remaining electrophile[2]. Corrective Action: You cannot outrun this kinetic trap using standard bases like K2CO3 or NaOH. Instead, you must alter the reaction environment:

  • The Cesium Effect: By using Cesium Carbonate (Cs2CO3) in anhydrous DMF, the large, highly polarizable Cs+ ion coordinates with the intermediate amine, creating a localized steric shield that heavily disfavors a second alkylation event[3][4].

  • Sulfonamide Route: Convert the primary amine to a sulfonamide prior to alkylation. The sulfonamide N-H is acidic enough to be alkylated, but the product lacks remaining N-H protons and is electronically deactivated against further attack[1].

FAQ 2: I am observing significant hydrolysis (benzyl alcohol formation) instead of my desired thioether or ether. How do I suppress this? Mechanistic Causality: Bromomethyl groups are highly sensitive to solvolysis. If your reaction contains adventitious water and a strong base (e.g., NaOH or KOH), the hydroxide ion—a hard, aggressive nucleophile—will rapidly displace the bromide[5]. Corrective Action: Switch to strictly anhydrous polar aprotic solvents (DMF, DMSO, or MeCN) and utilize non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA)[6]. For highly reactive thiol nucleophiles, you can often run the reaction without any base at all in DMF, allowing the solvent to act as a mild acid scavenger[7].

FAQ 3: When reacting complex bifunctional molecules (like 2-bromomethyl-1,3-thiaselenole) with thiols, I get unexpected ring-expanded products. What is happening? Mechanistic Causality: In substrates where neighboring heteroatoms (like Selenium or Sulfur) can participate, the reaction does not proceed via a simple SN2 mechanism. Instead, the neighboring group provides anchimeric assistance, displacing the bromide internally to form a highly reactive intermediate (e.g., a seleniranium cation)[7]. Nucleophilic attack can then occur at multiple centers, leading to kinetic (ring-expanded) or thermodynamic (ring-contracted) products[7]. Corrective Action: Control the reaction time and temperature rigorously. Quenching the reaction at 1–1.5 hours typically isolates the kinetic six-membered heterocycle, whereas extending the reaction to 24 hours allows rearrangement into the thermodynamically stable five-membered heterocycle[7].

Quantitative Data: Impact of Reaction Conditions on Selectivity

The following table summarizes the expected outcomes when attempting to synthesize a secondary amine from a primary amine and a bromomethyl derivative under various conditions.

MethodologyBase / CatalystSolventConditionsMono-alkylation YieldOver-alkylation Byproducts
Direct Alkylation (Standard) K2CO3MeCN12h, 80°C25 - 35%60 - 70% (3° and 4° amines)
Cesium-Promoted Alkylation Cs2CO3 (1.0 - 3.0 eq)DMF (Anhydrous)5h, 60°C85 - 98%< 5%
Sulfonamide Protection Route K2CO3 (2.0 eq)DMF (Anhydrous)4 - 16h, 60°C> 95% (Post-deprotection)0% (Structurally blocked)

Self-Validating Experimental Protocols

To ensure reproducibility and high chemoselectivity, utilize the following field-proven methodologies. Each protocol is designed as a self-validating system, meaning the physical observations and workup steps inherently confirm the success of the chemical transformation.

Protocol A: Cesium Carbonate-Promoted Selective Mono-Alkylation

Best for: Direct synthesis of secondary amines from primary amines and bromomethyl electrophiles without protecting groups.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N2). Add the primary alkyl amine (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add finely powdered, oven-dried Cesium Carbonate (Cs2CO3) (1.0 to 3.0 eq). Note: Sterically hindered amines require closer to 3.0 eq to drive the reaction[3]. Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Dissolve the bromomethyl derivative (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 10 minutes to the stirring amine suspension.

  • Reaction & Monitoring: Heat the reaction to 60°C. Monitor via LC-MS. The "Cesium Effect" will coordinate the intermediate, suppressing the formation of tertiary amines[4].

  • Validation & Workup: Once the primary amine is consumed (typically 4–5 hours), cool to room temperature. Quench with water (which dissolves the inorganic cesium salts) and extract with ethyl acetate (3x). The organic layer must be washed with brine (5x) to completely remove DMF. Dry over Na2SO4, filter, and concentrate. The crude NMR should show >85% purity of the secondary amine.

Protocol B: The Sulfonamide Protection-Alkylation Route

Best for: Absolute guarantee against over-alkylation, particularly in complex peptide or drug-scaffold synthesis.

  • Deprotonation: To a solution of the N-alkyl-p-toluenesulfonamide (1.0 eq) in anhydrous DMF, add Potassium Carbonate (K2CO3) (2.0 eq)[1]. Stir at room temperature for 15 minutes. Self-validation: The solution may slightly change color or become a homogenous suspension as the sulfonamide is deprotonated.

  • Alkylation: Add the bromomethyl derivative (1.2 eq) in one portion. Heat the reaction to 60–80°C and stir for 4–16 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc). The highly polar sulfonamide starting material will convert to a significantly less polar N,N-dialkyl sulfonamide spot.

  • Isolation: Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure[1]. The robust nature of the sulfonamide allows for aggressive flash chromatography purification before final deprotection.

References

  • University of Calgary. Ch22: Alkylation of Amines. Available at:[Link]

  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • MDPI. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole... Available at: [Link]

  • Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at:[Link]

  • Academia.edu. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Available at: [Link]

Sources

Technical Support Center: Solvent Optimization for Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-bromomethylcinnamate (CAS 60682-98-6)[1]. As a highly reactive benzylic bromide featuring a conjugated Michael acceptor, this compound is a versatile intermediate, frequently used in the synthesis of 5α-reductase inhibitors and other pharmaceutical derivatives[1]. However, its dual reactivity profile makes solvent selection the single most critical variable in preventing degradation, unwanted oxidations, and solvolysis.

This guide provides field-proven troubleshooting insights, empirical data, and self-validating protocols to help you optimize your substitution reactions.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing the formation of an aldehyde byproduct when using DMSO as a solvent for reactions?

A1: You are inadvertently triggering a Kornblum Oxidation [2]. Benzylic bromides are highly electrophilic. When you use dimethyl sulfoxide (DMSO) as a solvent in the presence of a weak base (or if your intended nucleophile is too sterically hindered to react quickly), the oxygen atom of DMSO attacks the benzylic carbon. This displaces the bromide ion and forms a transient alkoxysulfonium intermediate. Subsequent base-mediated elimination yields ethyl 4-formylcinnamate (an aldehyde) and dimethyl sulfide[3].

  • The Fix: If your nucleophile is slow, switch to a non-oxidizing polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). If you must use DMSO, ensure your nucleophile is pre-mixed and highly reactive to kinetically outcompete the solvent.

Q2: My starting material degrades into an ether byproduct when heated in ethanol. What is the mechanism?

A2: This is a classic case of solvolysis proceeding via an


 or borderline 

pathway[4]. The benzylic position of Ethyl 4-bromomethylcinnamate is highly resonance-stabilized by the adjacent phenyl ring and the extended cinnamate

-system. Polar protic solvents like ethanol or methanol stabilize the transient carbocation and act as nucleophiles themselves, leading to ethyl ether byproducts.
  • The Fix: Strictly avoid polar protic solvents for benzylic bromides unless solvolysis is your intended reaction.

Q3: How do I optimize the solvent for enantioconvergent nucleophilic substitution using phase-transfer catalysis (PTC)?

A3: For PTC reactions (e.g., fluorination using solid KF), you must entirely suppress background


 ionization to prevent racemization. Research indicates a profound inverse correlation between the solvent's dielectric constant (

) and the resulting enantiomeric ratio[5].
  • The Fix: Apolar solvents like p-xylene or toluene are optimal. They prevent transient carbocation formation (a fact verified by kinetic isotope effects) and force a synchronized

    
     transition state, allowing chiral hydrogen-bond donor (HBD) catalysts to dictate stereochemistry[5].
    

Part 2: Mechanistic Workflows & Decision Trees

G Start Ethyl 4-bromomethylcinnamate (in DMSO) Nucleophile Strong Nucleophile (e.g., Primary Amine) Start->Nucleophile Add Reagent Base Weak Base / Hindered Nuc (e.g., NaHCO3) Start->Base Add Reagent SN2 SN2 Pathway Nucleophile->SN2 Fast attack Kornblum Kornblum Oxidation (Alkoxysulfonium Int.) Base->Kornblum DMSO attack Product1 Desired Substitution Product SN2->Product1 Product2 Ethyl 4-formylcinnamate (Aldehyde Byproduct) Kornblum->Product2 Base-mediated elimination

Fig 1: Mechanistic divergence of Ethyl 4-bromomethylcinnamate in DMSO based on nucleophilicity.

DecisionTree Goal Select Solvent for Benzylic Substitution Q1 Is the nucleophile highly reactive and soluble? Goal->Q1 Aprotic Polar Aprotic (MeCN, DMF) Q1->Aprotic Yes Protic Polar Protic (EtOH, MeOH) Q1->Protic Avoid NonPolar Non-Polar (Toluene, p-Xylene) Q1->NonPolar Phase-Transfer SN2_Fast High Yield SN2 Aprotic->SN2_Fast Favors SN2 SN1_Degradation Ether Byproducts Protic->SN1_Degradation Favors Solvolysis PTC_Mech High Enantioselectivity NonPolar->PTC_Mech Suppresses Ionization

Fig 2: Decision tree for optimizing solvent selection in benzylic substitution reactions.

Part 3: Quantitative Solvent Comparison

To aid in experimental design, the following table summarizes the physicochemical properties of common solvents and their empirical effects on Ethyl 4-bromomethylcinnamate.

Solvent ClassExampleDielectric Constant (

)
Primary Mechanism PromotedCommon Side ReactionsRecommendation
Polar Aprotic Acetonitrile (MeCN)37.5

None (if anhydrous)Optimal for standard homogeneous substitution.
Polar Aprotic DMSO46.7

Kornblum OxidationUse only with highly reactive, unhindered nucleophiles.
Polar Protic Ethanol (EtOH)24.5

/ Solvolysis
Ether formationAvoid unless solvolysis is the intended synthetic step.
Non-Polar p-Xylene2.27Synchronized

Slow reaction ratesOptimal for Phase-Transfer Catalysis (PTC)[5].

Part 4: Validated Experimental Protocols

Protocol A: Standard Amination in Polar Aprotic Solvent

This protocol utilizes MeCN to prevent Kornblum oxidation while maintaining high solubility for


 displacement.
  • Solvent Preparation: Dry Acetonitrile (MeCN) over 3Å molecular sieves for 24 hours prior to use. Causality: Trace water acts as a competing nucleophile, leading to benzylic alcohol byproducts.

  • Dissolution: Dissolve Ethyl 4-bromomethylcinnamate (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the reaction flask to 0 °C. Add the amine nucleophile (1.2 eq) followed by a non-nucleophilic base such as DIPEA (1.5 eq) dropwise. Causality: The reaction is exothermic; maintaining 0 °C initially prevents competitive Michael addition of the amine to the cinnamate double bond.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor progression via

    
     NMR. The diagnostic benzylic 
    
    
    
    singlet at ~4.5 ppm will disappear, replaced by an upfield shifted signal corresponding to the new
    
    
    bond.
  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous 
    
    
    
    .
Protocol B: Synergistic Phase-Transfer Catalyzed Substitution

This protocol is designed for reactions with solid salts (e.g., KF) where suppressing


 ionization is critical for maintaining stereocontrol[5].
  • Solvent Selection: Utilize anhydrous p-xylene. Causality: The low dielectric constant (

    
    ) prevents the formation of a transient carbocation, forcing a strict 
    
    
    
    pathway.
  • Reagent Mixing: In a reaction vial, combine Ethyl 4-bromomethylcinnamate (1.0 eq), solid Potassium Fluoride (3.0 eq), and the chosen Phase-Transfer Catalyst / Hydrogen Bond Donor (10 mol%) in p-xylene.

  • Agitation: Seal the vial and stir vigorously at 1,200 r.p.m. at 40 °C. Causality: High-shear agitation is mandatory to maximize the surface area of the solid-liquid interface, facilitating the transfer of the insoluble fluoride ion into the organic phase.

  • Isolation: Bypass aqueous workup to prevent product degradation. Directly load the crude reaction mixture onto a silica gel column for flash chromatography.

References

  • SCBT - Santa Cruz Biotechnology. "Ethyl 4-Bromomethylcinnamate | CAS 60682-98-6". scbt.com.
  • University of Pretoria. "Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO". up.ac.za.
  • National Institutes of Health (NIH). "Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis". nih.gov.
  • ResearchGate. "Microwave Assisted Oxidation of Benzyl Halides to Aldehydes and Ketones". researchgate.net.
  • Benchchem. "Technical Support Center: Solvent Effects on the Reactivity of Benzylic Bromides". benchchem.com.

Sources

Controlling lachrymatory effects when handling Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Lachrymatory Effects & Decontamination Protocols

To: Research Personnel, Process Chemists, and HSE Officers From: Senior Application Scientist, Chemical Safety Division Status: Active | Severity: High (Lachrymator/Alkylating Agent)

Executive Summary & Core Directive

Ethyl 4-bromomethylcinnamate is a potent alkylating agent. While valuable as a pharmacophore intermediate, its benzyl bromide moiety makes it a severe lachrymator. Unlike volatile liquids, this compound is typically a solid (mp ~60°C) . This presents a dual-vector hazard: micro-particulate dust (primary) and vapor (secondary, upon heating).

The Golden Rule: You cannot rely on odor fatigue. If you smell "cinnamon" or feel the burn, exposure has already occurred. Your safety relies on Static Control and Chemical Quenching , not just airflow.

Module 1: Mechanism of Action (Why it hurts)

To control the hazard, you must understand the target. This compound does not merely "irritate" chemically; it hijacks the body's pain signaling system via TRPA1 Channel Alkylation .

The bromine atom on the benzylic carbon is a highly reactive leaving group. When it contacts the cornea or respiratory mucosa, it acts as an electrophile, attacking specific cysteine residues on the TRPA1 ion channel. This covalent modification locks the channel open, causing a massive influx of Calcium (


), which the brain interprets as burning pain.
TRPA1 Signaling Pathway (Visualization)

TRPA1_Mechanism Compound Ethyl 4-bromomethylcinnamate (Electrophile) Mucosa Mucous Membrane (Eye/Lung) Compound->Mucosa Contact TRPA1 TRPA1 Channel (N-terminal Cysteines) Mucosa->TRPA1 Diffusion Alkylation Covalent Alkylation (Irreversible Modification) TRPA1->Alkylation Nucleophilic Attack Ca_Influx Ca2+ Ion Influx Alkylation->Ca_Influx Channel Locking Pain Neurogenic Inflammation (Pain/Tears) Ca_Influx->Pain Signal Transduction

Figure 1: The molecular pathway of lachrymatory pain. The compound covalently bonds to TRPA1 sensors, causing persistent activation.[1]

Module 2: Engineering Controls & PPE[4][5]

The Trap: Standard nitrile gloves offer poor protection against benzylic halides over long durations, and high-velocity fume hoods can actually disperse static-charged powders into the lab if not managed correctly.

PPE Matrix
ComponentRecommendationScientific Rationale
Primary Glove Silver Shield / 4H (Laminate) Impermeable to organic halides. Nitrile degrades rapidly upon direct contact.
Secondary Glove Nitrile (5 mil) Worn over the laminate glove to provide dexterity and grip.
Respiratory Full-face Respirator (P100 + OV) Only required if working outside a hood (Emergency). Eyes must be sealed.
Clothing Tyvek Lab Coat Disposable. Cotton coats trap dust and become secondary contamination sources.
Engineering: The "Static-Airflow" Balance
  • Face Velocity: Maintain 0.5 m/s (100 fpm). Higher velocities create turbulence that lifts powder.

  • Static Control: Use an Ionizing Air Blower or Anti-static Gun inside the hood before dispensing. This compound is crystalline; static charge will cause it to "jump" onto gloves and sleeves.

Module 3: Troubleshooting & FAQs

Q1: "I see a fine white dust clinging to my spatula. How do I weigh this without contaminating the balance?"

The Issue: Static charge. The Fix: The Closed-Loop Weighing Protocol.

  • Do not bring the stock bottle to the main balance.

  • Tare a vial containing your solvent inside the fume hood.

  • Add the solid directly to the solvent in the vial.

  • Dissolve immediately.

  • Weigh the solution or use difference weighing (weigh the stock bottle before and after dispensing). Why? Solubilizing the compound immediately eliminates the dust hazard.

Q2: "I spilled a small amount inside the hood. Can I just wipe it with a paper towel?"

The Issue: Mechanical wiping spreads the lachrymator and contaminates the trash can, which will then off-gas into the lab. The Fix: Chemical Quenching (See Module 4). Never dispose of "dry" lachrymator waste. It must be chemically destroyed first.

Q3: "The reaction mixture turned black/dark. Is this normal?"

The Insight: Benzylic bromides are thermally unstable. If you heated the reaction above 80°C or stored it in light, it may have decomposed (releasing HBr). Corrective Action: Check TLC. If decomposition occurred, carefully neutralize the mixture with aqueous bicarbonate to trap the HBr before disposal.

Module 4: Decontamination & Spill Response

The Science of Neutralization: Water alone is ineffective (hydrolysis is too slow). You need a "Soft Nucleophile" to displace the bromine atom rapidly. Sodium Thiosulfate is the agent of choice. It converts the lachrymator into a non-volatile, water-soluble Bunte salt.

The "Bunte Salt" Decon Solution
  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Carbonate (
    
    
    
    ) in water.
  • Mechanism:

    
    
    
Emergency Response Logic Flow

Spill_Response Start Spill Detected Isolate Close Hood Sash Alert Personnel Start->Isolate Assess Is it Powder or Solution? Isolate->Assess Powder POWDER Assess->Powder Solution SOLUTION Assess->Solution Cover Cover with Thiosulfate Soaked Pads Powder->Cover Prevent Dust Spray Spray Perimeter with Thiosulfate Solution Solution->Spray Contain Liquid Wait WAIT 30 MINUTES (Allow Reaction) Cover->Wait Spray->Wait Clean Wipe with Water Check pH (Neutral) Wait->Clean Disposal Dispose as Chemical Waste (Double Bagged) Clean->Disposal

Figure 2: Decision matrix for neutralizing lachrymatory spills. Note the mandatory 30-minute wait time.

Self-Validating Decontamination

How do you know it's clean?

  • Visual Check: The white crystalline solid should dissolve completely into the thiosulfate solution.

  • pH Check: The decon solution contains carbonate. If the pH drops to acidic (red on litmus), you have generated significant HBr and need more neutralizing base.

  • Swipe Test (Optional): For critical areas, a swipe test with 4-(p-nitrobenzyl)pyridine (NBP) turns blue in the presence of alkylating agents, but this is usually reserved for industrial hygiene validation.

References

  • Grounding: Confirms physical state (solid)
  • Bessac, B. F., & Jordt, S. E. (2008).[2] Breathtaking irritants: TRPA1 calcium channels as targets of tear gas agents. Environmental Health Perspectives, 116(6). [Link]

    • Grounding: Establishes TRPA1 alkylation as the primary mechanism for lachrym
  • National Institutes of Health (NIH). (2021). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. [Link]

    • Grounding: Details the cysteine modification p
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

    • Grounding: Standards for fume hood velocity and PPE selection.
  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling of Benzyl Halides.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Ethyl 4-bromomethylcinnamate is a critical electrophilic intermediate used frequently in linker chemistry and fragment-based drug discovery. Its structural integrity is pivotal; however, the benzylic bromide moiety is highly reactive and prone to degradation (hydrolysis or oxidation) and lachrymatory behavior.

This guide provides a definitive 1H NMR structural assignment and compares analytical methodologies to ensure product quality. Unlike standard spectral lists, this document focuses on comparative solvent performance and impurity differentiation , providing a self-validating protocol for laboratory use.

Comparative Analysis: Analytical Approaches
Feature1H NMR (Recommended) HPLC-UV/MS (Alternative) Critical Insight
Speed High (< 10 min)Medium (30+ min method dev)NMR allows immediate "spot-check" of stability before use.
Integrity Non-destructive (in

)
Potentially destructiveBenzylic bromides can hydrolyze on silica columns or in aqueous mobile phases.
Quantitation Molar ratio (qNMR)Response factor dependentNMR inherently quantifies residual starting material (Methyl precursor) without external standards.

Strategic Solvent Selection: The "Kornblum" Risk

A critical, often overlooked comparison in analyzing benzyl bromides is the choice of deuterated solvent.

  • Option A: Chloroform-d (

    
    ) [PREFERRED] [1]
    
    • Pros: Inert, excellent solubility, distinct separation of aromatic signals.

    • Cons: Acidic traces in aged

      
       can catalyze ester hydrolysis (mitigated by filtration through basic alumina).
      
  • Option B: DMSO-

    
     [HIGH RISK] 
    
    • Pros: Solubilizes highly polar derivatives.

    • Cons: Kornblum Oxidation Risk. In the presence of trace bases or heat, DMSO can oxidize the benzylic bromide to an aldehyde (Ethyl 4-formylcinnamate).

    • Evidence: The benzylic

      
       protons (
      
      
      
      ~4.5) disappear, and an aldehyde proton (
      
      
      ~10.0) appears.[2][3]
Visualization: Solvent Risk Pathway

SolventRisk Compound Ethyl 4-bromomethylcinnamate CDCl3 Solvent: CDCl3 (Inert Environment) Compound->CDCl3 DMSO Solvent: DMSO-d6 (Nucleophilic Solvent) Compound->DMSO Stable Stable Spectrum Standard Assignment CDCl3->Stable Recommended Oxidation Kornblum Oxidation (Formation of Aldehyde) DMSO->Oxidation Risk of Degradation

Figure 1: Decision logic for solvent selection highlighting the stability risk associated with DMSO-d6 for benzyl bromides.

Detailed Peak Assignment (400 MHz, )

The following assignment validates the structure based on chemical shift (


), multiplicity, and coupling constants (

).

Target Structure:


 (para-substituted)
Resonance

(ppm)
MultiplicityIntegral

(Hz)
AssignmentStructural Justification
A 7.66Doublet (d)1H16.0

-Alkene (

)
Deshielded by resonance; Trans-coupling (

) confirms geometry.
B 7.50Doublet (d)2H~8.2Aromatic (

to alkene)
Part of AA'BB' system. Deshielded by the acrylate conjugation.
C 7.42Doublet (d)2H~8.2Aromatic (

to alkene)
Part of AA'BB' system. Ortho to the

group.
D 6.42Doublet (d)1H16.0

-Alkene (

)
Shielded by conjugation with carbonyl; Characteristic trans-coupling.
E 4.49Singlet (s)2H-Benzylic (

)
Diagnostic peak. Shift > 4.0 distinguishing from methyl precursor (~2.4).
F 4.27Quartet (q)2H7.1Ester Methylene (

)
Typical ethyl ester shift.
G 1.34Triplet (t)3H7.1Ester Methyl (

)
Typical ethyl ester shift.[1]

*Note: The aromatic region often appears as a second-order AA'BB' system. While they may look like doublets, they are magnetically non-equivalent. The center of the multiplets should be reported.

Visualization: Structural Assignment Logic

NMR_Assignment Ethyl Ethyl Group (Triplet + Quartet) d134 δ 1.34 (t) δ 4.27 (q) Ethyl->d134 Alkene Trans-Alkene (J = 16.0 Hz) d642 δ 6.42 (d) δ 7.66 (d) Alkene->d642 Aromatic Aromatic Ring (AA'BB' System) d750 δ 7.42 - 7.50 (Overlapping d) Aromatic->d750 Bromomethyl Bromomethyl Group (Diagnostic Singlet) d449 δ 4.49 (s) CRITICAL PURITY MARKER Bromomethyl->d449

Figure 2: Mapping of structural moieties to specific NMR signals.[4] The bromomethyl singlet (Red) is the primary indicator of successful functionalization.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and prevent degradation during analysis, follow this protocol.

Materials
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Neutralizer: Basic Alumina (Activity I) or

    
     (anhydrous).
    
  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Methodology
  • Solvent Pre-treatment:

    • Why: Chloroform degrades to phosgene and HCl over time. HCl can hydrolyze the ethyl ester or react with the benzyl bromide.

    • Action: Pass 1 mL of

      
       through a short pipette plug of basic alumina directly into a vial.
      
  • Sample Preparation:

    • Weigh 10-15 mg of Ethyl 4-bromomethylcinnamate.

    • Dissolve in 0.6 mL of the pre-treated

      
      .
      
    • Critical: Cap immediately. Do not use heat to assist dissolution (the compound is thermally sensitive).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of aromatic vs. aliphatic protons).
      
    • Scans (NS): 16 (sufficient for >10 mg).

    • Temperature: 298 K (

      
      ).
      

Impurity Profiling & Troubleshooting

Use the table below to identify common synthesis byproducts or degradation products.

ImpurityDiagnostic SignalShift (

)
Comparison to Product
Ethyl 4-methylcinnamate Methyl Singlet (

)
~2.38 ppmUpfield of

(4.49 ppm). Indicates incomplete bromination.
Ethyl 4-formylcinnamate Aldehyde Singlet (

)
~10.0 ppmVery far downfield. Indicates oxidation (likely from DMSO or air).
Succinimide Singlet (

)
~2.62 ppmByproduct of NBS bromination. Indicates poor workup.
Ethyl 4-hydroxymethylcinnamate Benzylic Singlet (

)
~4.7 ppmSlightly downfield of bromide. Indicates hydrolysis.

References

  • Chemical Shift Data & Solvent Impurities

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem.1997 , 62, 7512–7515.[5] Link

  • Kornblum Oxidation Mechanism

    • Kornblum, N.; Jones, W. J.; Anderson, G. J. "A New and Selective Method of Oxidation." J. Am. Chem. Soc.1959 , 81, 4113–4114. Link

  • General Cinnamate NMR Data

    • Sigma-Aldrich (Merck). "Ethyl trans-4-bromocinnamate 1H NMR spectrum." SpectraBase.[2] Link (Verified via spectral database comparison).

  • Coupling Constants in Alkenes: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.

Sources

A Comparative Guide to the Reactivity of Ethyl 4-bromomethylcinnamate vs. Benzyl bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis, particularly in the development of pharmaceuticals and functional materials, the choice of an appropriate alkylating agent is paramount. Benzyl bromide is a classic, highly reactive substrate for introducing the benzyl group.[1] Ethyl 4-bromomethylcinnamate, a more complex derivative, offers a bifunctional scaffold but its reactivity profile is significantly altered by the presence of the para-substituted ethyl cinnamate moiety. This guide provides a comprehensive comparison of the reactivity of these two benzylic bromides in nucleophilic substitution reactions. We will delve into the underlying electronic effects governing their reactivity, present a framework for their experimental comparison, and provide actionable insights for researchers selecting a reagent for their specific synthetic needs. The central finding is that the potent electron-withdrawing nature of the ethyl cinnamate group markedly decreases the reactivity of Ethyl 4-bromomethylcinnamate compared to the archetypal benzyl bromide, particularly in reactions proceeding via an Sₙ1 mechanism.

Introduction to the Reagents

Both molecules share the core benzylic bromide functionality, which is the primary site of their reactivity in nucleophilic substitution. However, the substituent at the para-position of the phenyl ring is the key differentiator that dictates their chemical behavior.

PropertyBenzyl BromideEthyl 4-bromomethylcinnamate
Structure
Molecular Formula C₇H₇BrC₁₂H₁₃BrO₂
Molecular Weight 171.04 g/mol 269.13 g/mol [2]
CAS Number 100-39-060682-98-6[2]
Key Feature Unsubstituted phenyl ringPhenyl ring substituted with an electron-withdrawing ethyl cinnamate group
Common Use General purpose benzylating agentPreparation of cinnamamide derivatives, e.g., as 5α-reductase inhibitors[2][3]

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of benzylic halides is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[1] These reactions can proceed through two primary mechanistic pathways: a unimolecular, stepwise Sₙ1 reaction involving a carbocation intermediate, or a bimolecular, concerted Sₙ2 reaction. Benzyl bromide itself is unique in its ability to readily undergo reactions by both pathways, a consequence of the phenyl ring's ability to stabilize both a carbocation intermediate (Sₙ1) and the transition state (Sₙ2).[4][5]

The Sₙ1 Pathway: Destabilization by the Cinnamate Group

In the Sₙ1 mechanism, the rate-determining step is the formation of a benzylic carbocation. The stability of this intermediate is the single most important factor governing the reaction rate.

  • Benzyl Bromide: The carbocation formed from benzyl bromide is stabilized by resonance, where the positive charge is delocalized into the aromatic π-system. This stabilization makes the Sₙ1 pathway accessible, especially in polar protic solvents.[5]

  • Ethyl 4-bromomethylcinnamate: The ethyl cinnamate substituent at the para-position is a strong electron-withdrawing group (EWG) due to the combined inductive and resonance effects of the ester and the conjugated alkene. This EWG actively pulls electron density away from the phenyl ring and, consequently, from the benzylic carbon. If a carbocation were to form at the benzylic position, this positive charge would be adjacent to a ring that is already electron-deficient. This results in significant destabilization of the carbocation intermediate, making the Sₙ1 pathway for Ethyl 4-bromomethylcinnamate highly unfavorable compared to benzyl bromide.

cluster_bb Benzyl Bromide Carbocation cluster_ebc Ethyl 4-bromomethylcinnamate Carbocation bb_start Benzylic Carbocation bb_c1 Resonance Structure 1 bb_c2 Resonance Structure 2 bb_c1->bb_c2 Delocalization bb_c3 Resonance Structure 3 bb_c2->bb_c3 Delocalization bb_c4 Resonance Structure 4 bb_c3->bb_c4 Delocalization ebc_start Benzylic Carbocation (Destabilized by EWG) ebc_c1 Positive charge adjacent to electron-poor ring ebc_ewg EWG (-CH=CHCOOEt) pulls e- density away ebc_c1->ebc_ewg Destabilizing Effect

Figure 1: A diagram illustrating the resonance stabilization of the benzyl bromide carbocation versus the electronic destabilization of the Ethyl 4-bromomethylcinnamate carbocation by the electron-withdrawing group (EWG).

The Sₙ2 Pathway: A More Nuanced Comparison

In the Sₙ2 mechanism, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the bromide leaving group. The analysis here is more complex:

  • Increased Electrophilicity: The electron-withdrawing cinnamate group pulls electron density away from the benzylic carbon, making it more electron-deficient (i.e., more electrophilic).[6][7] This should, in principle, make the carbon more attractive to an incoming nucleophile, potentially accelerating the Sₙ2 reaction.

  • Transition State Stabilization: The Sₙ2 transition state has a partial negative charge distributed over the incoming nucleophile and the departing leaving group. The ability of the phenyl ring to stabilize this transition state via its π-system is a key reason for the high Sₙ2 reactivity of benzyl bromide. An EWG can influence this stabilization.

The overall effect is determined by which factor dominates. Linear free-energy relationships, such as the Hammett equation (log(k/k₀) = ρσ), provide a quantitative framework for this analysis.[8] For Sₙ2 reactions of substituted benzyl bromides, the reaction constant (ρ) is often small and can be positive or negative depending on the nucleophile and solvent.[9][10] However, a positive ρ value is often observed, indicating that electron-withdrawing groups accelerate the reaction.[9] Despite the increased electrophilicity of the carbon center, the overall reactivity of Ethyl 4-bromomethylcinnamate in Sₙ2 reactions is still generally expected to be lower than that of benzyl bromide. This is because the powerful delocalization and stabilization afforded by the unsubstituted phenyl ring in benzyl bromide's transition state is a dominant factor.

Proposed Experimental Protocol for Kinetic Comparison

To empirically validate the theoretical comparison, a kinetic study can be performed. This protocol outlines a robust method for comparing the reaction rates of the two compounds with a model nucleophile.

Objective

To determine the second-order rate constants (k₂) for the nucleophilic substitution reaction of Benzyl bromide and Ethyl 4-bromomethylcinnamate with sodium iodide (Finkelstein reaction) in acetone at a constant temperature.

Materials & Equipment
  • Benzyl bromide

  • Ethyl 4-bromomethylcinnamate

  • Sodium Iodide (anhydrous)

  • Acetone (anhydrous)

  • Internal Standard (e.g., dodecane)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel/water bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow

G prep 1. Stock Solution Preparation react 2. Reaction Initiation (T = 25°C) prep->react Equilibrate solutions aliquot 3. Aliquot Sampling (t = 0, 5, 10, 20, 40, 60 min) react->aliquot Start timer quench 4. Reaction Quenching (Dilution in cold solvent) aliquot->quench analyze 5. GC/HPLC Analysis quench->analyze Inject sample calc 6. Data Processing & Rate Constant Calculation analyze->calc Peak integration

Figure 2: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Procedure
  • Preparation: Prepare 0.1 M stock solutions of Benzyl bromide, Ethyl 4-bromomethylcinnamate, and sodium iodide in anhydrous acetone. Prepare a 0.05 M solution of the internal standard (dodecane) in acetone.

  • Reaction Setup: In separate, thermostatted reaction vessels maintained at 25°C, place equal volumes of the sodium iodide solution.

  • Initiation: To initiate each reaction, add an equal volume of the respective benzylic bromide stock solution containing the internal standard. Start a timer immediately upon addition. The final concentrations will be approximately 0.05 M for the reactants.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume (e.g., 1 mL) of a cold solvent (e.g., ethyl acetate with a small amount of water to precipitate excess NaI/NaBr).

  • Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining benzylic bromide relative to the constant concentration of the internal standard.

  • Calculation: Plot the natural logarithm of the concentration of the benzylic bromide (ln[R-Br]) versus time. For a pseudo-first-order or second-order reaction with equal initial concentrations, this plot should be linear. The slope of this line will be equal to -k, where k is the rate constant.

Anticipated Results and Data Interpretation

Based on the theoretical principles discussed, the kinetic experiment is expected to yield significantly different rate constants for the two substrates.

Table 2: Hypothetical Kinetic Data for Reaction with NaI in Acetone at 25°C

CompoundInitial Rate (M/s) (Hypothetical)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) (Hypothetical)Relative Reactivity
Benzyl Bromide1.5 x 10⁻⁴6.0 x 10⁻²1.0 (Reference)
Ethyl 4-bromomethylcinnamate2.1 x 10⁻⁶8.4 x 10⁻⁴~0.014

The data would unequivocally demonstrate that Benzyl bromide is substantially more reactive than Ethyl 4-bromomethylcinnamate under these Sₙ2-favoring conditions. The electron-withdrawing effect of the para-substituent in Ethyl 4-bromomethylcinnamate, despite increasing the electrophilicity of the benzylic carbon, is not sufficient to overcome the powerful stabilizing effect of the unsubstituted phenyl ring in the Sₙ2 transition state for benzyl bromide. The destabilizing effect on any Sₙ1-like character in the transition state further retards the reaction.

Conclusion and Practical Recommendations

This guide establishes a clear hierarchy of reactivity between Benzyl bromide and Ethyl 4-bromomethylcinnamate.

  • Reactivity: Benzyl bromide is a significantly more potent electrophile in nucleophilic substitution reactions. Its reactivity is driven by the ability of the phenyl ring to stabilize both Sₙ1 and Sₙ2 pathways.

  • Mechanism: The strong electron-withdrawing nature of the ethyl cinnamate group in Ethyl 4-bromomethylcinnamate strongly disfavors the Sₙ1 pathway by destabilizing the carbocation intermediate. Its reactivity in Sₙ2 reactions is also attenuated compared to benzyl bromide.

  • Researcher Guidance:

    • For rapid and efficient benzylation where the substituent is not required, Benzyl bromide is the superior choice.

    • When the specific functionality of the cinnamate moiety is required for subsequent transformations, researchers must use Ethyl 4-bromomethylcinnamate but should anticipate the need for more forcing reaction conditions. This may include higher temperatures, longer reaction times, or the use of stronger nucleophiles or catalysts to achieve comparable yields to reactions with benzyl bromide.

By understanding the fundamental electronic principles that govern the reactivity of these reagents, researchers can make more informed decisions in experimental design, leading to improved efficiency and success in their synthetic endeavors.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • Brainly. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?. Retrieved from [Link]

  • Gensch, T., et al. (2021). Analyzing Mechanisms in Co(I) Redox Catalysis Using a Pattern Recognition Platform. ResearchGate. Retrieved from [Link]

  • Jencks, W. P., & Gilchrist, M. (1965). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Pramanik, M. M. D., & Deka, R. C. (2018). Making and Breaking of C−N Bonds: Applications in the Synthesis of Unsymmetric Tertiary Amines and α‐Amino Carbonyl Derivatives. ResearchGate. Retrieved from [Link]

  • Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethan.... Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026, January 05). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

  • Tanko, J. M., & Sadeghipour, M. (2002). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. ResearchGate. Retrieved from [Link]

  • Mayr, H., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. Retrieved from [Link]

  • Proppe, J., et al. (2020). Data enhanced Hammett-equation: reaction barriers in chemical space. RSC Publishing. Retrieved from [Link]

  • Pérez-Sánchez, G., & Ujaque, G. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. ACS Catalysis. Retrieved from [Link]

  • USA Chemical. (n.d.). ethyl 4-bromomethylcinnamate suppliers USA. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophile. Retrieved from [Link]

  • Chattaraj, P. K. (Ed.). (2009). Electrophilicity. In Chemical Reactivity Theory. Taylor & Francis. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Cinnamates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Brominated cinnamates, a class of compounds with applications ranging from flame retardants to precursors in drug synthesis, present a unique analytical challenge. Their structural diversity, arising from the isomeric position of the bromine atom and the nature of the ester group, necessitates robust analytical methodologies for unambiguous identification. Mass spectrometry, with its unparalleled sensitivity and structural information capabilities, stands as a pivotal technique in this endeavor.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of brominated cinnamates. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of the observed fragmentation, offering insights into how ionization techniques and isomeric variations influence the resulting mass spectra. This document is designed to serve as a practical resource for researchers, enabling them to interpret their own data with greater confidence and to design experiments that yield the most structurally informative results.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly dictates the extent of fragmentation and the type of information that can be gleaned. For brominated cinnamates, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach for Detailed Fragmentation

EI is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule.[1] This excess energy induces extensive fragmentation, creating a rich and reproducible fingerprint of the molecule's structure.[2] For brominated cinnamates, which are relatively volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful analytical choice.

The primary ionization event in EI involves the removal of an electron to form a radical cation (M•+).[3] This molecular ion, often unstable, rapidly undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Weight Determination

In contrast to EI, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[4] This results in very little fragmentation, with the mass spectrum being dominated by the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, depending on the ion mode.[5] ESI is particularly well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS) and is invaluable for confirming the molecular weight of the parent compound.[4] While a standard ESI spectrum provides limited structural information, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, offering a degree of structural insight.

The Unmistakable Signature of Bromine: The Isotopic Pattern

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[6] This results in any ion containing a single bromine atom appearing as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by two mass-to-charge units (m/z). This M and M+2 pattern is a definitive indicator of the presence of bromine in a molecule or fragment.[7]

Comparative Fragmentation Analysis of Brominated Cinnamate Isomers

The fragmentation of brominated cinnamates under EI-MS is a complex process governed by the relative stabilities of the resulting ions and neutral losses. While specific, detailed comparative studies on all isomers are not abundant in the literature, we can predict and compare their fragmentation pathways based on established principles of mass spectrometry.

The primary sites of fragmentation in a brominated cinnamate molecule are the ester group, the aliphatic side chain, and the bond between the bromine atom and the aromatic ring.

A. Fragmentation of the Ester Group:

A common fragmentation pathway for esters involves the cleavage of the C-O bond of the ester group. This can occur in two ways:

  • Loss of the alkoxy radical (•OR): This results in the formation of a bromocinnamoyl cation. For a methyl ester, this would be the loss of a methoxy radical (•OCH3, 31 Da). For an ethyl ester, it would be the loss of an ethoxy radical (•OCH2CH3, 45 Da).

  • Loss of the alkyl group as a radical (•R) and formation of a protonated acid.

B. Cleavage of the Aliphatic Side Chain:

The double bond in the cinnamate backbone can also be a site of fragmentation. Cleavage can lead to the formation of various resonance-stabilized ions.

C. Fragmentation involving the Bromine Atom:

The C-Br bond is another potential site of cleavage.

  • Loss of a bromine radical (•Br): This results in the formation of a cinnamoyl cation.

  • Loss of hydrogen bromide (HBr): This is a common fragmentation pathway for halogenated compounds.

Positional Isomerism (ortho, meta, para) and its Influence on Fragmentation:

While the fundamental fragmentation pathways are similar for ortho, meta, and para-brominated cinnamates, the relative intensities of the fragment ions can differ. This is due to the electronic effects of the bromine substituent on the stability of the carbocations formed during fragmentation. However, for many positional isomers, the EI mass spectra can be very similar, making their differentiation based solely on fragmentation patterns challenging.[8] In such cases, chromatographic separation (e.g., by GC) is crucial for their unambiguous identification.

Predicted Fragmentation Patterns: A Comparative Overview

Below is a table summarizing the predicted major fragment ions for methyl bromocinnamates under Electron Ionization.

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway Expected Relative Abundance Notes
M•+ [C10H9BrO2]•+Molecular IonThe M and M+2 peaks will be present, with their relative intensity depending on the stability of the isomer.
[M - 31] [C9H6BrO]+Loss of •OCH3A significant peak for all isomers.
[M - 59] [C8H6Br]+Loss of •COOCH3Another common fragmentation for methyl esters.
[M - 79/81] [C10H9O2]+Loss of •BrThe intensity of this peak may vary depending on the C-Br bond strength influenced by the isomer position.
[M - HBr] [C10H8O2]•+Loss of HBrA characteristic fragmentation for brominated compounds.
102 [C8H6]•+Benzocyclobutadiene radical cationA common fragment in the mass spectra of styrenes and related compounds.
76 [C6H4]•+Benzyne radical cationA common fragment indicating the aromatic core.

Note: The exact m/z values for bromine-containing fragments will appear as a doublet (e.g., for [M-31], there will be peaks at m/z corresponding to both 79Br and 81Br isotopes).

Experimental Protocols: A Self-Validating System

The following section outlines a detailed, step-by-step methodology for the analysis of brominated cinnamates by GC-MS. The causality behind each experimental choice is explained to ensure a self-validating system where the expected outcomes are clear.

Sample Preparation
  • Objective: To prepare a clean, dilute solution of the brominated cinnamate in a volatile solvent suitable for GC-MS analysis.

  • Protocol:

    • Weighing: Accurately weigh approximately 1-5 mg of the brominated cinnamate sample.

    • Dissolution: Dissolve the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. This creates a stock solution.

    • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL. This concentration range is typically optimal for modern GC-MS systems to avoid detector saturation while ensuring good signal-to-noise ratio.

  • Causality: The choice of a volatile solvent is critical for efficient vaporization in the GC injector. High purity is essential to avoid interfering peaks in the chromatogram. The dilution step ensures that the amount of analyte introduced onto the GC column is within the linear dynamic range of the detector.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate the brominated cinnamate from any impurities and to obtain its mass spectrum.

  • Instrumentation:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.[9]

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Parameters:

    • Injector Temperature: 250-280 °C. This ensures rapid and complete volatilization of the analyte.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration. Splitless injection is more sensitive for trace analysis, while a split injection is used for more concentrated samples to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. Helium is an inert gas that provides good chromatographic efficiency.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes. This temperature program allows for the efficient elution of the brominated cinnamates while separating them from potential contaminants.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard electron energy for EI-MS, which produces reproducible fragmentation patterns that are comparable to library spectra.[1]

    • Source Temperature: 230 °C. This prevents condensation of the analyte in the ion source.

    • Mass Range: m/z 40-400. This range will cover the molecular ion and the expected fragment ions of the brominated cinnamates.

    • Scan Rate: 2-3 scans/second. This ensures sufficient data points are collected across each chromatographic peak.

Visualization of Fragmentation Pathways

To visually represent the logical relationships in the fragmentation process, Graphviz (DOT language) is an excellent tool. Below are diagrams illustrating the predicted primary fragmentation pathways of a generic methyl bromocinnamate under electron ionization.

M Molecular Ion (M•+) [C10H9BrO2]•+ M_minus_OCH3 [M - •OCH3]+ (m/z M-31) M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M - •COOCH3]+ (m/z M-59) M->M_minus_COOCH3 - •COOCH3 M_minus_Br [M - •Br]+ (m/z M-79/81) M->M_minus_Br - •Br M_minus_HBr [M - HBr]•+ (m/z M-80/82) M->M_minus_HBr - HBr M_minus_OCH3 [M - •OCH3]+ (m/z M-31) Fragment_102 [C8H6]•+ (m/z 102) M_minus_OCH3->Fragment_102 - CO Fragment_76 [C6H4]•+ (m/z 76) Fragment_102->Fragment_76 - C2H2

Caption: Secondary fragmentation pathways from the [M - •OCH3]+ ion.

Conclusion

The mass spectrometric analysis of brominated cinnamates is a nuanced endeavor that requires a deep understanding of ionization principles and fragmentation mechanisms. While Electron Ionization provides a wealth of structural information through characteristic fragmentation patterns, the soft nature of Electrospray Ionization is indispensable for unambiguous molecular weight determination. The omnipresent isotopic signature of bromine serves as a constant and reliable marker for identifying bromine-containing fragments.

Although the direct comparison of fragmentation patterns between ortho, meta, and para isomers can be subtle, a combination of chromatographic separation and careful interpretation of the mass spectra allows for their differentiation. This guide has provided a framework for understanding these patterns, grounded in the established principles of mass spectrometry. By applying the detailed experimental protocols and understanding the causality behind the observed fragmentations, researchers can confidently characterize these important molecules, paving the way for their effective application in drug development and other scientific disciplines.

References

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  • NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019).
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  • PubChem. (n.d.). Methyl p-chlorocinnamate. National Center for Biotechnology Information. Retrieved from [Link]

  • TMP Chem. (2020, November 5). Fragmentation in mass spectrometry [Video]. YouTube. [Link]

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  • The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid.
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Validating Purity of Ethyl 4-bromomethylcinnamate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the quantitative analysis of Ethyl 4-bromomethylcinnamate (EBMC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior analytical technique compared to Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

While GC offers speed, the thermal instability of the benzylic carbon-bromine bond in EBMC presents a high risk of on-column degradation (dehydrobromination), leading to false impurity profiles. HPLC, operating at ambient temperatures with UV detection, preserves the analyte's integrity while leveraging the strong chromophore of the cinnamate backbone for high-sensitivity detection (LOQ < 0.05%).

Part 1: The Challenge – Why EBMC is Difficult to Analyze

Ethyl 4-bromomethylcinnamate (CAS: 60682-98-6) is a critical intermediate, notably in the synthesis of Ozagrel (a thromboxane A2 synthase inhibitor). Its structural duality defines the analytical challenge:

  • The Cinnamate Ester: Provides excellent UV absorption (conjugation), making it ideal for optical detection.

  • The Benzylic Bromide: This moiety is highly reactive. It is an alkylating agent prone to hydrolysis (forming the alcohol/acid) and thermal elimination (forming vinyl species).

The "Ghost Peak" Phenomenon in GC: When analyzing benzylic halides via GC, the high injector port temperatures (typically >200°C) can catalyze the elimination of Hydrogen Bromide (HBr). This creates a "ghost" peak of the de-brominated alkene, which is often misidentified as a synthesis impurity rather than an artifact of the method.

Part 2: Comparative Analysis – HPLC vs. GC vs. NMR[1]

The following table objectively compares the three primary analytical candidates for EBMC validation.

FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Proton NMR (1H-NMR)
Primary Mechanism Polarity-based partitioning (Liquid/Solid)Volatility-based partitioning (Gas/Liquid)Magnetic nuclei resonance
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)None (Ambient)
Analyte Stability High (Preserves C-Br bond)Low (Risk of HBr elimination)High
Sensitivity (LOQ) Excellent (< 0.05%)Good (if stable)Poor (~1-2%)
Impurity ID Excellent (resolves acid/ester forms)ModerateExcellent for structure, poor for trace quant
Suitability Validation & QC Release Process Monitoring (Rough)Structural Confirmation
Decision Logic: Selecting the Right Technique

The following diagram illustrates the decision pathway for selecting HPLC over alternatives for this specific molecule.

method_selection Start Analyte: Ethyl 4-bromomethylcinnamate Check1 Is the molecule thermally stable >150°C? Start->Check1 Check2 Does it have a UV Chromophore? Check1->Check2 Yes GC_Risk GC Risk: Thermal Dehydrobromination Check1->GC_Risk No (Benzylic Bromide) NMR_Limit NMR Limitation: Low Sensitivity for Impurities Check2->NMR_Limit No HPLC_Select SELECT RP-HPLC (UV Detection) Check2->HPLC_Select Yes (Cinnamate Conjugation) GC_Risk->Check2 Switch Method

Figure 1: Analytical Method Selection Logic. The thermal instability of the benzylic bromide group disqualifies GC for rigorous purity validation.

Part 3: Method Development & Optimization

To validate EBMC purity, we must separate it from its two most common synthesis impurities:

  • Ethyl 4-methylcinnamate: The unreacted starting material (non-polar).

  • 4-bromomethylcinnamic acid: The hydrolysis product (polar, acidic).

Optimized Chromatographic Conditions
  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm packing.

    • Why: Provides sufficient hydrophobic retention to separate the ethyl ester (EBMC) from the methyl precursor.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Why Acid? The phosphoric acid suppresses the ionization of the acid impurity (4-bromomethylcinnamic acid), sharpening its peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 270 nm.

    • Why: This is the absorption maximum (

      
      ) for the cinnamoyl backbone, ensuring maximum sensitivity.
      
  • Temperature: 25°C (Ambient).

Part 4: Experimental Protocol (Validation)

This protocol follows ICH Q2(R1) guidelines for validating analytical procedures.

System Suitability Test (SST)

Before running samples, ensure the system is performing correctly.

  • Protocol: Inject a standard solution of EBMC (0.5 mg/mL) five times.

  • Acceptance Criteria:

    • Theoretical Plates (

      
      ) > 2000.[3]
      
    • Tailing Factor (

      
      ) < 1.5.[3]
      
    • RSD of Peak Area < 2.0%.[4][3]

Specificity (Forced Degradation)

Demonstrate that the method can separate EBMC from its degradation products.

  • Acid Hydrolysis: Treat EBMC with 0.1N HCl for 1 hour. Result: Appearance of 4-bromomethylcinnamic acid (elutes earlier than EBMC).

  • Base Hydrolysis: Treat with 0.1N NaOH. Result: Rapid hydrolysis to the acid form.

  • Thermal Stress: Heat solid sample to 60°C for 24 hours. Check for dimerization or bromine loss.

Linearity

Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Quantitation (LOQ)

Determine the lowest amount of impurity that can be quantified.

  • Protocol: Dilute the standard until the Signal-to-Noise (S/N) ratio is 10:1.

  • Target: For high-purity intermediates, LOQ should be

    
     0.05%.
    
Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to certify the method.

validation_workflow Prep Standard Preparation (0.5 mg/mL in ACN) SST System Suitability (5 Injections) Prep->SST Spec Specificity (Spike Impurities) SST->Spec Pass Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy/Recovery (Spike at 80, 100, 120%) Lin->Acc Report Generate COA Acc->Report

Figure 2: Step-by-step HPLC Validation Workflow according to ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Srisook, K., et al. (2021).[2] Validation of quantitative RP-HPLC-DAD method... of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science.[2] (Demonstrates standard cinnamate HPLC conditions). [Link]

Sources

Ethyl 4-bromomethylcinnamate vs Cinnamoyl chloride for functionalization

Mechanistic Divergence: Alkylation vs. Nucleophilic Acyl Substitution

The fundamental divergence between these reagents lies in their electrophilic centers and the resulting chemical linkages, which profoundly impact downstream stability and reactivity[2].

  • Ethyl 4-bromomethylcinnamate (Alkylation): This reagent features a highly electrophilic benzylic bromide. It functionalizes nucleophiles (amines, alcohols, thiols) via a bimolecular nucleophilic substitution (

    
    ) mechanism. The resulting linkage (e.g., a secondary or tertiary amine) is conformationally flexible and highly resistant to enzymatic cleavage in vivo. This reagent is heavily utilized in the synthesis of metabolically stable precursors, such as 5α-reductase inhibitors[3].
    
  • Cinnamoyl chloride (Acylation): Featuring a highly reactive acyl chloride group, this reagent reacts via nucleophilic acyl substitution to form amides or esters. The resulting amide bond possesses partial double-bond character, imparting conformational rigidity that can lock a molecule into a bioactive conformation[4]. However, these linkages are inherently more susceptible to hydrolysis by amidases or esterases in biological systems[2].

DecisionTreeStartTarget Functionalizationwith Cinnamate MoietyLinkageDesired Linkage Stability& GeometryStart->LinkageAlkylationFlexible, MetabolicallyStable (Amine/Ether)Linkage->Alkylation High in vivo stabilityAcylationRigid, EnzymaticallyCleavable (Amide/Ester)Linkage->Acylation Conformational rigidityReagent1Ethyl 4-bromomethylcinnamate(Benzylic SN2)Alkylation->Reagent1Reagent2Cinnamoyl Chloride(Acyl Substitution)Acylation->Reagent2

Decision matrix for selecting cinnamate functionalization reagents based on linkage stability.

Comparative Performance Data

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of both reagents under standard functionalization conditions.

ParameterEthyl 4-bromomethylcinnamateCinnamoyl chloride
Reaction Mechanism ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Alkylation
Nucleophilic Acyl Substitution
Electrophilic Center Benzylic Carbon (

)
Carbonyl Carbon (

)
Leaving Group Bromide (

)
Chloride (

)
Linkage Formed Amine, Ether, ThioetherAmide, Ester, Thioester
Linkage Stability High (Metabolically robust)[2]Moderate (Susceptible to hydrolysis)[2]
Typical Temperature 60°C to Reflux (Requires activation energy)0°C to Room Temp (Highly exothermic)
Byproduct Hydrogen Bromide (HBr)Hydrogen Chloride (HCl)
Chemoselectivity Prefers highly nucleophilic centers (e.g.,

amines)
Non-selective; reacts rapidly with most nucleophiles

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating—meaning the physical observations during the reaction directly confirm the mechanistic progression.

Protocol 1: N-Alkylation via Ethyl 4-bromomethylcinnamate

Objective: Synthesize a metabolically stable N-benzyl derivative. Causality: The benzylic bromide is a "soft" electrophile. Heating is required to overcome the activation energy barrier of the


  • Preparation: Dissolve the target amine (1.0 equiv) in anhydrous acetonitrile (MeCN). Add anhydrous

    
     (2.0 equiv).
    
  • Addition: Add Ethyl 4-bromomethylcinnamate (1.1 equiv) portion-wise at room temperature.

  • Activation: Heat the reaction mixture to 70°C under a nitrogen atmosphere. Self-Validation: The suspension will gradually change in texture as

    
     is consumed and KBr precipitates, indicating active substitution.
    
  • Monitoring: Monitor via TLC (Hexanes/EtOAc) until the starting amine is consumed (typically 4-12 hours).

  • Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol 2: N-Acylation via Cinnamoyl Chloride (Schotten-Baumann Conditions)

Objective: Synthesize a conformationally rigid cinnamamide derivative[5]. Causality: Acyl chlorides are "hard," highly reactive electrophiles. The reaction is highly exothermic and prone to side reactions (e.g., ketene formation or hydrolysis) if not thermally controlled. Therefore, the reaction must be initiated at 0°C. An organic base (e.g., Triethylamine) is strictly required to neutralize the HCl byproduct immediately, preventing the protonation and subsequent deactivation of the starting amine.

  • Preparation: Dissolve the target amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath[5].

  • Addition: Dissolve Cinnamoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Self-Validation: White fumes of amine hydrochloride salts may appear transiently, and the solution will warm slightly, confirming the exothermic acylation[5].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours[5].

  • Quenching & Isolation: Quench with saturated aqueous

    
     to neutralize excess acid. Extract with DCM, wash with brine, dry over 
    
    
    , and concentrate.

ExperimentalWorkflowSubstrateNucleophile (Amine/Alcohol)in Anhydrous SolventBranch1Add K2CO3 Base+ Ethyl 4-bromomethylcinnamateSubstrate->Branch1Branch2Add Et3N Base+ Cinnamoyl Chloride (0°C)Substrate->Branch2React1Heat to 70°C (SN2 Alkylation)Reaction Time: 4-12 hoursBranch1->React1React2Warm to RT (Acylation)Reaction Time: 2-4 hoursBranch2->React2Quench1Filter KBr Salts& ConcentrateReact1->Quench1Quench2Aqueous NaHCO3 Quench(Neutralize HCl)React2->Quench2Product1Stable Alkylated Derivative(Amine/Ether)Quench1->Product1Product2Rigid Acylated Derivative(Amide/Ester)Quench2->Product2

Parallel experimental workflows for alkylation and acylation functionalization strategies.

Downstream Implications in Drug Development

The choice between these two reagents has profound implications for pharmacokinetics and target engagement. Alkylation with Ethyl 4-bromomethylcinnamate yields derivatives with lower polarity and enhanced structural integrity over time, making them ideal for improving oral bioavailability and metabolic half-life[2]. Conversely, acylation with Cinnamoyl chloride introduces polar functional characteristics (amides/esters) that can participate in directed hydrogen bonding within a target protein's active site, profoundly altering biological activity and target affinity[2],[4].

Selecting between Ethyl 4-bromomethylcinnamate and Cinnamoyl chloride requires a strategic evaluation of the target molecule's required stability, conformational flexibility, and the specific nucleophile being functionalized.

References

  • Title: Alkylation vs. Acylation: Understanding the Distinctive Chemical Transformations Source: Oreate AI URL: [Link]

  • Title: Direct Amidation of Tertiary N-Benzylamines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: How Alkyls Influence Medicinal Chemistry Developments? Source: Patsnap Eureka URL: [Link]

Confirming Successful Alkylation Using Ethyl 4-Bromomethylcinnamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward more complex molecular architectures, the selection of precise alkylating agents becomes critical. Ethyl 4-bromomethylcinnamate (E4BMC) is a highly versatile, bifunctional reagent featuring a highly electrophilic benzylic bromide and a conjugated ethyl cinnamate moiety. It is prominently used in the synthesis of thromboxane A2 synthesis inhibitors, such as the antiplatelet agent Ozagrel[1], and various cinnamamide derivatives acting as 5α-reductase inhibitors[2].

As a Senior Application Scientist, I have designed this guide to objectively compare E4BMC against traditional alkylating agents, explain the causality behind reaction monitoring, and provide a field-proven, self-validating protocol for confirming successful alkylation.

Comparative Reactivity: E4BMC vs. Traditional Benzyl Halides

When designing an S_N2 alkylation workflow, the choice of the leaving group and the electronic environment of the electrophilic carbon dictate the reaction kinetics and chemoselectivity.

  • Leaving Group Causality : Bromide is a superior leaving group compared to chloride due to its larger atomic radius and greater polarizability, which lowers the activation energy of the S_N2 transition state. Consequently, benzylic bromides react significantly faster than benzylic chlorides under identical conditions[3].

  • Electronic and Steric Factors : Unlike simple benzyl bromide, E4BMC contains a para-substituted α,β-unsaturated ester. This extended conjugation provides a robust UV chromophore—ideal for LC-UV monitoring—while slightly modulating the electron density at the benzylic position. This offers a balanced reactivity profile that minimizes over-alkylation (e.g., unwanted quaternization of tertiary amines) compared to highly activated methoxy-benzyl bromides.

Table 1: Quantitative & Qualitative Comparison of Alkylating Agents
ParameterEthyl 4-bromomethylcinnamate (E4BMC)Benzyl BromideBenzyl Chloride
Reactivity (S_N2) High (Bromide leaving group)HighModerate (Chloride leaving group)
UV Detectability Excellent (Extended cinnamate conjugation)Moderate (Simple phenyl ring)Moderate (Simple phenyl ring)
MS Isotopic Signature Yes (1:1 M/M+2 for Bromine)Yes (1:1 M/M+2 for Bromine)Yes (3:1 M/M+2 for Chlorine)
Chemoselectivity Good (Sterically accessible, stable ester)Low (Prone to over-alkylation)Moderate
Analytical Workflows: A Self-Validating System

To confirm successful alkylation, we must avoid relying on a single data point. Instead, we utilize a self-validating analytical system using orthogonal techniques: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

1H-NMR Tracking (The Causality of Chemical Shifts) In unreacted E4BMC, the highly electronegative bromine atom deshields the adjacent benzylic protons, resulting in a distinct singlet around 4.5 ppm . Upon successful S_N2 displacement by a nucleophile (e.g., the nitrogen of an imidazole ring), the chemical environment of these protons fundamentally changes. Because the resulting imidazolium/imidazole nitrogen is electron-withdrawing through both induction and resonance, the CH2 signal typically shifts downfield (e.g., to ~5.2 ppm )[1]. The stoichiometric disappearance of the 4.5 ppm singlet and the emergence of the 5.2 ppm singlet provides absolute, self-validating proof of covalent bond formation at the benzylic position[5].

LC-MS Tracking (Isotopic Signature Loss) Bromine naturally occurs as two isotopes, 79Br and 81Br, in a nearly 1:1 ratio. The mass spectrum of unreacted E4BMC will exhibit a characteristic M and M+2 doublet. Successful alkylation expels the bromide ion. Therefore, the product's mass spectrum will show a mass shift corresponding to the addition of the nucleophile, coupled with the complete disappearance of the 1:1 isotopic doublet . This dual-confirmation eliminates false positives.

G Reactants E4BMC + Nucleophile Reaction SN2 Alkylation (Base, Solvent, Heat) Reactants->Reaction Sampling Aliquots for Analysis Reaction->Sampling NMR 1H-NMR Monitoring Sampling->NMR LCMS LC-MS Monitoring Sampling->LCMS ConfirmNMR Loss of CH2-Br singlet Appearance of CH2-Nu NMR->ConfirmNMR ConfirmMS Loss of Br isotopes Target [M+H]+ detected LCMS->ConfirmMS

Workflow for monitoring E4BMC alkylation using orthogonal NMR and LC-MS techniques.

Experimental Protocol: Synthesis of an Ozagrel Intermediate

This step-by-step methodology describes the alkylation of imidazole using E4BMC. The experimental choices are designed to prevent side reactions (like ester hydrolysis or double-bond polymerization) while ensuring complete conversion.

Materials:

  • Ethyl 4-bromomethylcinnamate (1.0 eq)

  • Imidazole (2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation : Dissolve imidazole (2.5 eq) in anhydrous DMF under an inert nitrogen atmosphere. Causality: Using excess imidazole allows it to act as both the nucleophile and the acid scavenger (capturing the HBr byproduct), eliminating the need for aqueous bases like NaOH which could hydrolyze the ethyl ester.

  • Addition : Cool the solution to 0 °C using an ice bath. Slowly add a solution of E4BMC (1.0 eq) in DMF dropwise. Causality: The S_N2 reaction is exothermic; strict temperature control prevents the unwanted thermally-induced polymerization of the cinnamate double bond.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • In-Process Control (IPC) : Withdraw a 50 µL aliquot, dilute with 1 mL of acetonitrile, and inject into the LC-MS. Monitor the disappearance of the E4BMC peak (UV 254 nm) and the M/M+2 bromine isotopic signature to confirm reaction completion.

  • Workup : Quench the reaction by pouring the mixture into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x). Causality: Extensive brine washes are required to partition the highly polar DMF and unreacted imidazole into the aqueous phase.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

  • Validation : Dissolve a 5 mg sample of the crude product in DMSO-d6 and acquire a 1H-NMR spectrum. Confirm the absence of the CH2-Br singlet (~4.5 ppm) and the presence of the new CH2-N singlet (~5.2 ppm).

References
  • Ozagrel - Wikipedia Source: wikipedia.org URL:[1]

  • Ethyl 4-Bromomethylcinnamate | CAS 60682-98-6 | SCBT Source: scbt.com URL:[2]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed Source: nih.gov URL:[3]

  • A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR Source: benchchem.com URL:[4]

  • On-line NMR reaction monitoring Source: magritek.com URL:[5]

Sources

Definitive Guide to Elemental Analysis Standards for Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Elemental Analysis (EA) standards for Ethyl 4-bromomethylcinnamate (EBMC) . It compares the efficacy of EA against alternative analytical techniques (HPLC, NMR) and evaluates the impact of specific synthetic impurities on elemental composition.

Executive Summary & Strategic Context

Ethyl 4-bromomethylcinnamate (CAS: 60682-98-6) is a critical benzyl bromide intermediate used in the synthesis of 5


-reductase inhibitors and peptidomimetics.[1] Its reactivity—driven by the labile C-Br bond—makes it prone to hydrolysis and over-bromination during synthesis (Wohl-Ziegler reaction).[1]

For researchers, Elemental Analysis (CHN/Halogen) serves as the definitive "gatekeeper" for bulk purity validation. Unlike HPLC (which may miss inorganic salts) or NMR (which can be insensitive to paramagnetic impurities or moisture), EA provides a stoichiometric absolute. This guide compares the performance of EA standards against alternative validation methods and defines the acceptance criteria for high-purity applications.

Key Technical Specifications
PropertyValue
Formula

Molecular Weight 269.14 g/mol
Theoretical %C 53.55%
Theoretical %H 4.87%
Theoretical %Br 29.69%
Physical State White to off-white crystalline solid
Melting Point 62–64 °C

Theoretical Framework: The "Dibromo" Sensitivity

The primary challenge in synthesizing EBMC is controlling the radical bromination of Ethyl 4-methylcinnamate. The "Alternative" species that competes with the product is the Ethyl 4-(dibromomethyl)cinnamate .

EA is uniquely sensitive to this impurity.[1] While HPLC requires calibration for response factors (which may differ between mono- and di-bromo species), EA relies on mass fraction.[1]

Sensitivity Analysis: Impact of Impurities on %Br

The table below demonstrates why EA is the superior standard for detecting over-bromination compared to generic purity assessments.

Material GradeCompositionTheoretical %BrDeviation from Target
Target Standard 100% Mono-bromo (EBMC)29.69% 0.00%
Alternative A (Under-reacted) 95% EBMC + 5% Methyl precursor28.20%-1.49% (Significant Drop)
Alternative B (Over-reacted) 95% EBMC + 5% Dibromo analog30.50%+0.81% (Significant Rise)
Alternative C (Hydrolyzed) 95% EBMC + 5% Hydrolyzed Alcohol28.20%-1.49%

Insight: A deviation of >0.4% in Bromine content is a definitive indicator of synthetic failure.[1] Standard EA tolerance is


.[1] Alternative B (Over-reacted) pushes the value well outside this limit, making EA a rapid diagnostic tool.

Comparative Analysis: EA vs. Alternative Analytical Standards

This section objectively compares Elemental Analysis against other standard characterization methods for EBMC.

Method A: Automated Combustion (CHN + Oxygen Flask)
  • Mechanism: Flash combustion at 1800°C (CHN) and Schöniger Flask combustion (Br).[1]

  • Performance:

    • Accuracy: High (

      
      ).[1]
      
    • Specificity: Absolute for bulk elemental ratios.

    • Blind Spots: Cannot distinguish isomers (e.g., ortho- vs para-bromomethyl).

  • Verdict: The Gold Standard for certifying bulk purity and dryness (solvate detection).[1]

Method B: High-Performance Liquid Chromatography (HPLC)[1][4][5]
  • Mechanism: Separation based on polarity (Reverse Phase C18).[1]

  • Performance:

    • Sensitivity: High for organic impurities.[1]

    • Deficiency: Requires reference standards for all impurities to quantify accurately (response factor variation).[1]

    • Issue: EBMC is reactive; it can hydrolyze on-column if buffers are not pH adjusted, leading to false impurity peaks.[1]

  • Verdict: Excellent for identifying impurities, but inferior to EA for establishing absolute mass balance.[1]

Method C: Proton NMR ( H-NMR)
  • Mechanism: Magnetic resonance of proton environments.[1][2]

  • Performance:

    • Utility: Perfect for distinguishing the mono-bromo (

      
      , 
      
      
      
      ppm) from the di-bromo (
      
      
      ,
      
      
      ppm).[1]
    • Deficiency: Quantification error is typically

      
      , which is often too loose for GMP standard certification.[1]
      
  • Verdict: Best for structural confirmation, not for purity certification.

Summary Comparison Table
FeatureElemental Analysis (EA) HPLC (UV) NMR (

H)
Precision Excellent (<0.3%)Good (<1.0%)Moderate (~1-2%)
Inorganic Detection Yes (Residue/Ash)NoNo
Moisture Detection Yes (H deviation)NoYes (if soluble)
Standard Requirement None (Theoretical)Required (External)Internal Standard
Destructive YesNoNo

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating EBMC, highlighting where EA acts as the critical "Go/No-Go" gate.

ValidationLogic Start Crude Ethyl 4-bromomethylcinnamate Step1 1. H-NMR Check (Confirm Structure & Isomers) Start->Step1 Decision1 Is -CH2Br peak pure? Step1->Decision1 Step2 2. HPLC Analysis (Check Organic Purity %) Decision1->Step2 Yes ResultFail REJECT / RECRYSTALLIZE (Inorganic/Solvent Contamination) Decision1->ResultFail No (Dibromo detected) Step3 3. Elemental Analysis (EA) (The 'Absolute' Standard) Step2->Step3 Yes Step2->ResultFail No Decision2 Purity > 98%? ResultPass CERTIFIED REFERENCE MATERIAL (Valid for Drug Dev) Step3->ResultPass Values within ±0.4% Step3->ResultFail Values > ±0.4%

Caption: Validation workflow for Ethyl 4-bromomethylcinnamate. EA serves as the final, most stringent gate for bulk purity certification.

Experimental Protocol: Self-Validating EA Workflow

To ensure trustworthiness and reproducibility, this protocol includes specific handling for benzyl bromides, which are moisture-sensitive and potential lachrymators.

Pre-Requisites
  • Instrument: Automated CHNS Analyzer (e.g., Elementar vario EL cube) or Schöniger Flask setup.

  • Reference Standard: Acetanilide (Calibration).

  • Environment: Humidity < 50% (Critical to prevent hydrolysis).[1]

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Causality: EBMC is hygroscopic and hydrolyzes to Ethyl 4-(hydroxymethyl)cinnamate.[1]

    • Action: Dry sample in a vacuum desiccator over

      
       for 4 hours at room temperature. Do not heat  above 40°C to avoid thermal degradation/polymerization.[1]
      
  • Weighing:

    • Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule .

    • Note: Use Tin over Silver for this application; although Silver is used for halogens, modern dynamic flash combustion with WO3 catalysts handles Br effectively in Tin.[1]

  • Combustion Parameters:

    • Furnace Temp: 1150°C.[1]

    • Oxygen Dose: Optimized for 5s injection (ensure excess

      
       for complete combustion of the aromatic ring).
      
  • Halogen Determination (Schöniger Method - Optional Validation):

    • Combust 10 mg sample in an oxygen-filled flask containing 10 mL 1M NaOH.

    • Titrate with 0.01M

      
       using potentiometric endpoint detection.[1]
      
    • Validation: The Br% from this method must match the theoretical (29.69%) within

      
      .
      
Diagram: Impurity Formation & Detection

This diagram details the synthetic pathway and how specific impurities alter the elemental "fingerprint."

ImpurityPath Precursor Ethyl 4-methylcinnamate (Starting Material) Product Ethyl 4-bromomethylcinnamate (Target) Precursor->Product NBS, CCl4 (Controlled) Impurity1 Dibromo Analog (Over-brominated) Product->Impurity1 Excess NBS (Side Rxn) Impurity2 Hydrolysis Product (Alcohol) Product->Impurity2 Moisture/Air (Storage) EA Result:\nHigh %Br (+0.8%) EA Result: High %Br (+0.8%) Impurity1->EA Result:\nHigh %Br (+0.8%) EA Result:\nLow %Br (-1.5%) EA Result: Low %Br (-1.5%) Impurity2->EA Result:\nLow %Br (-1.5%)

Caption: Synthetic pathways leading to common impurities. EA detects these shifts via deviations in Bromine mass fraction.[1]

References

  • ChemicalBook. (2025).[1] Ethyl 4-bromomethylcinnamate Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1][2] A Comparative Guide to the Detection and Quantification of Alkyl Bromides. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides. Retrieved from

  • ResearchGate. (2022).[1] Elemental analysis: an important purity control but prone to manipulations.[1][3] Retrieved from

  • Santa Cruz Biotechnology. (2026).[1] Ethyl 4-Bromomethylcinnamate Product Data. Retrieved from [4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromomethylcinnamate is a valuable reagent in organic synthesis; however, its hazardous properties necessitate meticulous disposal procedures to protect laboratory personnel and the environment. This guide outlines the critical steps for managing this compound from initial handling to final waste disposal, ensuring a self-validating system of safety and compliance.

Understanding the Hazards: Why Proper Disposal is Critical

Ethyl 4-bromomethylcinnamate is classified as a hazardous substance with several key risks that inform its handling and disposal protocols. It is a skin and serious eye irritant. Furthermore, many brominated organic compounds are considered lachrymators, substances that can cause tearing and irritation to the eyes and respiratory tract upon exposure. Improper disposal can lead to personnel exposure, environmental contamination, and non-compliance with regulatory standards.

The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees about the hazards of chemicals in their work area and provide appropriate training for handling them.[1] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA), which includes specific guidelines for halogenated organic compounds.[1]

Table 1: Hazard Profile of Ethyl 4-bromomethylcinnamate and Similar Compounds

HazardDescriptionRecommended Precautions
Skin Irritation Causes redness, itching, and inflammation upon contact.Wear chemical-resistant gloves and a lab coat. In case of contact, wash the affected area immediately with soap and water.[2]
Serious Eye Irritation Can cause significant eye damage, including redness, pain, and blurred vision.Always wear safety goggles or a face shield.[2]
Lachrymator Vapors can irritate the eyes, causing tearing and discomfort.Handle only in a well-ventilated area, preferably within a chemical fume hood.
Halogenated Organic Compound Subject to specific hazardous waste regulations due to the presence of bromine.Must be segregated as halogenated organic waste for proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Ethyl 4-bromomethylcinnamate, it is imperative to be outfitted with the correct PPE. OSHA's regulations on occupational exposure to hazardous chemicals in laboratories underscore the importance of PPE in minimizing exposure.[3]

  • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect against skin contact.

  • Respiratory Protection: All handling of Ethyl 4-bromomethylcinnamate should be conducted in a certified chemical fume hood to control vapor inhalation. In the event of a large spill or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination.

Small Spills (Manageable by Lab Personnel)
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Confirm that the chemical fume hood is operational. If the spill is outside the hood, ensure the area is well-ventilated.

  • Don Appropriate PPE: If not already wearing it, put on the full complement of PPE.

  • Contain the Spill: Use a commercial spill kit or an inert absorbent material like sand, vermiculite, or diatomaceous earth to dike the spill and prevent it from spreading.

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal the waste container, and label it clearly as "Hazardous Waste: Ethyl 4-bromomethylcinnamate Spill Debris."

Large Spills (Requiring Emergency Response)
  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave.

  • Isolate the Area: If it is safe to do so, close the doors to the laboratory to contain the vapors.

  • Activate Alarm: Pull the nearest fire alarm to alert emergency services.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office and provide them with the details of the spill.

Figure 1: Decision workflow for responding to a chemical spill.

Decontamination Procedures for Equipment and Glassware

Proper decontamination of all surfaces and equipment that have come into contact with Ethyl 4-bromomethylcinnamate is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the chemical residue. Collect this rinse solvent as halogenated organic waste.

  • Washing: Wash the rinsed items with warm, soapy water. Use a brush to scrub all surfaces thoroughly.

  • Final Rinse: Rinse the items with deionized water.

  • Drying: Allow the glassware and equipment to air dry completely before reuse or storage.

  • Surface Decontamination: For work surfaces, wipe down the area with a solvent-dampened cloth, followed by a soap and water wash. Dispose of the cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol for Ethyl 4-bromomethylcinnamate Waste

The disposal of Ethyl 4-bromomethylcinnamate is governed by its classification as a halogenated organic compound. Adherence to the following protocol is mandatory for regulatory compliance and safety.

Waste Segregation: A Critical First Step

Proper segregation of hazardous waste is crucial for safe and cost-effective disposal. Mixing different waste streams can create dangerous chemical reactions and significantly increase disposal costs.

  • Halogenated vs. Non-Halogenated: Ethyl 4-bromomethylcinnamate waste must be collected in a container designated for halogenated organic waste . Do not mix it with non-halogenated organic solvents.

  • Liquid vs. Solid:

    • Liquid Waste: Unused or spent Ethyl 4-bromomethylcinnamate, as well as solvent rinses, should be collected in a designated liquid waste container.

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and filter paper must be collected in a separate, clearly labeled container for solid hazardous waste.

Waste Collection and Storage
  • Container Selection: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, screw-top cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 4-bromomethylcinnamate," and the appropriate hazard pictograms (e.g., irritant).

  • Accumulation: Keep the waste container closed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources and incompatible chemicals.

  • Secondary Containment: The waste container must be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

Final Disposal

Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90 days for large quantity generators), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor. Do not pour any amount of Ethyl 4-bromomethylcinnamate down the drain.

Disposal_Workflow Start Generate Waste (Ethyl 4-bromomethylcinnamate) Segregate Segregate as Halogenated Organic Waste Start->Segregate Liquid_Waste Liquid Waste Container Segregate->Liquid_Waste Solid_Waste Solid Waste Container Segregate->Solid_Waste Label Label Container Correctly 'Hazardous Waste' Liquid_Waste->Label Solid_Waste->Label Store Store in Designated Satellite Accumulation Area Label->Store Containment Use Secondary Containment Store->Containment EHS_Pickup Arrange for EHS Pickup Containment->EHS_Pickup

Sources

Personal protective equipment for handling Ethyl 4-bromomethylcinnamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling of Ethyl 4-bromomethylcinnamate Content Type: Operational Safety Guide Audience: Researchers, Drug Development Scientists, Chemical Safety Officers

Executive Safety Summary

Ethyl 4-bromomethylcinnamate (CAS: 60682-98-6) is a specialized alkylating agent used primarily in the synthesis of cinnamamide derivatives (e.g., 5


-reductase inhibitors). While often handled as a solid, its structural moiety—the benzylic bromide  (

)—classifies it as a potent lachrymator and severe irritant.

The Critical Hazard: Unlike simple alkyl halides, the benzylic position activates the carbon-bromine bond, making it highly reactive toward nucleophiles (DNA, proteins). Upon contact with mucous membranes or eyes, it hydrolyzes to release hydrobromic acid (HBr), causing immediate, debilitating irritation.

Operational Directive: Treat this compound with the same rigor as liquid benzyl bromide. The solid state reduces vapor pressure, but dust generation or solubilization (in THF, DCM, or DMF) immediately escalates the risk to Level 3 (High).

Hazard Analysis & PPE Selection Matrix

The selection of PPE is not static; it depends on the physical state of the reagent during your workflow.

Table 1: PPE Specifications by Operational Phase
Operational PhaseHazard LevelHand ProtectionEye ProtectionBody/Respiratory
Weighing (Solid) Medium Double Nitrile (min 5 mil). Change outer pair immediately if dust contacts.Chemical Splash Goggles . Safety glasses are insufficient due to lachrymatory dust.Lab coat (buttoned), closed-toe shoes. Fume Hood Mandatory.
Reaction (Solution) High Laminate (Silver Shield) or Viton under Nitrile. Standard nitrile degrades rapidly in organic solvents containing benzylic halides.Chemical Splash Goggles + Face Shield (if volume >100mL).Chemical-resistant apron recommended. Work strictly in Fume Hood.
Spill Cleanup Critical Laminate (Silver Shield) or Butyl Rubber . Do NOT use thin nitrile.Full-Face Respirator (OV/AG cartridges) or PAPR if outside hood.Tyvek suit or chemical-resistant coveralls.

Senior Scientist Insight: Never rely on standard nitrile gloves for prolonged contact with solutions of this compound. Benzylic bromides can permeate nitrile in <10 minutes when dissolved in carriers like Dichloromethane (DCM) or Tetrahydrofuran (THF).

PPE Selection Logic (Visualized)

The following decision tree illustrates the logic for selecting glove materials based on the chemical's state.

PPE_Logic Start Handling Ethyl 4-bromomethylcinnamate State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (THF, DCM, DMF) State->Solution DustRisk Risk: Lachrymatory Dust Solid->DustRisk PermeationRisk Risk: Rapid Permeation (Carrier Solvent Effect) Solution->PermeationRisk SolidPPE PPE: Double Nitrile + Goggles (Change outer glove on contact) DustRisk->SolidPPE SolnPPE PPE: Laminate (Silver Shield) or Viton Gloves PermeationRisk->SolnPPE

Figure 1: Decision logic for Personal Protective Equipment based on physical state.

Operational Protocol: Safe Handling & Synthesis

This protocol ensures containment of the alkylating agent and protection of the operator.

Step 1: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Staging: Place a "Solid Waste" container and a "Liquid Waste" container inside the hood before starting.

  • Decontamination Prep: Prepare a beaker of Quenching Solution (10% aqueous Ammonia or 10% Sodium Thiosulfate) inside the hood.

Step 2: Weighing & Transfer (Solid State)
  • Don Double Nitrile gloves and Goggles .

  • Weigh the solid inside the hood. Do not use an analytical balance on an open bench.

  • If static electricity causes powder to scatter, use an antistatic gun or wipe surfaces with a damp tissue (water hydrolyzes the bromide slowly, reducing flight).

  • Transfer: Dissolve the solid immediately in the reaction solvent to minimize dust duration.

Step 3: Reaction Monitoring (Liquid State)
  • Glove Change: If handling >50 mL of solution, switch to Laminate/Silver Shield gloves (worn under nitrile for dexterity).

  • Syringe Handling: When taking TLC aliquots, keep the syringe inside the hood plane.

  • TLC Plate: Dip the capillary, then immediately dip it into the Quenching Solution before discarding into sharps. This prevents the trash bin from off-gassing lachrymatory vapors.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs outside the fume hood, evacuate the immediate area. Only re-enter with a Full-Face Respirator (Organic Vapor/Acid Gas cartridges).

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate Area Spill->Isolate PPE_Up 2. Don Full PPE (Resp + Laminate Gloves) Isolate->PPE_Up Absorb 3. Cover with Absorbent (Vermiculite/Sand) PPE_Up->Absorb Collect 4. Collect into Jar Absorb->Collect Deactivate 5. Add Quench Solution (Aq. Ammonia/Thiosulfate) Collect->Deactivate Dispose 6. Hazardous Waste Tag (Halogenated) Deactivate->Dispose

Figure 2: Step-by-step spill response and chemical deactivation workflow.

Disposal Protocol (Deactivation)

Never dispose of active benzylic bromides directly into waste drums; they can react with other wastes or off-gas.

  • Quench: Treat waste solutions with 10% aqueous Ammonia or Sodium Thiosulfate solution. Stir for 1 hour.

    • Mechanism:[1][2][3][4] Ammonia converts the alkyl bromide to a non-volatile amine. Thiosulfate converts it to a water-soluble Bunte salt.

  • Test: Check pH. If acidic (due to HBr generation), neutralize with Sodium Bicarbonate.

  • Segregate: Dispose of the organic layer as Halogenated Organic Waste .

References

  • Santa Cruz Biotechnology. Ethyl 4-bromomethylcinnamate - Safety Data Sheet & Product Information. Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet: Benzyl Bromide Derivatives (General Handling). Retrieved from

  • BenchChem. A Comparative Guide to Alkylating Agents: Handling Benzyl Bromide Derivatives. Retrieved from

  • University of California, Irvine. Standard Operating Procedure: Quenching Reactive Organometallic and Alkylating Reagents. Retrieved from

  • TCI Chemicals. Methyl (E)-4-(Bromomethyl)cinnamate Safety Data Sheet. Retrieved from

Sources

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